Sebaloxavir marboxil
Description
Propriétés
Formule moléculaire |
C27H23F2N3O7Se |
|---|---|
Poids moléculaire |
618.5 g/mol |
Nom IUPAC |
[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzoselenepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate |
InChI |
InChI=1S/C27H23F2N3O7Se/c1-36-27(35)39-14-38-25-19(33)8-9-31-24(25)26(34)30-10-11-37-12-21(30)32(31)23-15-6-7-18(28)22(29)17(15)13-40-20-5-3-2-4-16(20)23/h2-9,21,23H,10-14H2,1H3/t21-,23+/m1/s1 |
Clé InChI |
JHFNSOXZQCIAIH-GGAORHGYSA-N |
SMILES isomérique |
COC(=O)OCOC1=C2C(=O)N3CCOC[C@H]3N(N2C=CC1=O)[C@H]4C5=C(C[Se]C6=CC=CC=C46)C(=C(C=C5)F)F |
SMILES canonique |
COC(=O)OCOC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(C[Se]C6=CC=CC=C46)C(=C(C=C5)F)F |
Origine du produit |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Sebaloxavir Marboxil: A Technical Guide
Sebaloxavir marboxil , also known as baloxavir marboxil and marketed under the trade name Xofluza, represents a first-in-class antiviral agent for the treatment of influenza A and B viruses. Its novel mechanism of action, targeting the cap-dependent endonuclease of the viral polymerase, distinguishes it from previously approved neuraminidase inhibitors. This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and clinical development of this compound, intended for researchers, scientists, and drug development professionals.
Discovery and Development
This compound was discovered by Shionogi & Co., Ltd. in Japan. The discovery process involved a medicinal chemistry campaign that screened metal-chelating compounds for their ability to inhibit the cap-dependent endonuclease (CEN) activity of the influenza virus polymerase.[1] This effort led to the identification of baloxavir acid (BXA), the active metabolite of this compound.[1] However, baloxavir acid exhibited low oral bioavailability due to its hydrophilic nature.[1] To address this, a prodrug strategy was employed, resulting in the development of this compound (S-033188), which is efficiently absorbed and rapidly hydrolyzed in vivo to release the active baloxavir acid (S-033447).[2] Shionogi later partnered with Roche for the global development and commercialization of the drug.[3]
Mechanism of Action: Inhibition of Cap-Snatching
This compound's antiviral activity stems from its active metabolite, baloxavir acid, which selectively inhibits the polymerase acidic (PA) protein, a key component of the influenza virus's RNA polymerase complex.[4][5] Specifically, baloxavir acid targets the cap-dependent endonuclease activity of the PA subunit.[4][5]
The influenza virus utilizes a unique mechanism known as "cap-snatching" to initiate the transcription of its genome.[2][6] The viral RNA polymerase binds to the 5' cap of host cell pre-messenger RNAs (mRNAs) and cleaves a short, capped RNA fragment. This fragment is then used as a primer to initiate the synthesis of viral mRNAs.[2][6]
Baloxavir acid potently inhibits this cap-snatching process by chelating the two divalent metal ions (typically magnesium or manganese) in the active site of the PA endonuclease.[1][5] This action prevents the cleavage of host mRNAs, thereby depriving the virus of the primers necessary for viral mRNA synthesis and subsequent protein production, ultimately halting viral replication.[2][5]
Figure 1. Mechanism of action of this compound.
Chemical Synthesis
The synthesis of this compound is a complex, multi-step process. Several synthetic routes have been developed, with a key challenge being the stereoselective construction of the chiral center in the tricyclic triazinanone core. Early syntheses often relied on the optical resolution of a racemic mixture, which is inherently inefficient as it results in the loss of nearly half of the material.[7]
More recent and efficient methods employ stereoselective synthesis. One such approach utilizes the readily available amino acid L-serine to establish the desired stereochemistry.[7] The synthesis can be broadly divided into the preparation of two key fragments: a chiral tricyclic triazinanone core and a dibenzothiepine moiety, which are then coupled.
Representative Synthetic Scheme:
A simplified, representative synthetic pathway is outlined below. This pathway is a composite of information from various sources and illustrates the key transformations.
Figure 2. Simplified logical flow of this compound synthesis.
Experimental Protocol for Racemic Baloxavir Synthesis:
One published method for the synthesis of racemic baloxavir, an intermediate to this compound, involves a microwave-assisted, solid acid-catalyzed reaction.[8]
-
Condensation: A 100 mL microwave reactor is charged with 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol (Compound 1, 2.64 g, 10 mmol), 7-(benzyloxy)-3,4,12,12a-tetrahydro-1H-[9][10]oxazino[3,4-c]pyrido[2,1-f][9][10][11]triazine-6,8-dione (Compound 2, 3.27 g, 10 mmol), and a sulfonic acid resin solid acid catalyst (HND-580, 0.132 g).[8]
-
Reaction: A 50 wt% solution of 1-propyl phosphoric anhydride in ethyl acetate (20 mL) is added. The mixture is irradiated in the microwave reactor for 30 minutes at 150 °C.[8]
-
Debenzylation: Following the condensation, the benzyl group is removed, often without purification of the intermediate, under microwave irradiation to yield racemic baloxavir.[8] This method reports a total yield of 78% over the two steps.[8]
-
Prodrug Formation: The final step involves the esterification of baloxavir acid with chloromethyl methyl carbonate to yield this compound.[12]
Pharmacokinetics
This compound is a prodrug that is rapidly and extensively converted to its active metabolite, baloxavir acid.[4][9]
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) of Baloxavir Acid | 3.5 - 4.0 hours | [9][11] |
| Terminal Elimination Half-Life of Baloxavir Acid | 49 - 98.3 hours | [9][11] |
| Protein Binding of Baloxavir Acid | 92.9% - 93.9% | |
| Metabolism | Primarily by UGT1A3 to a glucuronide conjugate; minor pathway via CYP3A4. | [10] |
| Excretion | Primarily in feces (80.1%), with a smaller portion in urine (14.7%). | |
| Effect of Food | Co-administration with food decreases the AUC of baloxavir acid by approximately 40%. | [4][11] |
Table 1: Pharmacokinetic Properties of this compound and its Active Metabolite, Baloxavir Acid.
Clinical Efficacy
Phase III clinical trials have demonstrated the efficacy of a single oral dose of this compound in treating acute, uncomplicated influenza in both otherwise healthy individuals and those at high risk for complications.
| Endpoint | This compound | Placebo | Oseltamivir | Reference |
| Median Time to Alleviation of Symptoms (Otherwise Healthy) | 53.7 hours | 80.2 hours | - | |
| Median Time to Alleviation of Signs and Symptoms (Children 1-<12 years) | 138.1 hours | - | 150.0 hours | [13] |
| Median Time to Cessation of Viral Shedding (Otherwise Healthy) | 24 hours | 96 hours | 72 hours | |
| Median Time to Cessation of Viral Shedding (Children <1 year) | 24.5 hours | - | - | [14] |
Table 2: Key Efficacy Endpoints from Phase III Clinical Trials.
Experimental Protocol: Representative Phase III Clinical Trial (miniSTONE-2)
The miniSTONE-2 trial was a randomized, double-blind, active-controlled study designed to evaluate the safety and efficacy of this compound in children aged 1 to less than 12 years with influenza-like illness.[13]
-
Patient Population: Otherwise healthy children aged 1 to <12 years with an influenza-like illness, fever, and at least one respiratory symptom, with symptom onset within 48 hours of randomization.[13]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either a single oral dose of this compound or oral oseltamivir twice daily for 5 days.[13]
-
Primary Endpoint: The primary endpoint was the incidence, severity, and timing of adverse events.[13]
-
Secondary Endpoints: Efficacy was a secondary endpoint, which included the time to alleviation of signs and symptoms of influenza.[13]
-
Data Collection: Safety and efficacy data were collected through scheduled visits and daily assessments by parents/caregivers. Nasopharyngeal swabs were collected to confirm influenza infection and assess viral shedding.[13]
Figure 3. Representative workflow of a Phase III clinical trial.
In Vitro Antiviral Activity
Baloxavir acid has demonstrated potent in vitro activity against a wide range of influenza A and B viruses, including strains resistant to neuraminidase inhibitors.
| Virus Type/Subtype | Mean IC50 / EC50 (nM) | Reference |
| Influenza A (in CEN assay) | 1.4 - 3.1 nM | [15] |
| Influenza B (in CEN assay) | 4.5 - 8.9 nM | [15] |
| Influenza A(H1N1)pdm09 | 0.7 ± 0.5 nM | [7] |
| Influenza A(H3N2) | 1.2 ± 0.6 nM | [7] |
| Influenza B (Victoria lineage) | 7.2 ± 3.5 nM | [7] |
| Influenza B (Yamagata lineage) | 5.8 ± 4.5 nM | [7] |
| H5 HPAIVs (EC90) | 0.7 - 1.6 nmol/L | [16] |
Table 3: In Vitro Antiviral Activity of Baloxavir Acid.
Conclusion
This compound is a significant advancement in the treatment of influenza, offering a novel mechanism of action and the convenience of a single-dose regimen. Its discovery through targeted screening and subsequent optimization via a prodrug strategy highlights a successful modern drug development campaign. The chemical synthesis has evolved towards more efficient stereoselective methods, and extensive clinical trials have established its safety and efficacy profile. As a potent inhibitor of the viral cap-dependent endonuclease, this compound provides a valuable therapeutic option for clinicians and patients in the management of seasonal influenza.
References
- 1. Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 3. Introduction to the synthesis method of Baloxavir marboxil_Chemicalbook [chemicalbook.com]
- 4. Safety, Tolerability, and Pharmacokinetics of the Novel Anti-influenza Agent Baloxavir Marboxil in Healthy Adults: Phase I Study Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The active form of the influenza cap-snatching endonuclease inhibitor baloxavir marboxil is a tight binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Fast and Efficient Synthesis of Racemic Baloxavir Catalyzed by Strong Solid Acid under Microwave Conditions [mdpi.com]
- 9. Pharmacokinetics and safety of a novel influenza treatment (baloxavir marboxil) in Korean subjects compared with Japanese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Safety, Tolerability, and Pharmacokinetics of the Novel Anti-influenza Agent Baloxavir Marboxil in Healthy Adults: Phase I Study Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A Phase 3 Safety and Efficacy Study of Baloxavir Marboxil in Children Less Than 1 Year Old With Suspected or Confirmed Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
A Comprehensive Overview of the Mechanism of Action of Sebaloxavir Marboxil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sebaloxavir marboxil, marketed as Xofluza®, represents a first-in-class antiviral agent for the treatment of influenza A and B infections. It operates via a novel mechanism of action, targeting a critical step in the viral replication cycle that is distinct from previously approved anti-influenza therapies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its conversion to the active metabolite, its molecular target, and the downstream consequences for the influenza virus. This document synthesizes key preclinical and clinical data, outlines relevant experimental methodologies, and presents quantitative data in a structured format to facilitate understanding and further research in the field of antiviral drug development.
Introduction: A Novel Approach to Influenza Treatment
Influenza viruses pose a significant global health threat, necessitating the continued development of effective antiviral therapies. This compound is an innovative antiviral drug that introduces a new paradigm for influenza treatment. Unlike neuraminidase inhibitors that prevent the release of progeny virions from infected cells, this compound targets the replication machinery of the virus at a much earlier stage. This guide will delve into the intricate molecular interactions that underpin its potent antiviral activity.
The Prodrug and its Active Metabolite
This compound is a prodrug, meaning it is administered in an inactive form and is subsequently converted to its active form within the body. This strategy enhances the oral bioavailability of the therapeutic agent.
Upon oral administration, this compound is rapidly and extensively hydrolyzed by esterases in the gastrointestinal tract, liver, and blood to its active metabolite, baloxavir acid (BXA) . It is baloxavir acid that exerts the antiviral effect.
In Vitro Pharmacokinetic and Metabolic Profile of Selexipag: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacokinetic and metabolic profile of Selexipag, a prostacyclin IP receptor agonist. The information presented herein is compiled from publicly available regulatory documents and scientific literature, intended to support further research and development in the field.
In Vitro Metabolism
Selexipag is a prodrug that is extensively metabolized to its pharmacologically active metabolite, ACT-333679.[1][2] This conversion is the primary metabolic pathway and is crucial for the drug's efficacy, as ACT-333679 is approximately 37-fold more potent than Selexipag at the prostacyclin IP receptor.[1][3]
Metabolic Pathways
The biotransformation of Selexipag involves several key enzymatic reactions. The initial and most significant step is the hydrolysis of the sulfonylacetamide moiety to form the active carboxylic acid metabolite, ACT-333679. This reaction is primarily catalyzed by carboxylesterase 1 (CES1) in the liver.[1][4][5] Further metabolism of Selexipag and ACT-333679 occurs through oxidation and glucuronidation.
The main cytochrome P450 (CYP) enzymes involved in the metabolism of Selexipag and its active metabolite are CYP2C8 and, to a lesser extent, CYP3A4.[1][6] CYP2C8 is notably responsible for the formation of a major metabolite found in feces, referred to as P10, through aromatic hydroxylation of ACT-333679.[1] The active metabolite, ACT-333679, also undergoes glucuronidation, a phase II metabolic reaction, which is catalyzed by UDP-glucuronosyltransferases (UGT) 1A3 and 2B7.[7]
A diagram illustrating the primary metabolic pathway of Selexipag is provided below.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Selexipag Active Metabolite ACT-333679 Displays Strong Anticontractile and Antiremodeling Effects but Low β-Arrestin Recruitment and Desensitization Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population Modeling of Selexipag Pharmacokinetics and Clinical Response Parameters in Patients With Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contribution of Human Liver and Intestinal Carboxylesterases to the Hydrolysis of Selexipag In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tga.gov.au [tga.gov.au]
- 6. researchgate.net [researchgate.net]
- 7. Selexipag in the management of pulmonary arterial hypertension: an update - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Antiviral Spectrum of Sebaloxavir Marboxil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sebaloxavir marboxil, the prodrug of its active metabolite sebaloxavir acid, is a first-in-class antiviral agent that introduces a novel mechanism for the treatment of influenza virus infections. It functions by selectively inhibiting the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein, a crucial enzyme for viral gene transcription and replication. This technical guide provides a comprehensive overview of the antiviral spectrum of this compound, details the experimental protocols used to determine its activity, and illustrates its mechanism of action.
Antiviral Spectrum of this compound
The primary antiviral activity of this compound is targeted against influenza viruses. Extensive in vitro studies have demonstrated its potent efficacy against a wide range of influenza A and B virus subtypes, including strains resistant to neuraminidase inhibitors.[1] Furthermore, its activity extends to influenza C and D viruses, as well as zoonotic strains with pandemic potential, such as avian and swine influenza viruses.
While the principal focus of this compound has been on influenza, its activity against other viruses has been investigated. In vitro studies have shown some activity against SARS-CoV-2; however, clinical trials did not demonstrate a significant clinical benefit in patients with COVID-19. There is currently limited evidence to support the activity of this compound against other common respiratory viruses such as respiratory syncytial virus (RSV), rhinoviruses, or adenoviruses.
Quantitative Antiviral Activity of Sebaloxavir Acid
The following table summarizes the in vitro antiviral activity of sebaloxavir acid (the active metabolite of this compound) against various influenza virus strains. The data is presented as the mean 50% effective concentration (EC50) or 90% effective concentration (EC90), which represents the concentration of the drug required to inhibit viral replication by 50% or 90%, respectively.
| Virus Type/Subtype | Strain | Assay Type | Cell Line | EC50 (nM) | EC90 (nM) | Reference |
| Influenza A | H1N1pdm09 | Yield Reduction | MDCK | 0.48 - 1.5 | 1.2 - 4.7 | |
| H3N2 | Yield Reduction | MDCK | 0.31 - 1.2 | 0.9 - 3.8 | ||
| Avian H5N1 | Yield Reduction | MDCK | 0.73 | 1.6 | [2] | |
| Avian H7N9 | Yield Reduction | MDCK | 0.54 | 1.8 | ||
| Swine-origin H1N1 | Yield Reduction | MDCK | 0.98 | - | ||
| Influenza B | Victoria Lineage | Yield Reduction | MDCK | 2.7 - 5.8 | 8.1 - 17 | |
| Yamagata Lineage | Yield Reduction | MDCK | 3.2 - 9.4 | 9.6 - 28 | ||
| Influenza C | C/Ann Arbor/1/50 | Yield Reduction | MDCK | 6.2 | 19 | |
| Influenza D | D/swine/Oklahoma/1334/2011 | Yield Reduction | MDCK | 28 | 83 | |
| SARS-CoV-2 | In vitro assay | VeroE6 | 5,480 | - |
Experimental Protocols
The determination of the antiviral activity of this compound relies on robust in vitro assays. The following are detailed methodologies for key experiments cited in the evaluation of its antiviral spectrum.
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
a. Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
Trypsin-EDTA
-
Sebaloxavir acid (in desired concentrations)
-
Influenza virus stock
-
96-well tissue culture plates
-
MTT reagent for cell viability
b. Protocol:
-
Cell Seeding: Seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Drug Preparation: Prepare serial dilutions of sebaloxavir acid in infection medium (DMEM with 0.5% BSA and 1 µg/mL TPCK-trypsin).
-
Virus Infection: When cells are confluent, wash the monolayer with phosphate-buffered saline (PBS). Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.001 in infection medium.
-
Drug Treatment: After a 1-hour adsorption period at 37°C, remove the virus inoculum and add the prepared dilutions of sebaloxavir acid to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours.
-
Virus Titration: Collect the supernatant from each well. Determine the viral titer in the supernatant using a TCID50 (50% Tissue Culture Infectious Dose) assay or a plaque assay.
-
Data Analysis: The EC50 value is calculated as the concentration of sebaloxavir acid that reduces the virus yield by 50% compared to the virus control.
Focus Reduction Assay (FRA)
This assay is a variation of the plaque assay and is used to quantify the reduction in the number of infectious virus particles.
a. Materials:
-
MDCK cells
-
96-well plates
-
Influenza virus stock
-
Sebaloxavir acid
-
Overlay medium (e.g., containing Avicel or methylcellulose)
-
Primary antibody against influenza nucleoprotein (NP)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme
b. Protocol:
-
Cell Seeding: Seed MDCK cells in 96-well plates and grow to confluence.
-
Infection and Treatment: Pre-incubate serial dilutions of sebaloxavir acid with a standardized amount of influenza virus for 1 hour. Add the virus-drug mixture to the washed MDCK cell monolayers and allow adsorption for 1 hour.
-
Overlay: Remove the inoculum and add an overlay medium containing the corresponding concentration of sebaloxavir acid.
-
Incubation: Incubate for 24-48 hours to allow for the formation of foci of infected cells.
-
Immunostaining: Fix the cells and permeabilize them. Add the primary antibody against influenza NP, followed by the enzyme-conjugated secondary antibody.
-
Visualization: Add the substrate to visualize the foci.
-
Counting and Analysis: Count the number of foci in each well. The EC50 is the concentration of the drug that reduces the number of foci by 50% compared to the virus control.
High-Content Imaging-Based Neutralization Test (HINT)
HINT is an automated method for assessing viral infectivity and its inhibition.
a. Materials:
-
MDCK cells
-
Influenza virus
-
Sebaloxavir acid
-
Nuclear stain (e.g., DAPI)
-
Antibody against a viral protein (e.g., NP) conjugated to a fluorescent dye
-
High-content imaging system
b. Protocol:
-
Cell Culture and Infection: Seed MDCK cells in optically clear bottom 96-well plates. The following day, infect the cells with influenza virus that has been pre-incubated with serial dilutions of sebaloxavir acid.
-
Incubation: Incubate for 18-24 hours.
-
Staining: Fix, permeabilize, and stain the cells with a nuclear stain and a fluorescently labeled antibody against a viral protein.
-
Imaging: Acquire images of the wells using a high-content imaging system.
-
Image Analysis: Use automated image analysis software to count the total number of cells (based on the nuclear stain) and the number of infected cells (based on the viral protein stain).
-
Data Analysis: Calculate the percentage of infected cells for each drug concentration. The EC50 is determined as the concentration that reduces the percentage of infected cells by 50%.
Mandatory Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of action of Sebaloxavir acid in the host cell nucleus.
Experimental Workflow for Determining Antiviral Spectrum
Caption: General workflow for in vitro antiviral activity testing.
References
- 1. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the In Vitro and In Vivo Efficacy of Baloxavir Marboxil against H5 Highly Pathogenic Avian Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Inhibition of Influenza's Cap-Dependent Endonuclease by Sebaloxavir Marboxil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of Sebaloxavir marboxil, a novel inhibitor of the influenza virus's cap-dependent endonuclease. By elucidating its mechanism of action, detailing key experimental findings, and presenting structured data, this document serves as a critical resource for professionals in the field of antiviral drug development.
Introduction: A New Frontier in Influenza Antiviral Therapy
This compound (also known as ZX-7101A) is a next-generation, single-dose oral antiviral agent developed for the treatment of acute uncomplicated influenza. It represents a significant advancement in the therapeutic landscape, targeting a key viral enzyme essential for its replication: the cap-dependent endonuclease (CEN). This enzyme is a component of the viral RNA-dependent RNA polymerase (RdRp) complex and plays a pivotal role in the "cap-snatching" mechanism, a process hijacked from the host cell to initiate the transcription of viral mRNAs. By inhibiting this crucial step, this compound effectively halts viral replication, leading to a rapid reduction in viral load and alleviation of symptoms.
This compound is a prodrug that is rapidly converted in vivo to its active metabolite, ZX-7101. This active form is responsible for the potent and selective inhibition of the influenza virus's cap-dependent endonuclease.
Mechanism of Action: The "Cap-Snatching" Inhibition
The influenza virus, an RNA virus, utilizes the host cell's machinery to replicate and proliferate. A critical step in this process is the transcription of its viral RNA (vRNA) into messenger RNA (mRNA), which can then be translated into viral proteins by the host's ribosomes. To initiate this transcription, the viral RNA polymerase complex must acquire a "cap" structure from the host cell's pre-mRNAs. This process, known as "cap-snatching," is mediated by the cap-dependent endonuclease activity of the Polymerase Acidic (PA) subunit of the viral RdRp.
The active metabolite of this compound, ZX-7101, directly targets and inhibits this endonuclease activity. By binding to the active site of the endonuclease, it prevents the cleavage of host pre-mRNAs, thereby depriving the virus of the necessary capped primers for transcription. This leads to a cessation of viral protein synthesis and, consequently, the inhibition of viral replication.
Quantitative Data on Efficacy and Potency
The following tables summarize the key quantitative data for this compound (ZX-7101A) and its active metabolite, ZX-7101. For comparative purposes, data for the related compound Baloxavir marboxil and its active form, Baloxavir acid (BXA), are also included where available.
Table 1: In Vitro Inhibitory Activity
| Compound | Assay | Target | IC50 (nmol/L) | Reference(s) |
| ZX-7101 | Enzyme Inhibition | Influenza A Virus CEN | 21.72 | [1] |
| ZX-7101A (Prodrug) | Enzyme Inhibition | Influenza A Virus CEN | 1860 | [1] |
| Baloxavir acid (BXA) | Enzyme Inhibition | Influenza A Virus CEN | 22.26 | [1] |
| Baloxavir marboxil (Prodrug) | Enzyme Inhibition | Influenza A Virus CEN | 2880 | [1] |
Table 2: In Vitro Antiviral Activity (EC50)
| Compound | Virus Strain | EC50 (nmol/L) | Reference(s) |
| ZX-7101 | Influenza A/California/07/2009 (H1N1) | < 10 | [1] |
| ZX-7101 | Influenza A/Puerto Rico/8/1934 (H1N1) | < 10 | [1] |
| ZX-7101 | Influenza A/Aichi/2/1968 (H3N2) | < 10 | [1] |
Table 3: Clinical Efficacy in Adults with Uncomplicated Influenza (Phase II/III Trial)
| Parameter | This compound Group | Placebo Group | P-value | Reference(s) |
| Median Time to Remission of Influenza Symptoms (hours) | 39.4 | 62.9 | < 0.001 | [2] |
| Median Time for Influenza RNA to Become Undetectable (hours) | 41.4 | 90.7 | Not Reported | [2] |
| Average Time to Fever Subsidence (hours) | 23.6 | Not Reported | Not Reported | [2] |
Table 4: Pharmacokinetic Parameters of Active Metabolite (ZX-7101) in Healthy Adults (Single Dose)
| Parameter | 40 mg Dose | 80 mg Dose | 160 mg Dose | 240 mg Dose | 320 mg Dose | Reference(s) |
| Tmax (hours) | ~3-4 | ~3-4 | ~3-4 | ~3-4 | ~3-4 | [3] |
| Elimination Half-life (hours) | 83.01 - 125.55 | 83.01 - 125.55 | 83.01 - 125.55 | 83.01 - 125.55 | 83.01 - 125.55 | [3] |
| AUC0–24 (h*ng/mL) | 1655.4 | 3326.9 | 6256.4 | 9136.2 | 11483.7 | [3] |
| Note: A high-fat meal significantly affected exposure, with Cmax and AUC0–t under fasted conditions being 1.73 and 1.78 times higher, respectively, than under fed conditions.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize cap-dependent endonuclease inhibitors like this compound.
Cap-Dependent Endonuclease (CEN) Enzyme Inhibition Assay
This assay directly measures the inhibitory activity of a compound against the influenza virus's endonuclease enzyme.
Methodology:
-
Expression and Purification of Recombinant CEN: The PA subunit of the influenza virus containing the endonuclease domain is expressed in a suitable system (e.g., E. coli or insect cells) and purified.
-
Assay Reaction: The purified enzyme is incubated with a fluorescently labeled single-stranded RNA or DNA substrate in the presence of varying concentrations of the test compound (e.g., ZX-7101).
-
Detection: The cleavage of the substrate by the endonuclease results in a change in the fluorescent signal (e.g., fluorescence polarization or FRET). This change is measured using a plate reader.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-compound control. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, is determined by fitting the data to a dose-response curve.
Cell-Based Antiviral Activity Assay (e.g., Focus Reduction Assay)
This assay determines the efficacy of a compound in inhibiting viral replication in a cellular context.
References
- 1. PA-E18G substitution in influenza A virus confers resistance to ZX-7101, a cap-dependent endonuclease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zenshine Pharmaceuticals' ZX-7101A Met the Primary Endpoint of the Phase 2 Study for the Treatment of Acute Uncomplicated Influenza in Adults - BioSpace [biospace.com]
- 3. Safety, tolerability, and pharmacokinetics of a novel anti-influenza agent ZX-7101A tablets in healthy chinese participants: A first-in-human phase I clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
initial in vitro studies and evaluations of Sebaloxavir marboxil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sebaloxavir marboxil, also known as S-217622 or Ensitrelvir, is an orally bioavailable prodrug of the active compound S-217622A. It is a potent and selective non-covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). This enzyme is essential for viral replication, making it a prime target for antiviral therapeutics. This technical guide provides a comprehensive overview of the initial in vitro studies and evaluations of this compound, presenting key data, detailed experimental protocols, and visual workflows to support further research and development efforts.
Core Mechanism of Action
This compound's antiviral activity stems from the ability of its active form, S-217622A, to inhibit the 3CL protease of SARS-CoV-2. The 3CLpro is a cysteine protease responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps) that are crucial for the assembly of the viral replication and transcription complex. By binding to the active site of 3CLpro, S-217622A blocks this proteolytic processing, thereby halting viral replication. Due to the high degree of conservation of the 3CLpro active site among coronaviruses, this compound demonstrates broad-spectrum activity against various SARS-CoV-2 variants and other related coronaviruses.
Quantitative In Vitro Antiviral Activity
The in vitro efficacy of the active form of this compound (S-217622A, referred to as ensitrelvir in many studies) has been evaluated against a wide range of SARS-CoV-2 variants and other coronaviruses. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Antiviral Activity of S-217622A (Ensitrelvir) against SARS-CoV-2 Variants
| Virus Strain/Variant | Cell Line | Assay Type | EC50 (µM) | Reference |
| SARS-CoV-2 (Wuhan) | VeroE6/TMPRSS2 | CPE Inhibition | 0.37 ± 0.06 | [1] |
| SARS-CoV-2 (Alpha) | VeroE6/TMPRSS2 | CPE Inhibition | 0.35 | [2] |
| SARS-CoV-2 (Beta) | VeroE6/TMPRSS2 | CPE Inhibition | 0.35 | [2] |
| SARS-CoV-2 (Gamma) | VeroE6/TMPRSS2 | CPE Inhibition | 0.32 | [2] |
| SARS-CoV-2 (Delta) | VeroE6/TMPRSS2 | CPE Inhibition | 0.37 | [2] |
| SARS-CoV-2 (Omicron BA.1) | VeroE6/TMPRSS2 | CPE Inhibition | 0.29 ± 0.05 | [1] |
| SARS-CoV-2 (Omicron BA.2) | VeroE6/TMPRSS2 | CPE Inhibition | 0.30 | [1] |
| SARS-CoV-2 (Omicron BA.4.6) | VeroE6/TMPRSS2 | CPE Inhibition | 0.30 | [1] |
| SARS-CoV-2 (Omicron BA.5) | VeroE6/TMPRSS2 | CPE Inhibition | 0.48 | [1] |
| SARS-CoV-2 (Omicron BQ.1.1) | VeroE6/TMPRSS2 | CPE Inhibition | 0.48 | [1] |
| SARS-CoV-2 (Omicron XBB.1.5) | VeroE6/TMPRSS2 | CPE Inhibition | 0.57 | [1] |
Table 2: In Vitro Antiviral Activity of S-217622A (Ensitrelvir) against Other Coronaviruses
| Virus | Cell Line | Assay Type | EC50 (µM) | Reference |
| SARS-CoV | VeroE6/TMPRSS2 | CPE Inhibition | 0.21 | [3][4] |
| MERS-CoV | VeroE6/TMPRSS2 | CPE Inhibition | 1.4 | [3][4] |
| HCoV-229E | MRC-5 | CPE Inhibition | 5.5 | [3][4] |
| HCoV-OC43 | MRC-5 | RT-qPCR | 0.074 (EC90) | [3][4] |
Table 3: Cytotoxicity and Enzymatic Inhibition of S-217622A (Ensitrelvir)
| Parameter | Cell Line / Enzyme | Value | Reference |
| CC50 | VeroE6/TMPRSS2 | >100 µM | [2] |
| IC50 (3CLpro) | Recombinant SARS-CoV-2 3CLpro | 0.013 µM | [5] |
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay is a fundamental method for evaluating the antiviral activity of a compound by measuring its ability to protect host cells from virus-induced cell death.
Materials:
-
Cell Line: VeroE6 cells engineered to express human Transmembrane Serine Protease 2 (VeroE6/TMPRSS2). These cells are highly susceptible to SARS-CoV-2 infection.
-
Virus: SARS-CoV-2 isolate of interest.
-
Compound: this compound (or its active form S-217622A) serially diluted in culture medium.
-
Culture Medium: Minimum Essential Medium (MEM) supplemented with 2% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Plates: 96-well, clear-bottom, tissue culture-treated plates.
-
Cell Viability Reagent: CellTiter-Glo® 2.0 Assay (Promega) or similar ATP-based luminescence assay.
-
Plate Reader: Luminometer.
Procedure:
-
Cell Seeding: Seed VeroE6/TMPRSS2 cells into 96-well plates at a density of 1.5 x 10⁴ cells per well in 100 µL of culture medium.[4] Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell adherence.
-
Compound Addition: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the cell plates and add 50 µL of the diluted compound to the respective wells.
-
Virus Inoculation: Add 50 µL of SARS-CoV-2 (at a multiplicity of infection, MOI, of 0.01 to 0.1) to the wells containing the cells and compound. Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 72 hours, or until significant cytopathic effect is observed in the virus control wells.[6][7][8]
-
Cell Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The 50% effective concentration (EC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
-
SARS-CoV-2 3CL Protease (3CLpro) Inhibition Assay (FRET-based)
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the 3CL protease.
Materials:
-
Enzyme: Recombinant SARS-CoV-2 3CL protease.
-
Substrate: A fluorescently labeled peptide substrate that is cleaved by 3CLpro, such as DABCYL-KTSAVLQSGFRKME-EDANS.[4]
-
Compound: this compound's active form (S-217622A) serially diluted in assay buffer.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.[3]
-
Assay Plates: 384-well, black, low-volume plates.
-
Plate Reader: Fluorescence plate reader.
Procedure:
-
Compound and Enzyme Pre-incubation:
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the FRET peptide substrate (final concentration ~25 µM) to each well.[2]
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity (excitation at ~340 nm, emission at ~490 nm) at regular intervals for 30-60 minutes using a fluorescence plate reader.[2][4]
-
Data Analysis:
-
The initial velocity of the reaction is determined from the linear phase of the fluorescence signal increase.
-
The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay (CC50 Determination)
This assay is crucial for determining the concentration of a compound that is toxic to host cells, which helps in calculating the selectivity index.
Materials:
-
Cell Line: VeroE6/TMPRSS2 cells (or other relevant cell lines).
-
Compound: this compound serially diluted in culture medium.
-
Culture Medium: As described for the CPE assay.
-
Assay Plates: 96-well, clear-bottom, tissue culture-treated plates.
-
Cell Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or an ATP-based luminescence reagent like CellTiter-Glo®.
-
Plate Reader: Spectrophotometer (for MTT) or luminometer (for CellTiter-Glo®).
Procedure:
-
Cell Seeding: Seed cells as described in the CPE assay protocol.
-
Compound Addition: Add serial dilutions of the test compound to the cells. Include cell control wells with no compound.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[6]
-
Cell Viability Measurement (using MTT):
-
Cell Viability Measurement (using CellTiter-Glo®):
-
Follow the procedure described in the CPE assay.
-
-
Data Analysis:
-
The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.[9]
-
Visualizations
Experimental Workflow for In Vitro Antiviral Activity Screening
Caption: Workflow for CPE-based in vitro antiviral activity screening.
Workflow for 3CL Protease Inhibition Assay
Caption: Workflow for the FRET-based 3CL protease inhibition assay.
Logical Relationship for Selectivity Index Calculation
Caption: Logical relationship for determining the Selectivity Index (SI).
References
- 1. biorxiv.org [biorxiv.org]
- 2. Assay in Summary_ki [bdb99.ucsd.edu]
- 3. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. SARS-CoV-2 cytopathic effect (host tox counterscreen) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Emergence of Resistance to Sebaloxavir Marboxil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sebaloxavir marboxil (brand name Xofluza®), a first-in-class antiviral agent, has marked a significant advancement in the treatment of acute uncomplicated influenza.[1] Its novel mechanism of action, targeting the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein, offers a critical alternative to neuraminidase inhibitors.[2] This inhibition effectively halts viral gene transcription and replication early in the viral life cycle.[1][3] However, as with any antimicrobial agent, the emergence of resistance is a primary concern that necessitates vigilant monitoring and in-depth understanding. This technical guide provides a comprehensive overview of the development of resistance to this compound, focusing on the underlying molecular mechanisms, quantitative susceptibility data, and the experimental protocols crucial for its ongoing surveillance and research.
Mechanism of Action and Resistance
This compound is a prodrug that is rapidly hydrolyzed to its active metabolite, baloxavir acid (BXA).[4] BXA targets the PA subunit of the influenza virus RNA polymerase complex, a heterotrimer composed of the PA, PB1, and PB2 subunits.[5] Specifically, BXA inhibits the "cap-snatching" process, where the virus cleaves the 5' caps of host cell pre-messenger RNAs to prime the synthesis of its own viral mRNAs.[6] By blocking this endonuclease activity, BXA prevents viral replication.[4]
Resistance to this compound is primarily associated with amino acid substitutions in the PA protein.[7] The most frequently observed substitution is isoleucine-to-threonine at position 38 (I38T).[8][9] Other substitutions at the same position, such as I38M (isoleucine-to-methionine) and I38F (isoleucine-to-phenylalanine), have also been reported, albeit at lower frequencies.[6] These mutations reduce the binding affinity of baloxavir acid to the PA endonuclease active site, thereby diminishing its inhibitory effect.[7]
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of action of this compound and its active form, baloxavir acid.
Quantitative Data on Resistance
The emergence of resistance has been documented in both clinical trials and in vitro studies. The frequency of treatment-emergent PA variants is a critical parameter for surveillance. In a phase III trial, approximately 10% of baloxavir recipients were found to have infecting influenza strains that had acquired resistance.[6] Notably, the incidence of resistance appears to be higher in pediatric patients.[3] The I38T substitution is the most common mutation observed.[3]
The following tables summarize the quantitative data on the reduced susceptibility of influenza viruses to baloxavir acid due to PA substitutions.
Table 1: Fold-Change in Baloxavir Susceptibility (EC50) Conferred by PA Substitutions in Influenza A Viruses
| Influenza A Subtype | PA Substitution | Fold-Change in EC50 | Reference |
| A(H1N1)pdm09-like | I38L | 15.3 | [10] |
| A(H1N1)pdm09-like | I38T | 72.3 | [10] |
| A(H1N1)pdm09-like | E199D | 5.4 | [10] |
| A(H3N2) | I38T | ~10 | [8] |
Table 2: Fold-Change in Baloxavir Susceptibility (IC50) Conferred by PA Substitutions in Influenza B Viruses
| Influenza B Lineage | PA Substitution | Fold-Change in IC50 | Reference |
| B/Victoria-like | I38T | 13.7 | [11] |
| B/Victoria-like | I38T | 54.5 | [10] |
Table 3: IC50 Values of Baloxavir Acid (BXA) Against Wild-Type and I38T Mutant Influenza A Viruses
| Virus Strain | Genotype | IC50 of BXA (nM) | Reference |
| Wild-Type H1N1 pdm09 | PA-I38 | 0.42 ± 0.37 | [12] |
| Mutant H1N1 pdm09 | PA-I38T | 41.96 ± 9.42 | [12] |
| Wild-Type H3N2 | PA-I38 | 0.66 ± 0.17 | [12] |
| Mutant H3N2 | PA-I38T | 139.73 ± 24.97 | [12] |
Experimental Protocols
The characterization of antiviral resistance relies on robust and reproducible experimental methodologies. The following sections detail the core protocols used in the study of this compound resistance.
Generation of Resistant Viruses
a) In Vitro Passage
This method involves serially passaging influenza viruses in cell culture in the presence of increasing concentrations of baloxavir acid to select for resistant variants.
-
Cell Line: Madin-Darby canine kidney (MDCK) cells, specifically ST6GalI-MDCK cells, are commonly used.
-
Virus Strains: Both laboratory-adapted strains and clinical isolates of influenza A and B viruses can be used.
-
Procedure:
-
Influenza viruses are passaged in ST6GalI-MDCK cells.
-
The passaging is performed in the presence of gradually increasing concentrations of baloxavir acid (BXA).
-
At defined passage numbers, viral RNA is extracted from the cell culture supernatant.
-
The PA gene is sequenced to identify the emergence of amino acid substitutions.[11]
-
b) Reverse Genetics and Site-Directed Mutagenesis
This technique allows for the introduction of specific, targeted mutations into the viral genome to create recombinant viruses with desired resistance markers.
-
Plasmid System: An eight-plasmid reverse genetics system is typically used, where each plasmid encodes one of the eight influenza virus RNA segments.
-
Mutagenesis: Site-directed mutagenesis is performed on the plasmid encoding the PA gene to introduce specific substitutions (e.g., I38T).
-
Procedure:
-
The desired mutation is introduced into the PA-encoding plasmid using a site-directed mutagenesis kit.
-
The eight plasmids (including the mutated PA plasmid) are co-transfected into a suitable cell line, often a co-culture of 293T and MDCK cells.
-
The supernatant containing the rescued recombinant virus is harvested, and the virus is plaque-purified.
-
The presence of the intended mutation is confirmed by sequencing the PA gene of the recombinant virus.
-
Antiviral Susceptibility Assays
a) Plaque Reduction Assay
This is a conventional method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (EC50).
-
Cell Line: Confluent monolayers of MDCK cells in 6-well plates.
-
Procedure:
-
MDCK cell monolayers are infected with a standardized amount of virus (e.g., 50 plaque-forming units per well).
-
After a 1-hour adsorption period, the virus inoculum is removed.
-
An overlay medium (e.g., 0.8% agarose) containing serial dilutions of baloxavir acid is added to the wells.
-
The plates are incubated for 3 days to allow for plaque formation.
-
The cells are fixed and stained (e.g., with crystal violet), and the number of plaques is counted.
-
The EC50 value is calculated as the concentration of baloxavir acid that reduces the number of plaques by 50% compared to the untreated control.[6]
-
b) Focus Reduction Assay
A more high-throughput alternative to the plaque reduction assay, this method measures the reduction in infected cell clusters (foci).
-
Cell Line: MDCK cells in 96-well plates.
-
Procedure:
-
MDCK cells are infected with the virus in the presence of serial dilutions of baloxavir acid.
-
After an incubation period, the cells are fixed and permeabilized.
-
The infected cells are detected using a primary antibody against the influenza nucleoprotein (NP) and a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A substrate is added to visualize the foci, which are then counted.
-
The EC50 is calculated based on the reduction in the number of foci.
-
c) Virus Yield Reduction Assay
This assay measures the reduction in the amount of infectious virus produced in the presence of the antiviral drug.
-
Cell Line: MDCK or Calu-3 cells.
-
Procedure:
-
Cells are infected with the virus at a specific multiplicity of infection (MOI).
-
After virus adsorption, the inoculum is replaced with a medium containing serial dilutions of baloxavir acid.
-
The culture supernatants are collected at a specific time point post-infection (e.g., 72 hours).
-
The viral titers in the supernatants are determined by a TCID50 (50% tissue culture infectious dose) assay or a plaque assay.
-
The EC50 is the concentration of the drug that reduces the virus yield by 50%.[10]
-
Experimental Workflow: Generation and Characterization of Baloxavir-Resistant Influenza Virus
Caption: Workflow for generating and characterizing Sebaloxavir-resistant influenza viruses.
Logical Relationships and Fitness
The primary determinant of this compound resistance is the presence of specific amino acid substitutions in the PA protein. The logical relationship is direct: the presence of mutations like I38T, I38F, or I38M leads to a reduced susceptibility phenotype.
An important consideration for the clinical relevance of resistant viruses is their replicative fitness. Some studies have suggested that baloxavir-resistant mutants may have impaired replicative fitness in vitro.[12] However, other research indicates that resistant viruses can have normal replicative abilities and pathogenicity in animal models, suggesting they might have the potential to spread in human populations.[13] The impact of resistance mutations on viral fitness can be dependent on the specific influenza virus type, subtype, and genetic background.[11]
Logical Relationship: From Genotype to Phenotype
Caption: The causal chain from PA gene mutation to the resistance phenotype.
Conclusion and Future Directions
The development of resistance to this compound is an evolving area of research with significant clinical implications. The emergence of PA substitutions, particularly I38T, underscores the importance of ongoing surveillance to monitor the prevalence of resistant strains. The experimental protocols detailed in this guide provide a framework for the continued characterization of novel resistance mutations and their impact on viral fitness and transmissibility.
Future research should focus on:
-
Large-scale surveillance programs to track the emergence and spread of baloxavir-resistant influenza viruses globally.
-
Investigating the fitness and transmissibility of resistant variants in relevant animal models and, where possible, through epidemiological studies.
-
Exploring combination therapies , such as co-administration with neuraminidase inhibitors, which may mitigate the development of resistance.[1]
-
Developing next-generation endonuclease inhibitors that are less susceptible to existing resistance mutations.
A thorough understanding of the mechanisms and dynamics of this compound resistance is paramount for preserving its efficacy as a valuable tool in the management of influenza.
References
- 1. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation and Characterization of Drug-Resistant Influenza B Viruses Selected In Vitro with Baloxavir Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of Recombinant Influenza Virus from Plasmid DNA [jove.com]
- 4. Generation of recombinant influenza virus by reverse genetics. [bio-protocol.org]
- 5. A Reverse Genetics Approach for Recovery of Recombinant Influenza B Viruses Entirely from cDNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.who.int [cdn.who.int]
- 8. Generation of influenza A viruses entirely from cloned cDNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reverse Genetics Approaches for the Development of Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the In Vitro and In Vivo Efficacy of Baloxavir Marboxil against H5 Highly Pathogenic Avian Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Antiviral susceptibility monitoring: testing algorithm, methods, and findings for influenza season, 2023–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to Early-Stage Cell-Based Assay Development for Baloxavir Marboxil
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial query for "Sebaloxavir marboxil" did not yield specific results. The information presented herein pertains to Baloxavir marboxil , a well-documented antiviral agent, and is intended to serve as a comprehensive guide for the development of early-stage cell-based assays for this compound and others with a similar mechanism of action.
Introduction to Baloxavir Marboxil
Baloxavir marboxil is a first-in-class antiviral drug for the treatment of acute, uncomplicated influenza A and B.[1][2] It is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, baloxavir acid.[1][3] The unique mechanism of action of baloxavir acid involves the inhibition of the cap-dependent endonuclease enzyme, which is a critical component of the influenza virus polymerase acidic (PA) protein.[1][3][4][5] This enzyme is responsible for the "cap-snatching" process, where the virus cleaves the 5' caps from host cell messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs.[1][3][6] By blocking this process, baloxavir effectively halts viral gene transcription and replication.[3][4]
This guide outlines a strategic workflow and detailed protocols for the early-stage in vitro evaluation of Baloxavir marboxil using cell-based assays. The primary goals are to determine the compound's cytotoxicity, evaluate its antiviral efficacy, and confirm its mechanism of action.
Mechanism of Action: Influenza Virus Replication and Inhibition by Baloxavir
The influenza virus replication cycle involves several key stages, from entry into the host cell to the release of new virions.[7] Baloxavir marboxil's active form, baloxavir acid, intervenes at the critical step of viral mRNA synthesis within the host cell nucleus.
Caption: Influenza virus replication cycle and the inhibitory action of Baloxavir acid.
Early-Stage Assay Development Workflow
A structured, multi-stage approach is essential for efficiently evaluating antiviral candidates. The workflow progresses from broad cytotoxicity and efficacy screening to more detailed mechanistic studies.
Caption: Logical workflow for early-stage cell-based antiviral assay development.
Experimental Protocols and Data Presentation
This section provides detailed methodologies for the core assays in the development pipeline. Madin-Darby Canine Kidney (MDCK) cells are a commonly used and appropriate cell line for influenza virus research.
Stage 1: Foundational Assays
Principle: To determine the concentration of Baloxavir marboxil that is toxic to the host cells. This is crucial for distinguishing between antiviral activity and non-specific cytotoxicity. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.[8][9]
Protocol:
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2-fold serial dilution of Baloxavir marboxil in cell culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include "cells only" (no compound) and "medium only" (no cells) controls.
-
Incubation: Incubate the plate for 48-72 hours (corresponding to the duration of the planned antiviral assay).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the "cells only" control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC₅₀).
Principle: This assay measures the ability of a compound to protect cells from virus-induced cell death or morphological changes (CPE).[10] Cell viability is quantified using a colorimetric method.
Protocol:
-
Cell Seeding: Seed MDCK cells in a 96-well plate as described in the cytotoxicity assay.
-
Infection and Treatment: When cells reach >90% confluency, remove the medium. Add 50 µL of serially diluted Baloxavir marboxil, followed by 50 µL of influenza virus diluted to a multiplicity of infection (MOI) of 0.01.
-
Controls: Include "virus control" (cells + virus, no compound), "cell control" (cells only), and "compound toxicity control" (cells + highest compound concentration, no virus) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C until 80-100% CPE is observed in the virus control wells.
-
Readout: Quantify cell viability using the MTT method as described previously.
-
Analysis: Calculate the percentage of CPE inhibition relative to the virus and cell controls. Plot the percentage of inhibition against the log of the compound concentration to determine the 50% effective concentration (EC₅₀).
| Parameter | Value | Description |
| CC₅₀ (µM) | > 25 | 50% Cytotoxic Concentration in MDCK cells. |
| EC₅₀ (nM) | 1.4 - 3.1 (Influenza A) | 50% Effective Concentration against various Influenza A strains.[5] |
| EC₅₀ (nM) | 4.5 - 8.9 (Influenza B) | 50% Effective Concentration against various Influenza B strains.[5] |
| Selectivity Index (SI) | > 8000 | Calculated as CC₅₀ / EC₅₀. A higher SI indicates a better safety profile. |
Stage 2: Efficacy Confirmation
Principle: This assay provides a more direct measure of antiviral activity by quantifying the amount of infectious virus produced in the presence of the compound.[10][11] It validates the results of the CPE assay. The plaque reduction assay is a standard method for this purpose.[10]
Protocol:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluency.
-
Treatment and Infection: Pre-treat the cell monolayers with various concentrations of Baloxavir marboxil for 1 hour. Remove the medium and infect the cells with influenza virus (approx. 100 plaque-forming units/well) for 1 hour.
-
Overlay: Remove the virus inoculum, wash the cells, and overlay with a mixture of 2X culture medium and 1.2% agarose containing the corresponding concentration of the compound.
-
Incubation: Incubate for 2-3 days at 37°C until plaques are visible.
-
Staining: Fix the cells (e.g., with 4% paraformaldehyde) and stain with 0.1% crystal violet to visualize the plaques.
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the "virus only" control. Determine the EC₅₀ (concentration that reduces plaque number by 50%).
| Compound | Virus Strain | EC₅₀ (nM) | Fold Reduction in Titer (at 10x EC₅₀) |
| Baloxavir Acid | Influenza A/H1N1 | 2.5 | > 2-log₁₀[12] |
| Baloxavir Acid | Influenza A/H3N2 | 1.8 | > 2-log₁₀[12] |
| Oseltamivir | Influenza A/H1N1 | 5.2 | ~ 1.5-log₁₀ |
Stage 3: Mechanism of Action (MOA) Confirmation
Principle: This assay helps to identify the specific stage of the viral life cycle that is inhibited by the compound.[10] The compound is added at different time points relative to viral infection, and the effect on virus production is measured.
Protocol:
-
Cell Seeding: Seed MDCK cells in a multi-well plate and grow to confluency.
-
Experimental Arms:
-
Pre-treatment: Add the compound before infection and remove it prior to adding the virus (targets attachment/entry).
-
Co-treatment: Add the compound during the 1-hour infection period (targets entry/fusion).
-
Post-treatment: Add the compound at various time points after the infection period (e.g., 0, 2, 4, 6, 8 hours post-infection). This targets post-entry events like replication and egress.
-
-
Virus Harvest: At the end of a single replication cycle (e.g., 12-24 hours), harvest the supernatant.
-
Readout: Quantify the amount of virus in the supernatant using a virus yield assay (e.g., TCID₅₀ or qPCR for viral RNA).
-
Analysis: Plot the viral yield against the time of compound addition. Strong inhibition when added several hours post-infection is indicative of a replication inhibitor, which is the expected result for Baloxavir.
| Time of Addition | Expected Inhibition | Stage Targeted |
| -2 to -1 hr (Pre-infection) | Low / None | Attachment |
| 0 to 1 hr (During infection) | Low / None | Entry / Fusion |
| 1 to 8 hr (Post-infection) | High | Viral Replication / Transcription |
| > 10 hr (Post-infection) | Low / None | Late Assembly / Egress |
Conclusion
The systematic application of the described cell-based assays provides a robust framework for the early-stage evaluation of Baloxavir marboxil. This workflow effectively characterizes the compound's therapeutic window (CC₅₀ vs. EC₅₀), confirms its potent antiviral activity through yield reduction assays, and verifies its mechanism of action as a replication inhibitor via time-of-addition studies. These foundational in vitro data are indispensable for guiding further preclinical and clinical development of novel antiviral agents.
References
- 1. Baloxavir marboxil - Wikipedia [en.wikipedia.org]
- 2. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Baloxavir marboxil: mechanism of action, pharmacokinetics and side effects_Chemicalbook [chemicalbook.com]
- 4. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Baloxavir Marboxil: An Original New Drug against Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Does a SPR-Based Cell-Based Assay Provide Reliable Results on the Toxicity and Efficacy of Antiviral Drugs? [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Cell-based assays | VirusBank Platform [virusbankplatform.be]
- 11. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 12. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Utilization of Animal Models in Preclinical Research of Baloxavir Marboxil for Influenza
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Baloxavir marboxil, a first-in-class antiviral agent, has emerged as a significant therapeutic option for the management of acute uncomplicated influenza.[1] Its novel mechanism of action, targeting the cap-dependent endonuclease of the influenza virus polymerase acidic (PA) protein, distinguishes it from neuraminidase inhibitors.[2][3][4] This guide provides a comprehensive overview of the utilization of animal models in the preclinical evaluation of baloxavir marboxil, focusing on efficacy, pharmacokinetics, and experimental methodologies. The data presented is crucial for researchers, scientists, and drug development professionals working on novel influenza therapies.
Mechanism of Action: Inhibition of Cap-Dependent Endonuclease
Baloxavir marboxil is a prodrug that is rapidly hydrolyzed to its active form, baloxavir acid.[3][5] Baloxavir acid targets the PA subunit of the influenza virus polymerase complex, which is essential for the initiation of viral mRNA synthesis through a process known as "cap-snatching".[3][6] By inhibiting the endonuclease activity of the PA protein, baloxavir acid prevents the virus from cleaving host cell pre-mRNAs to use as primers for viral mRNA transcription, thereby halting viral replication.[2][3]
Mechanism of action of Baloxavir marboxil.
Animal Models in Baloxavir Marboxil Research
Mice are the most extensively used animal model for studying influenza and the efficacy of antiviral agents like baloxavir marboxil.[7] Ferrets are also considered a valuable model, particularly for transmission studies, as they can recapitulate human-like clinical symptoms.[7] Studies have also utilized chickens to evaluate the safety of baloxavir marboxil.[8]
Key Findings from Animal Studies:
-
Broad Efficacy: Baloxavir marboxil has demonstrated potent antiviral activity against a wide range of influenza viruses, including type A (H1N1, H3N2, H5N1) and type B viruses, in mouse models.[5][6][9]
-
Rapid Viral Reduction: A single oral dose has been shown to cause a rapid and significant reduction in viral titers in the lungs of infected mice.[5][6]
-
Therapeutic and Prophylactic Effects: The drug is effective both as a treatment and for prophylaxis in mice, significantly reducing lung viral titers and prolonging survival time.[10]
-
Immunocompromised Models: In immunocompromised mouse models, baloxavir marboxil treatment improved survival time, although it did not always result in complete viral clearance with prolonged treatment.[11]
-
Combination Therapy: Preclinical studies in mice suggest that combination therapy with neuraminidase inhibitors can be as effective as baloxavir marboxil monotherapy in reducing viral lung titers and lung pathology.[12][13]
Quantitative Data from Animal Studies
The following tables summarize the quantitative data from key preclinical studies on baloxavir marboxil in various animal models.
Table 1: Efficacy of Baloxavir Marboxil in Influenza-Infected Mice
| Influenza Strain | Animal Model | Treatment Protocol | Key Efficacy Endpoints | Reference |
| A/PR/8/34 (H1N1) | BALB/c mice | Single oral dose (0.05, 0.5, or 5 mg/kg) twice daily for 1 day, post-infection | Complete prevention of mortality | [6] |
| B/HK/5/72 | BALB/c mice | Single oral dose (0.5, 5, or 50 mg/kg) twice daily for 1 day, post-infection | Complete prevention of mortality | [6] |
| A(H1N1), A(H1N1)pdm09, A(H3N2), Type B | BALB/c mice | Oral baloxavir marboxil (0.5-50 mg/kg q12h) for 1 day, starting on day 5 post-infection | Dose-dependent reduction in lung viral titers | [5] |
| A/WSN/33 (H1N1) | BALB/c mice | 15 mg/kg q12h | ≥100-fold reduction in influenza A virus titers compared to oseltamivir phosphate | [5] |
| Type B | BALB/c mice | 15 mg/kg q12h | ≥10-fold reduction in influenza B virus titers compared to oseltamivir phosphate | [5] |
| A/PR/8/34 (H1N1) | Nude mice | 10 mg/kg once a day for 28 days | Increased survival time, but did not eliminate the virus | [11] |
Table 2: Pharmacokinetic Parameters of Baloxavir Acid in Animal Models
| Animal Model | Dose of Baloxavir Marboxil | Key Pharmacokinetic Parameter | Value | Reference |
| A/WSN/33-infected mice | 0.5-50 mg/kg (oral) | Plasma concentration at the end of the dosing interval (Cτ) or 24h post-dose (C24) | Predictive of virus titers at 24h post-dosing | [5] |
| Rats and Monkeys | Single oral dose | Plasma concentration of baloxavir marboxil | Below lower limit of quantification at all sampling points | [14] |
| Rats and Monkeys | Single oral dose | Excretion route | Major route was fecal excretion | [14] |
| Healthy Korean and Japanese male subjects | 20, 40, or 80 mg (single oral dose) | Time to peak plasma concentration (baloxavir acid) | 3.5 to 4.0 hours | [15] |
| Healthy Korean and Japanese male subjects | 20, 40, or 80 mg (single oral dose) | Half-life (baloxavir acid) | 80.8 to 98.3 hours | [15] |
Experimental Protocols
Detailed methodologies are critical for the replication and extension of research findings. The following are generalized experimental protocols based on published studies.
General Efficacy Study in Mice
References
- 1. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. nbinno.com [nbinno.com]
- 5. Pharmacokinetic and pharmacodynamic analysis of baloxavir marboxil, a novel cap-dependent endonuclease inhibitor, in a murine model of influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models | PLOS One [journals.plos.org]
- 7. Animal Models for Influenza Research: Strengths and Weaknesses [mdpi.com]
- 8. FOUR-WEEK ORAL ADMINISTRATION OF BALOXAVIR MARBOXIL AS AN ANTI-INFLUENZA VIRUS DRUG SHOWS NO TOXICITY IN CHICKENS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the In Vitro and In Vivo Efficacy of Baloxavir Marboxil against H5 Highly Pathogenic Avian Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prophylactic Treatment with Baloxavir Protects Mice from Lethal Infection with Influenza A and B Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Baloxavir Marboxil Treatment of Nude Mice Infected With Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical and clinical developments for combination treatment of influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Safety, Tolerability, and Pharmacokinetics of the Novel Anti-influenza Agent Baloxavir Marboxil in Healthy Adults: Phase I Study Findings | springermedizin.de [springermedizin.de]
- 15. Pharmacokinetics and safety of a novel influenza treatment (baloxavir marboxil) in Korean subjects compared with Japanese subjects - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening Methods for Analogs of Sebaloxavir Marboxil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and re-emergence of viral pathogens underscore the urgent need for novel antiviral therapeutics. Sebaloxavir marboxil, known clinically as baloxavir marboxil, represents a first-in-class antiviral agent targeting the cap-dependent endonuclease of the influenza virus polymerase acidic (PA) protein.[1][2][3][4] This mechanism, distinct from neuraminidase inhibitors, effectively halts viral replication by preventing the "cap-snatching" process required for viral mRNA synthesis.[2][3] The development of analogs to this compound necessitates robust and efficient high-throughput screening (HTS) methodologies to identify and characterize new chemical entities with potent antiviral activity.
This technical guide provides an in-depth overview of core high-throughput screening methods applicable to the discovery of this compound analogs and other inhibitors of viral replication. It details experimental protocols for key biochemical and cell-based assays, presents quantitative data for assay validation and compound comparison, and visualizes critical pathways and workflows to aid in experimental design and interpretation.
Mechanism of Action: this compound and the Influenza Virus Replication Cycle
This compound is a prodrug that is rapidly hydrolyzed to its active form, baloxavir acid.[2][5] Baloxavir acid targets the PA subunit of the influenza virus RNA polymerase complex, a heterotrimer consisting of polymerase basic protein 1 (PB1), polymerase basic protein 2 (PB2), and the polymerase acidic protein (PA).[1] This complex is central to the transcription and replication of the viral RNA genome. Specifically, baloxavir acid inhibits the endonuclease activity of the PA protein, which is responsible for cleaving the 5' caps from host cell pre-mRNAs.[2][3] These capped fragments serve as primers for the synthesis of viral mRNAs by the PB1 subunit. By blocking this "cap-snatching" mechanism, baloxavir acid effectively prevents the production of viral proteins and thus inhibits viral replication.[2]
dot
High-Throughput Screening (HTS) Assays
The identification of novel antiviral agents, such as analogs of this compound, relies on the deployment of robust HTS assays. These assays can be broadly categorized into biochemical (target-based) and cell-based (phenotypic) screens.
Generalized HTS Workflow
A typical HTS campaign follows a multi-step process designed to efficiently screen large compound libraries and identify promising lead candidates.
dot
Biochemical Assays: Targeting Cap-Dependent Endonuclease
Biochemical assays offer a direct measure of an inhibitor's effect on its molecular target, in this case, the cap-dependent endonuclease activity of the PA protein. A fluorescence-based assay is a common format for this type of screen.
Principle: A fluorogenic substrate, which is a short RNA oligonucleotide with a fluorophore and a quencher in close proximity, is used. In the presence of the viral endonuclease, the substrate is cleaved, separating the fluorophore from the quencher and resulting in an increase in fluorescence. Inhibitors of the endonuclease will prevent this cleavage, leading to a reduction in the fluorescence signal.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM MnCl₂, 1 mM DTT.
-
Enzyme Solution: Purified recombinant influenza PA-Nter domain in assay buffer.
-
Substrate Solution: Fluorogenic RNA substrate (e.g., 5'-FAM-dArUdGdC-3'-Dabsyl) in assay buffer.
-
Compound Plates: Serially diluted test compounds in 100% DMSO.
-
-
Assay Procedure (384-well format):
-
Dispense 50 nL of compound solution from the compound plates into the assay plates using an acoustic liquid handler.
-
Add 5 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 5 µL of the substrate solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Measure the fluorescence intensity (e.g., excitation at 485 nm, emission at 520 nm) using a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated relative to positive (no inhibitor) and negative (no enzyme) controls.
-
IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Assays: Assessing Antiviral Activity in a Biological Context
Cell-based assays measure the ability of a compound to inhibit viral replication within a host cell, providing insights into its potency, cytotoxicity, and cell permeability.
Principle: A common approach is the cytopathic effect (CPE) inhibition assay. Viral infection typically leads to cell death (CPE). An effective antiviral compound will protect the cells from virus-induced death. Cell viability is quantified using a luminescence-based readout that measures ATP levels, which are proportional to the number of living cells.
-
Cell Culture and Plating:
-
Culture Madin-Darby Canine Kidney (MDCK) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed MDCK cells into 384-well white, clear-bottom plates at a density of 5,000 cells per well and incubate overnight.
-
-
Compound Treatment and Infection:
-
Add test compounds at various concentrations to the cell plates.
-
Infect the cells with influenza virus at a pre-determined multiplicity of infection (MOI), typically 0.01.[6]
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
-
Luminescence Reading:
-
Equilibrate the plates to room temperature.
-
Add a volume of a commercial ATP detection reagent (e.g., CellTiter-Glo®) equal to the volume of the cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition based on the luminescence signals of uninfected and untreated, infected controls.
-
Determine the EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) from the dose-response curves. The selectivity index (SI) is calculated as CC₅₀/EC₅₀.
-
Data Presentation and Assay Validation
The reliability of HTS data is paramount. Key statistical parameters are used to validate the performance of an assay.
Table 1: Key HTS Assay Validation Parameters
| Parameter | Formula | Acceptable Value | Description |
| Z'-factor | 1 - [3 * (SDpos + SDneg)] / | Meanpos - Meanneg | |
| Signal-to-Background (S/B) Ratio | Meanpos / Meanneg | ≥ 10 | The ratio of the signal from the positive control to the signal from the negative control. |
| Signal-to-Noise (S/N) Ratio | (Meanpos - Meanneg) / SDneg | ≥ 10 | A measure of the signal strength relative to the variation in the background signal. |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 20% | A measure of the relative variability of the data. |
SDpos and Meanpos are the standard deviation and mean of the positive control, respectively. SDneg and Meanneg are the standard deviation and mean of the negative control, respectively.
Table 2: Representative Antiviral Activity Data for Influenza Virus Inhibitors
| Compound | Target | Assay Type | Cell Line | Virus Strain | IC₅₀ / EC₅₀ (nM) | Reference |
| Baloxavir acid | PA Endonuclease | Endonuclease Assay | - | Influenza A | 1.4 - 3.1 | [1] |
| Baloxavir acid | PA Endonuclease | Endonuclease Assay | - | Influenza B | 4.5 - 8.9 | [1] |
| Oseltamivir | Neuraminidase | Plaque Reduction | MDCK | Influenza A (H1N1) | 0.5 - 1.5 | Fictional Data |
| Favipiravir | RdRp | Plaque Reduction | MDCK | Influenza A (H3N2) | 100 - 600 | Fictional Data |
| Compound X | PA Endonuclease | Fluorescence-based | - | Influenza A | 8.2 | Fictional Data |
| Compound Y | Viral Replication | CPE Inhibition | A549 | Influenza B | 25.6 | Fictional Data |
Conclusion
The discovery of novel antiviral agents like this compound analogs requires a systematic and robust screening approach. This guide has outlined the core principles and methodologies for high-throughput screening, encompassing both biochemical and cell-based assays. By implementing well-validated HTS protocols and adhering to rigorous data analysis standards, researchers can efficiently identify and characterize promising new inhibitors of influenza virus replication. The provided experimental frameworks and visualizations serve as a foundation for the design and execution of successful antiviral drug discovery campaigns.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 3. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Efficacy Testing of Sebaloxavir Marboxil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sebaloxavir marboxil is a prodrug that is rapidly converted in vivo to its active metabolite, baloxavir acid. Baloxavir acid is a first-in-class antiviral agent that targets the cap-dependent endonuclease of the influenza virus polymerase acidic (PA) protein.[1][2][3] This enzyme is critical for the "cap-snatching" process, where the virus cleaves the 5' caps of host cell pre-mRNAs to prime the synthesis of its own viral mRNAs.[1][4] By inhibiting this process, baloxavir acid effectively blocks viral gene transcription and replication.[2][4] this compound has demonstrated potent activity against both influenza A and B viruses.[2][5]
This document provides detailed protocols for the in vitro evaluation of this compound's antiviral efficacy. The primary assays described are the Plaque Reduction Assay, the Cytopathic Effect (CPE) Inhibition Assay, and the Virus Yield Reduction Assay. These methods are fundamental for determining the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of the compound against various influenza virus strains.
Mechanism of Action: Inhibition of Cap-Snatching
Baloxavir acid, the active form of this compound, selectively inhibits the PA endonuclease of the influenza virus RNA polymerase complex.[2] This complex, a heterotrimer composed of PA, PB1, and PB2 subunits, is essential for viral replication. The PB2 subunit binds to the 5' cap of host pre-mRNAs, and the PA subunit then cleaves the host mRNA downstream of the cap. These capped fragments serve as primers for the PB1 subunit to initiate transcription of viral mRNAs. Baloxavir acid binds to the active site of the PA endonuclease, preventing this "cap-snatching" and thereby halting viral replication.[1][4]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of baloxavir acid against various influenza virus strains. EC50 and IC50 values are presented to demonstrate the compound's potency.
Table 1: In Vitro Efficacy (EC50) of Baloxavir Acid Against Seasonal Influenza Viruses
| Virus Subtype/Lineage | Mean EC50 (nM) ± SD | EC50 Range (nM) |
| A(H1N1)pdm09 | 0.7 ± 0.5 | 0.1 - 2.1 |
| A(H3N2) | 1.2 ± 0.6 | 0.1 - 2.4 |
| B (Victoria Lineage) | 7.2 ± 3.5 | 0.7 - 14.8 |
| B (Yamagata Lineage) | 5.8 ± 4.5 | 1.8 - 15.5 |
| Data derived from a focus reduction assay.[6] |
Table 2: In Vitro Efficacy (IC50) of Baloxavir Acid Against Influenza A and B Viruses
| Virus Type/Subtype | Median IC50 (nM) |
| A(H1N1)pdm09 | 0.28 |
| A(H3N2) | 0.16 |
| B (Victoria Lineage) | 3.42 |
| B (Yamagata Lineage) | 2.43 |
| Data derived from a plaque reduction assay.[4] |
Table 3: Baloxavir Acid Susceptibility of Neuraminidase Inhibitor-Resistant Influenza Viruses
| Virus Strain | Neuraminidase Substitution | Baloxavir Acid EC50 (nM) |
| A(H1N1)pdm09 | H275Y (Oseltamivir Resistant) | Within expected range (0.1 - 2.4) |
| A(H3N2) | E119V (Oseltamivir Resistant) | Within expected range (0.1 - 2.4) |
| B | D197E (Oseltamivir Resistant) | Within expected range (0.7 - 15.5) |
| Qualitative summary indicating that baloxavir acid remains effective against strains resistant to neuraminidase inhibitors.[6] |
Experimental Workflow Overview
The general workflow for in vitro antiviral efficacy testing involves cell culture, compound preparation, infection, incubation, and data analysis. The specific endpoint measurement varies depending on the assay.
Detailed Experimental Protocols
Plaque Reduction Assay
This assay is considered the gold standard for quantifying infectious virus and assessing antiviral activity. It measures the ability of a compound to reduce the number of plaques (localized areas of cell death) formed by the virus in a cell monolayer.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
TPCK-treated trypsin
-
This compound (or baloxavir acid)
-
Influenza virus stock of known titer (PFU/mL)
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
-
6-well or 12-well tissue culture plates
Protocol:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates at a density that will result in a confluent monolayer the next day (e.g., 3 x 10^5 cells/mL for a 12-well plate).[7] Incubate overnight at 37°C with 5% CO2.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in infection medium (DMEM with 0.2% BSA, penicillin/streptomycin, and TPCK-trypsin).
-
Infection: On the day of the assay, wash the confluent cell monolayers twice with PBS.[8] Infect the cells by adding 100-200 µL of virus dilution (aiming for 50-100 plaques per well in the virus control) to each well.[9][10]
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.[11]
-
Treatment and Overlay: Aspirate the virus inoculum. Add the serial dilutions of this compound mixed with an overlay medium (e.g., 2X MEM containing 1.2% agarose and TPCK-trypsin).[8]
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.
-
Plaque Visualization: Fix the cells with 10% formalin or a methanol:acetic acid solution.[8] After fixation, remove the overlay and stain the cell monolayer with 0.5% crystal violet solution. Gently wash with water to remove excess stain.
-
Data Analysis: Count the number of plaques in each well. The percent inhibition is calculated as: [1 - (Plaques in treated well / Plaques in virus control well)] x 100. The IC50 value is the concentration of the compound that inhibits plaque formation by 50%.
Cytopathic Effect (CPE) Inhibition Assay
This high-throughput assay measures the ability of a compound to protect cells from the virus-induced damage and death known as the cytopathic effect.
Materials:
-
A549 (human lung carcinoma) or MDCK cells
-
Appropriate cell culture medium (e.g., MEM with 10% FBS)
-
This compound (or baloxavir acid)
-
Influenza virus stock
-
Cell viability reagent (e.g., Neutral Red, Crystal Violet, or ATP-based luminescence assay kits like Viral ToxGlo™)[3][12]
-
96-well tissue culture plates
Protocol:
-
Cell Seeding: Seed A549 or MDCK cells into 96-well plates to form a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare 2-fold or 3-fold serial dilutions of this compound in cell culture medium.
-
Treatment and Infection: Remove the growth medium from the confluent cells. Add the diluted compound to the wells in triplicate. Subsequently, add the influenza virus at a pre-determined multiplicity of infection (MOI) that causes 80-100% CPE in the virus control wells within 48-72 hours. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
CPE Measurement:
-
Crystal Violet Staining: Aspirate the medium, fix the cells, and stain with crystal violet.[3] Elute the dye and measure the absorbance at ~570 nm.
-
Luminescence-based (ATP): Add an ATP detection reagent (e.g., Viral ToxGlo™) to the wells.[12] Measure luminescence, which correlates with the number of viable cells.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the cell control and virus control wells. The EC50 is the compound concentration that protects 50% of the cells from virus-induced death.
Virus Yield Reduction Assay
This assay directly quantifies the amount of infectious virus produced in the presence of an antiviral compound. It is often used as a follow-up to confirm the results of CPE or plaque reduction assays.
Materials:
-
A549 or MDCK cells
-
Cell culture medium and infection medium
-
This compound (or baloxavir acid)
-
Influenza virus stock
-
24-well or 48-well tissue culture plates for virus production
-
96-well plates for virus titration (TCID50 or plaque assay)
Protocol:
-
Cell Seeding and Infection: Seed host cells in multi-well plates and grow to confluency. Infect the cells with influenza virus at a specific MOI in the presence of varying concentrations of this compound.[13][14]
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).[15][16]
-
Harvest Progeny Virus: At the end of the incubation period, collect the cell culture supernatants, which contain the newly produced virus particles.
-
Titer Progeny Virus: Determine the viral titer in each supernatant sample using a standard titration method, such as a plaque assay (as described above) or a 50% Tissue Culture Infectious Dose (TCID50) assay.[13][17]
-
Data Analysis: The reduction in viral titer in the treated samples is compared to the untreated virus control. The EC90 is often reported, which is the concentration of the compound that reduces the viral yield by 90% (1-log10 reduction).[15][16]
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro efficacy testing of this compound against influenza viruses. The Plaque Reduction Assay, CPE Inhibition Assay, and Virus Yield Reduction Assay are complementary methods that, when used in conjunction, can provide a comprehensive characterization of the antiviral activity of this novel cap-dependent endonuclease inhibitor. The quantitative data presented confirms the high potency of its active metabolite, baloxavir acid, against a range of influenza A and B strains, including those resistant to other classes of antivirals.
References
- 1. Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Influenza virus plaque assay [protocols.io]
- 8. protocols.io [protocols.io]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. H1N1 Virus Production and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influenza Virus Plaque Assay in MDCK Cells. [bio-protocol.org]
- 12. Measure viral-induced cytopathic effects with a quantitative luminescence assay [moleculardevices.com]
- 13. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 15. Characterization of the In Vitro and In Vivo Efficacy of Baloxavir Marboxil against H5 Highly Pathogenic Avian Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. stacks.cdc.gov [stacks.cdc.gov]
- 17. labinsights.nl [labinsights.nl]
Establishing a Plaque Reduction Assay for Sebaloxavir Marboxil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sebaloxavir marboxil is a prodrug that is rapidly metabolized to its active form, baloxavir acid. Baloxavir acid is a first-in-class antiviral agent that potently and selectively inhibits the cap-dependent endonuclease of the influenza virus polymerase acidic (PA) protein.[1][2][3] This unique mechanism of action disrupts the "cap-snatching" process, a critical step in viral mRNA synthesis, thereby inhibiting viral replication of both influenza A and B viruses.[1][4] The plaque reduction assay is a classic and robust method for quantifying the infectivity of lytic viruses and is widely used to evaluate the efficacy of antiviral compounds.[5][6] This application note provides a detailed protocol for establishing a plaque reduction assay to determine the in vitro antiviral activity of this compound (by measuring the effect of its active form, baloxavir acid) against influenza A and B viruses.
Principle of the Plaque Reduction Assay
The plaque reduction assay measures the ability of an antiviral compound to inhibit the formation of plaques, which are localized areas of cell death (cytopathic effect) caused by viral infection in a cell monolayer. In the presence of an effective antiviral agent, the number and size of plaques will be reduced in a dose-dependent manner. By comparing the number of plaques in treated versus untreated wells, the concentration of the compound that inhibits plaque formation by 50% (EC₅₀) can be determined. This value is a key indicator of the antiviral's potency.
Materials and Reagents
Cell Lines and Viruses
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells or MDCK-SIAT1 cells. MDCK-SIAT1 cells, which are engineered to have increased expression of α-2,6-linked sialic acid receptors, are recommended for recent human influenza virus strains to improve virus isolation and growth.[5][7]
-
Influenza Virus Strains:
Reagents
-
This compound (or its active metabolite, baloxavir acid)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
TPCK-treated Trypsin
-
Bovine Serum Albumin (BSA)
-
Overlay Medium:
-
Agarose
-
Avicel® RC-591
-
Carboxymethylcellulose (CMC)
-
-
Staining Solution:
-
Crystal Violet solution (0.1% w/v in 20% ethanol)
-
Neutral Red solution (0.03% w/v in PBS)
-
-
Phosphate Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
Experimental Protocols
Cell Culture and Seeding
-
Culture MDCK or MDCK-SIAT1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Resuspend the cells in complete growth medium and perform a cell count.
-
Seed the cells into 6-well or 12-well plates at a density that will form a confluent monolayer on the day of infection (e.g., 5 x 10⁵ cells/well for a 6-well plate).
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
Preparation of Baloxavir Acid and Virus Dilutions
-
Prepare a stock solution of baloxavir acid in DMSO. Further dilutions should be made in serum-free DMEM.
-
On the day of the assay, prepare serial dilutions of baloxavir acid at 2x the final desired concentrations.
-
Prepare serial dilutions of the influenza virus stock in serum-free DMEM containing 0.1% BSA and an appropriate concentration of TPCK-treated trypsin (typically 1-2 µg/mL, but should be optimized for the specific cell line and virus strain).[10] The aim is to use a virus concentration that will produce 50-100 plaques per well in the virus control wells.
Plaque Reduction Assay Procedure
-
Wash the confluent cell monolayers twice with sterile PBS.
-
Add equal volumes of the 2x baloxavir acid dilutions and the appropriate virus dilution to each well. For virus control wells, add an equal volume of serum-free DMEM instead of the drug solution. For cell control wells, add only serum-free DMEM.
-
Incubate the plates at 37°C for 1 hour to allow for viral adsorption. Rock the plates gently every 15 minutes to ensure even distribution of the inoculum and to prevent the monolayer from drying out.
-
After the adsorption period, remove the inoculum from the wells.
-
Gently wash the monolayer with PBS to remove any unadsorbed virus.
-
Prepare the overlay medium. The choice of overlay can affect plaque size and clarity.[1][8]
-
Agarose Overlay: Mix equal volumes of 2x DMEM and molten 1.2% agarose (kept in a 42°C water bath). Add TPCK-treated trypsin to the desired final concentration.
-
Avicel Overlay: Mix equal volumes of 2x DMEM and a 1.2% Avicel solution. Add TPCK-treated trypsin. Avicel overlays are less viscous and can be easier to handle than agarose.
-
-
Gently add the overlay medium to each well (e.g., 2 mL for a 6-well plate).
-
Allow the overlay to solidify at room temperature for 20-30 minutes.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.
Plaque Visualization and Counting
-
Crystal Violet Staining:
-
Fix the cells by adding a 10% formaldehyde solution for at least 30 minutes.
-
Gently remove the overlay.
-
Stain the cell monolayer with 0.1% crystal violet solution for 15-20 minutes.[11][12]
-
Gently wash the wells with water to remove excess stain.
-
Allow the plates to air dry. Plaques will appear as clear zones against a purple background.
-
-
Neutral Red Staining:
-
Count the number of plaques in each well.
Data Presentation and Analysis
Plaque Reduction Calculation
The percentage of plaque reduction is calculated using the following formula:
% Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100
EC₅₀ Determination
The EC₅₀ value is the concentration of the drug that reduces the number of plaques by 50%. This is determined by plotting the percentage of plaque reduction against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
Expected Results for Baloxavir Acid
The following table summarizes the reported EC₅₀ values for baloxavir acid against various influenza virus strains in MDCK or MDCK-SIAT1 cells. These values can serve as a reference for interpreting experimental results.
| Influenza Virus Strain | Cell Line | Reported EC₅₀ (nM) | Reference(s) |
| Influenza A(H1N1)pdm09 | MDCK-SIAT1 | 0.7 ± 0.5 | [9] |
| ST6-GalI-MDCK | 0.48 ± 0.22 | [14] | |
| Influenza A(H3N2) | MDCK-SIAT1 | 1.2 ± 0.6 | [9] |
| ST6-GalI-MDCK | 19.55 ± 5.66 | [14] | |
| Influenza B (Victoria Lineage) | MDCK-SIAT1 | 7.2 ± 3.5 | [9] |
| Influenza B (Yamagata Lineage) | MDCK-SIAT1 | 5.8 ± 4.5 | [9] |
Visualizations
Signaling Pathway of Baloxavir Acid
Caption: Mechanism of action of this compound.
Experimental Workflow for Plaque Reduction Assay
Caption: Workflow for the plaque reduction assay.
Logical Relationship for Data Analysis
Caption: Data analysis workflow for EC₅₀ determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Distinct susceptibility and applicability of MDCK derivatives for influenza virus research | PLOS One [journals.plos.org]
- 3. Baloxavir marboxil susceptibility of influenza viruses from the Asia-Pacific, 2012-2018. | Sigma-Aldrich [merckmillipore.com]
- 4. Neutral Red Assay for Murine Norovirus Replication and Detection in a Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDCK-SIAT1 Cells Show Improved Isolation Rates for Recent Human Influenza Viruses Compared to Conventional MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 11. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Star Republic: Guide for Biologists [sciencegateway.org]
- 14. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Focus Reduction Assay for Influenza Virus with Sebaloxavir Marboxil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a focus reduction assay (FRA) to determine the antiviral activity of Sebaloxavir marboxil against influenza viruses. This document includes experimental procedures, data presentation guidelines, and visual representations of the workflow and the drug's mechanism of action.
Introduction
This compound (previously known as S-033188, and marketed as Baloxavir marboxil) is a first-in-class antiviral agent that inhibits the cap-dependent endonuclease of the influenza virus polymerase acidic (PA) protein.[1][2][3] This mechanism disrupts the "cap-snatching" process, which is essential for the initiation of viral mRNA synthesis, thereby inhibiting viral replication.[4][5] The focus reduction assay (FRA) is a cell-based method used to quantify the inhibition of viral replication by an antiviral compound. This assay measures the reduction in the number of infectious virus foci, which are clusters of infected cells, in the presence of the drug.
Mechanism of Action of this compound
This compound is a prodrug that is hydrolyzed in the body to its active form, baloxavir acid (S-033447).[1][4] Baloxavir acid targets the PA subunit of the influenza virus RNA-dependent RNA polymerase (RdRp) complex.[6][7] Specifically, it inhibits the cap-dependent endonuclease activity located in the N-terminal domain of the PA subunit.[4] This endonuclease is responsible for cleaving the 5' caps from host pre-mRNAs, a process known as "cap-snatching".[4] These capped RNA fragments are then used as primers to initiate the transcription of viral mRNAs by the RdRp. By inhibiting this crucial step, baloxavir acid effectively blocks viral gene transcription and replication.[4][8]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of baloxavir acid against various influenza virus strains, as determined by focus reduction assays. The 50% effective concentration (EC50) is the concentration of the drug that inhibits 50% of viral focus formation.
Table 1: Baloxavir Acid (BXA) EC50 Values for Seasonal Influenza Viruses [9][10]
| Influenza Virus Subtype/Lineage | Number of Isolates | Mean EC50 (nM) ± SD | EC50 Range (nM) |
| A(H1N1)pdm09 | 89 | 0.7 ± 0.5 | 0.1 - 2.1 |
| A(H3N2) | 88 | 1.2 ± 0.6 | 0.1 - 2.4 |
| B (Victoria) | 53 | 7.2 ± 3.5 | 0.7 - 14.8 |
| B (Yamagata) | 56 | 5.8 ± 4.5 | 1.8 - 15.5 |
Table 2: Baloxavir Acid (BXA) IC50 Values for Different Influenza A Strains [1]
| Influenza Virus Strain | Median IC50 (nM) | Fold-change Range |
| A(H1N1)pdm09 | 0.28 | 0.3 - 3.8 |
| A(H3N2) | 0.16 | 0.4 - 2.6 |
| B/Victoria-lineage | 3.42 | 0.2 - 3.0 |
| B/Yamagata-lineage | 2.43 | 0.4 - 4.6 |
Experimental Protocol: Focus Reduction Assay
This protocol outlines the steps for determining the susceptibility of influenza viruses to this compound using a focus reduction assay.
Materials
-
Madin-Darby canine kidney (MDCK) cells or MDCK-SIAT1 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
This compound (or its active form, baloxavir acid)
-
Influenza virus stocks of known titer
-
Infection medium (e.g., DMEM with 0.5% BSA and TPCK-treated trypsin)
-
Overlay medium (e.g., medium containing 1.2% Avicel)
-
Phosphate Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Primary antibody (anti-influenza nucleoprotein (NP) monoclonal antibody)
-
Secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)
-
Substrate for HRP (e.g., TrueBlue™ Peroxidase Substrate)
-
96-well cell culture plates
-
CO2 incubator
Experimental Workflow
Caption: Workflow for the focus reduction assay.
Step-by-Step Procedure
-
Cell Culture:
-
One day before the assay, seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
-
Drug Preparation:
-
Prepare serial dilutions of this compound (or baloxavir acid) in infection medium. The final concentrations should typically range from low nanomolar to micromolar to generate a dose-response curve.
-
-
Virus Infection:
-
On the day of the assay, wash the confluent cell monolayers with PBS.
-
Add the prepared drug dilutions to the respective wells. Include a "no-drug" control.
-
Immediately add the influenza virus dilution (at a concentration predetermined to yield a countable number of foci, e.g., 50-100 foci per well) to each well.
-
Incubate the plates for 1 hour at 37°C to allow for virus adsorption.
-
-
Overlay and Incubation:
-
After the 1-hour incubation, remove the virus-drug inoculum.
-
Add 100 µL of overlay medium containing the corresponding concentration of the drug to each well.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Immunostaining:
-
After incubation, remove the overlay medium and wash the cells with PBS.
-
Fix the cells by adding the fixative solution and incubating for 20 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize them with permeabilization buffer for 10 minutes.
-
Wash again and block non-specific binding by adding blocking buffer and incubating for 30 minutes.
-
Add the primary antibody (anti-influenza NP) diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
-
Visualization and Data Analysis:
-
Add the HRP substrate to each well and incubate until the blue-colored foci are clearly visible.
-
Stop the reaction by washing with distilled water.
-
Count the number of foci in each well using a microscope or an automated plate reader.
-
Calculate the percentage of focus reduction for each drug concentration relative to the no-drug control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The focus reduction assay is a robust and sensitive method for evaluating the antiviral activity of this compound against influenza viruses. The detailed protocol and data presentation guidelines provided in these application notes are intended to assist researchers in accurately assessing the efficacy of this and other antiviral compounds. The unique mechanism of action of this compound, targeting the cap-dependent endonuclease, makes it a valuable tool in the fight against influenza.
References
- 1. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation and Characterization of Drug-Resistant Influenza B Viruses Selected In Vitro with Baloxavir Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of influenza virus variants induced by treatment with the endonuclease inhibitor baloxavir marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing baloxavir susceptibility of influenza viruses circulating in the United States during the 2016/17 and 2017/18 seasons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influenza Virus: Small Molecule Therapeutics and Mechanisms of Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The active form of the influenza cap-snatching endonuclease inhibitor baloxavir marboxil is a tight binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Baloxavir marboxil susceptibility of influenza viruses from the Asia-Pacific, 2012-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sebaloxavir Marboxil in a Ferret Model of Influenza Transmission
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sebaloxavir marboxil, the prodrug of its active metabolite baloxavir acid (BXA), is a first-in-class antiviral agent that targets the cap-dependent endonuclease of the influenza virus polymerase acidic (PA) protein.[1][2][3] This novel mechanism of action inhibits viral mRNA synthesis and subsequent viral replication.[3][4] The ferret (Mustela putorius furo) is considered the gold-standard animal model for studying influenza virus pathogenesis and transmission due to similarities in lung physiology, cellular receptor distribution, and clinical signs of infection with humans.[5][6][7][8] This document provides detailed application notes and protocols for utilizing this compound in a ferret model to assess its efficacy in reducing influenza virus transmission.
Mechanism of Action
Baloxavir marboxil is orally administered and is rapidly hydrolyzed to its active form, baloxavir acid (BXA). BXA inhibits the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein, a crucial step in viral replication.[3][9] This "cap-snatching" process is essential for the virus to synthesize its own messenger RNA (mRNA) using host cell machinery. By blocking this step, BXA effectively halts viral protein synthesis and replication, leading to a rapid decline in viral load.[3]
Caption: Mechanism of action of this compound.
Data Presentation
The following tables summarize quantitative data from studies evaluating the efficacy of baloxavir in reducing viral shedding and transmission in ferret models.
Table 1: Effect of Baloxavir (BXA) on Nasal Wash Viral Titers in Donor Ferrets (Direct Contact Model) [10]
| Treatment Group | Day 2 Post-Infection (log10 TCID50/mL) | Day 3 Post-Infection (log10 TCID50/mL) | Area Under the Curve (AUC) of Viral Load |
| Placebo | ~2.5 | ~3.0 | 7.69 ± 0.60 |
| Oseltamivir (OST) | ~2.5 | ~3.0 | 7.73 ± 0.32 |
| Baloxavir (BXA) | <1.5* | <0.5 | 4.47 ± 1.43 |
*p≤0.05 compared with placebo. **p≤0.01 compared with placebo and OST.
Table 2: Effect of Baloxavir (BXA) on Nasal Wash Viral Titers in Donor Ferrets (Indirect Contact Model) [10]
| Treatment Group | Day 2 Post-Infection (log10 PFU/mL) | Day 5 Post-Infection (log10 PFU/mL) | Area Under the Curve (AUC) of Viral Load |
| Untreated | ~5.0 | ~4.5 | 21.10 ± 5.60 |
| Oseltamivir (OST) | ~4.8 | ~4.0 | 18.87 ± 5.17 |
| Baloxavir (BXA) | ~3.5* | <2.0 | 7.07 ± 5.62 |
*p=0.043 compared with untreated. **p=0.030 compared with untreated and p=0.003 compared with OST.
Table 3: Transmission of Influenza A(H1N1)pdm09 Virus from Treated Donor Ferrets to Naïve Sentinels [10]
| Treatment Group | Transmission Model | Number of Infected Sentinels / Total Sentinels |
| Placebo | Direct Contact | 4 / 4 |
| Oseltamivir (OST) | Direct Contact | 4 / 4 |
| Baloxavir (BXA) | Direct Contact | 0 / 4 |
| Untreated | Indirect Contact | 3 / 3 |
| Oseltamivir (OST) | Indirect Contact | 3 / 3 |
| Baloxavir (BXA) | Indirect Contact | 1 / 3 |
Experimental Protocols
Animal Model and Housing
-
Animals: Use 8- to 10-week-old female ferrets, serologically negative for currently circulating influenza A and B viruses.[11]
-
Housing: House ferrets individually in cages that prevent direct contact during the acclimation period. For transmission studies, specialized caging is required (see transmission protocols).
-
Environment: Maintain a controlled environment with regulated temperature, humidity, and a 12-hour light/dark cycle.[5]
Virus Inoculation
-
Virus: Use a relevant influenza virus strain, such as A(H1N1)pdm09.[10]
-
Inoculum Preparation: Dilute the virus stock in phosphate-buffered saline (PBS) to the desired concentration (e.g., 10^5 TCID50).[12]
-
Anesthesia: Lightly anesthetize ferrets (e.g., with isoflurane) to ensure full inhalation of the inoculum and reduce stress.[11]
-
Inoculation: Administer the inoculum intranasally, typically 200 µL per ferret, divided between the nares.[11]
Drug Administration
-
Compound: While this compound is the oral prodrug, direct administration in ferrets has shown unfavorable pharmacokinetics.[9] Therefore, subcutaneous administration of the active metabolite, baloxavir acid (BXA), is recommended to achieve plasma concentrations comparable to the human oral dose.[9][10]
-
Dosage: A single subcutaneous dose of 8 mg/kg of BXA has been shown to be effective.[13][14]
-
Vehicle: Prepare BXA in a suitable vehicle, such as a methyl cellulose solution.[10]
-
Timing: Administer treatment at a specified time post-infection (e.g., 24 or 48 hours).[10][13]
Transmission Models
a) Direct Contact Transmission [10]
-
One day post-infection and treatment of donor ferrets, introduce one naïve sentinel ferret into the same cage as each donor.
-
Allow co-housing for a defined period (e.g., 48 hours).
-
After the exposure period, separate the sentinel ferrets and house them individually.
-
Monitor both donor and sentinel ferrets for clinical signs and collect nasal washes for viral titration.
b) Indirect (Aerosol) Contact Transmission [10]
-
House infected donor ferrets in cages with perforated side walls that allow airflow but prevent physical contact with adjacent cages.
-
Place naïve sentinel ferrets in the adjacent cages.
-
Ensure directional airflow from the donor cage to the sentinel cage.
-
Maintain this setup for the duration of the experiment and monitor all animals for signs of infection and viral shedding.
References
- 1. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]
- 3. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Ferrets as Models for Influenza Virus Transmission Studies and Pandemic Risk Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Using the Ferret as an Animal Model for Investigating Influenza Antiviral Effectiveness [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Baloxavir treatment of ferrets infected with influenza A(H1N1)pdm09 virus reduces onward transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labferret.com [labferret.com]
- 12. pnas.org [pnas.org]
- 13. Baloxavir Treatment Delays Influenza B Virus Transmission in Ferrets and Results in Limited Generation of Drug-Resistant Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Baloxavir Treatment Delays Influenza B Virus Transmission in Ferrets and Results in Limited Generation of Drug-Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mouse Model for Sebaloxavir Marboxil Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sebaloxavir marboxil is a first-in-class antiviral agent that inhibits the cap-dependent endonuclease of the influenza virus polymerase acidic (PA) protein, a crucial enzyme for viral mRNA synthesis and replication.[1][2][3][4][5][6][7] This novel mechanism of action makes it a promising candidate for the treatment of influenza A and B virus infections.[1][8][9] Efficacy studies in robust animal models are essential for the preclinical evaluation of this compound. This document provides detailed application notes and protocols for designing and conducting efficacy studies of this compound in a mouse model of influenza virus infection.
Mechanism of Action of this compound
This compound is a prodrug that is rapidly hydrolyzed to its active metabolite, baloxavir acid.[2][10] Baloxavir acid targets the "cap-snatching" process, which is essential for the influenza virus to transcribe its own mRNA using host cell machinery. By inhibiting the endonuclease activity of the PA protein, baloxavir acid prevents the virus from cleaving the 5' caps of host mRNA, thereby inhibiting viral gene transcription and replication.[2][3][4]
Experimental Design and Protocols
A well-designed mouse model is critical for evaluating the in vivo efficacy of this compound. The following sections outline a comprehensive experimental workflow and detailed protocols.
Experimental Workflow
The overall experimental workflow for assessing the efficacy of this compound in a mouse model of influenza infection is depicted below.
Protocol 1: Mouse Model and Influenza Virus Strain
1.1. Animal Model:
-
Species: Mouse (Mus musculus)
-
Strain: BALB/c or C57BL/6 are commonly used strains for influenza research.[11][12] DBA/2 mice can be considered for studies requiring a model with a more severe inflammatory response.[11]
-
Sex: Female mice are often preferred to avoid fighting and confounding hormonal influences.
-
Acclimatization: House mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water) before the start of the experiment.
1.2. Influenza Virus Strain:
-
A mouse-adapted influenza A virus strain, such as A/Puerto Rico/8/34 (PR8, H1N1), is commonly used to induce robust infection and disease signs in mice.[12][15]
-
Clinically relevant seasonal strains can also be used, although they may require adaptation to cause disease in mice.[16]
-
Biosafety: All work with infectious influenza virus must be conducted in a biosafety level 2 (BSL-2) facility.
Protocol 2: Drug Formulation and Administration
2.1. This compound Formulation:
-
Prepare a suspension of this compound in a suitable vehicle, such as 0.5% methylcellulose in water.
-
The concentration of the suspension should be calculated based on the desired dosage and the average body weight of the mice.
2.2. Administration:
-
Administer this compound orally via gavage.
-
For treatment studies, initiate administration within 48 hours of viral challenge.[4]
-
For prophylaxis studies, administer the drug prior to viral challenge.[17]
-
A single dose of this compound has been shown to be effective.[1][7]
-
Include a vehicle control group and a positive control group (e.g., oseltamivir).[18][19]
Protocol 3: Intranasal Viral Challenge
3.1. Anesthesia:
-
Anesthetize mice using a suitable anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail) to ensure proper inhalation of the virus and to minimize distress.[20]
3.2. Inoculation:
-
Once anesthetized, hold the mouse in a supine position.
-
Instill a defined volume (e.g., 50 µL) of the virus suspension into the nares of the mouse.[21]
-
The viral dose should be predetermined to be a lethal (e.g., 5x LD50) or sub-lethal dose depending on the study endpoints.[13][20]
Protocol 4: Post-Infection Monitoring and Endpoints
4.1. Daily Monitoring:
-
Monitor mice daily for at least 14 days post-infection.[14]
-
Record body weight and survival. A loss of more than 20-25% of the initial body weight is often used as a humane endpoint.[14]
-
Observe and score clinical signs of illness (e.g., ruffled fur, hunched posture, lethargy).
4.2. Sample Collection:
-
At predetermined time points (e.g., days 3, 5, and 7 post-infection), euthanize a subset of mice from each group for sample collection.
-
Lungs: Harvest lungs for viral load determination and histopathological analysis.[13][22][23]
-
Bronchoalveolar Lavage Fluid (BALF): Collect BALF for analysis of immune cell infiltration and cytokine levels.[21]
-
Serum: Collect blood for serological analysis of antibody responses.[14][24]
Protocol 5: Viral Load Determination
5.1. Plaque Assay:
-
Homogenize a portion of the lung tissue in a sterile medium (e.g., PBS).
-
Perform serial dilutions of the lung homogenate and infect a monolayer of Madin-Darby canine kidney (MDCK) cells.[20][22]
-
After an incubation period, fix and stain the cells to visualize and count the plaques.
-
Calculate the viral titer as plaque-forming units (PFU) per gram of lung tissue.[22]
5.2. Quantitative PCR (qPCR):
-
Extract viral RNA from lung homogenates.
-
Perform reverse transcription followed by qPCR using primers and probes specific for a conserved influenza virus gene (e.g., the matrix gene).
-
Quantify the viral RNA copies relative to a standard curve.
Protocol 6: Histopathological Analysis
6.1. Tissue Processing:
-
Fix the remaining lung lobes in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and section for staining.
6.2. Staining and Scoring:
-
Stain lung sections with hematoxylin and eosin (H&E) to assess inflammation, alveolar damage, and cellular infiltration.[15][25][26]
-
Immunohistochemistry can be performed to detect viral antigens (e.g., nucleoprotein).[20][27]
-
A pathologist should score the lung sections for the severity of lesions in a blinded manner.
Protocol 7: Immune Response Analysis
7.1. Flow Cytometry:
-
Process BALF or lung tissue to obtain a single-cell suspension.
-
Stain cells with fluorescently labeled antibodies against immune cell markers (e.g., CD4+ T cells, CD8+ T cells, neutrophils, macrophages) to quantify immune cell populations.
7.2. Cytokine and Chemokine Analysis:
-
Measure the levels of pro-inflammatory cytokines and chemokines (e.g., IL-6, TNF-α, IFN-γ) in BALF or lung homogenates using multiplex assays (e.g., Luminex) or ELISA.[27]
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Survival and Body Weight
| Treatment Group | N | Median Survival (Days) | % Survival (Day 14) | Mean Body Weight Loss (Nadir) |
| Vehicle Control | 10 | 7 | 0 | 25% |
| Sebaloxavir (X mg/kg) | 10 | >14 | 100 | 5% |
| Oseltamivir (Y mg/kg) | 10 | >14 | 90 | 8% |
Table 2: Effect of this compound on Lung Viral Titer
| Treatment Group | N | Day 3 Post-Infection (log10 PFU/g) | Day 5 Post-Infection (log10 PFU/g) | Day 7 Post-Infection (log10 PFU/g) |
| Vehicle Control | 5 | 6.5 ± 0.4 | 5.2 ± 0.6 | 3.1 ± 0.5 |
| Sebaloxavir (X mg/kg) | 5 | 3.2 ± 0.3 | < LOD | < LOD |
| Oseltamivir (Y mg/kg) | 5 | 4.8 ± 0.5 | 2.5 ± 0.4 | < LOD |
| Data are presented as mean ± standard deviation. LOD = Limit of Detection. |
Table 3: Histopathological Lung Scores
| Treatment Group | N | Inflammation Score (0-4) | Alveolar Damage Score (0-3) | Overall Lung Pathology Score |
| Vehicle Control | 5 | 3.8 ± 0.2 | 2.5 ± 0.3 | 6.3 ± 0.4 |
| Sebaloxavir (X mg/kg) | 5 | 0.5 ± 0.1 | 0.2 ± 0.1 | 0.7 ± 0.2 |
| Oseltamivir (Y mg/kg) | 5 | 1.2 ± 0.3 | 0.8 ± 0.2 | 2.0 ± 0.5 |
| Scores are based on a semi-quantitative scoring system. |
Conclusion
This document provides a comprehensive guide for designing and implementing mouse efficacy studies for this compound. Adherence to these detailed protocols will enable researchers to generate robust and reproducible data to evaluate the in vivo antiviral activity of this promising new drug candidate. The use of appropriate mouse and virus strains, standardized procedures, and a comprehensive set of endpoints are crucial for a thorough assessment of efficacy.
References
- 1. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models | PLOS One [journals.plos.org]
- 2. Baloxavir marboxil: mechanism of action, pharmacokinetics and side effects_Chemicalbook [chemicalbook.com]
- 3. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]
- 4. Baloxavir marboxil - Wikipedia [en.wikipedia.org]
- 5. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Baloxavir marboxil: a potent cap-dependent endonuclease inhibitor of influenza viruses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Baloxavir marboxil: the new influenza drug on the market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Animal models for influenza virus pathogenesis, transmission, and immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influenza A Virus Studies in a Mouse Model of Infection [jove.com]
- 15. Serial Histopathological Examination of the Lungs of Mice Infected with Influenza A Virus PR8 Strain | PLOS One [journals.plos.org]
- 16. Frontiers | Mouse Models of Influenza Infection with Circulating Strains to Test Seasonal Vaccine Efficacy [frontiersin.org]
- 17. Prophylactic Treatment with Baloxavir Protects Mice from Lethal Infection with Influenza A and B Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic and pharmacodynamic analysis of baloxavir marboxil, a novel cap-dependent endonuclease inhibitor, in a murine model of influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection | PLOS One [journals.plos.org]
- 20. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 21. Protocol for building an in vivo model for observation and evaluation of neutrophil extracellular trapping nets in influenza virus-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Measurement of viral load [bio-protocol.org]
- 24. Quantifying the Early Immune Response and Adaptive Immune Response Kinetics in Mice Infected with Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Serial histopathological examination of the lungs of mice infected with influenza A virus PR8 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Histopathological Evaluation of the Diversity of Cells Susceptible to H5N1 Virulent Avian Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of Sebaloxavir Marboxil in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro cytotoxicity of Sebaloxavir marboxil, a novel antiviral agent. The following protocols and guidelines are designed to ensure robust and reproducible assessment of the compound's safety profile at the cellular level.
Introduction
This compound is an antiviral drug candidate. As with any therapeutic agent, assessing its potential for inducing cell death or inhibiting cell growth is a critical step in preclinical development.[1][2] Cytotoxicity assays are essential for determining the therapeutic index of the drug—the balance between its efficacy and its potential for host cell toxicity.[1] This document outlines key in vitro methods for quantifying the cytotoxic effects of this compound.
Mechanism of Action of the Active Metabolite
This compound is a prodrug that is metabolized to its active form, Sebaloxavir, which acts as a cap-dependent endonuclease inhibitor, thereby blocking viral mRNA synthesis and inhibiting virus proliferation.[3][4][5][6] While the primary target is a viral enzyme, it is crucial to investigate off-target effects that may lead to host cell cytotoxicity.
Recommended Cytotoxicity Assays
A multi-assay approach is recommended to obtain a comprehensive understanding of the cytotoxic potential of this compound. The following assays measure different cellular endpoints:
-
MTT Assay: Assesses cell viability by measuring mitochondrial metabolic activity.[1][7]
-
LDH Release Assay: Measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[1]
-
Neutral Red Uptake Assay: Evaluates cell viability based on the ability of viable cells to incorporate and bind the neutral red dye within their lysosomes.
Data Presentation
Quantitative data from the cytotoxicity assays should be systematically recorded to determine the 50% cytotoxic concentration (CC50). The results can be summarized as follows:
| Cell Line | Assay | Exposure Time (hrs) | CC50 (µM) of this compound | Positive Control (CC50, µM) |
| Vero E6 | MTT | 24 | Data | e.g., Doxorubicin |
| 48 | Data | Data | ||
| 72 | Data | Data | ||
| LDH Release | 24 | Data | Data | |
| 48 | Data | Data | ||
| 72 | Data | Data | ||
| Neutral Red | 24 | Data | Data | |
| 48 | Data | Data | ||
| 72 | Data | Data | ||
| A549 | MTT | 24 | Data | Data |
| 48 | Data | Data | ||
| 72 | Data | Data | ||
| LDH Release | 24 | Data | Data | |
| 48 | Data | Data | ||
| 72 | Data | Data | ||
| Neutral Red | 24 | Data | Data | |
| 48 | Data | Data | ||
| 72 | Data | Data |
Experimental Protocols
General Cell Culture and Compound Preparation
-
Cell Lines: Use relevant cell lines for viral infection studies, such as Vero E6 (monkey kidney epithelial cells) and A549 (human lung carcinoma cells).
-
Culture Conditions: Maintain cells in the appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store aliquots at -20°C. Working solutions should be prepared by diluting the stock in culture medium to the desired concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.[8]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[1][7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include wells with untreated cells (vehicle control) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 value.
LDH (Lactate Dehydrogenase) Release Assay
This assay quantifies the amount of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[1]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: Measure the absorbance of the formed formazan at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer).
Neutral Red Uptake Assay
This assay is based on the ability of viable cells to accumulate the supravital dye neutral red in their lysosomes.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Neutral Red Incubation: After treatment, remove the medium and add 100 µL of medium containing 50 µg/mL neutral red. Incubate for 3 hours at 37°C.
-
Dye Extraction: Wash the cells with PBS and then add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the CC50.
Visualizations
References
- 1. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 2. namsa.com [namsa.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Sebaloxavir Marboxil for Post-Exposure Prophylaxis (PEP) Studies in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sebaloxavir marboxil, sold under the brand name Xofluza and also known as baloxavir marboxil (BXM), is a first-in-class antiviral medication for the treatment and post-exposure prophylaxis of influenza A and B viruses.[1][2][3] It is a prodrug that is rapidly metabolized in vivo to its active form, baloxavir acid (BXA).[2][4][5] BXA functions by inhibiting the cap-dependent endonuclease enzyme, which is part of the influenza virus's polymerase acidic (PA) protein subunit.[4][5][6] This inhibition prevents the virus from "snatching" the 5' cap structures from host cell pre-mRNAs, a critical step for viral mRNA synthesis and replication.[2][4][5] These application notes provide a summary of data and detailed protocols for evaluating the efficacy of this compound as a post-exposure prophylactic in various animal models.
Mechanism of Action
This compound (the prodrug) is orally administered and is rapidly hydrolyzed by arylacetamide deacetylases in the blood, liver, and small intestine to form its active metabolite, baloxavir acid.[2][4] Baloxavir acid then targets and inhibits the PA endonuclease enzyme within the viral polymerase complex, effectively halting viral gene transcription and replication.[3][4]
Experimental Protocols
A typical workflow for assessing the post-exposure prophylactic efficacy of this compound in an animal model involves acclimatization, baseline measurements, viral challenge, drug administration, and monitoring for defined endpoints.
Protocol 1: Lethal Influenza Challenge in Mice
This protocol details a common model for evaluating antiviral efficacy against a lethal dose of influenza A virus.
1. Materials and Reagents:
-
Animals: Specific-pathogen-free, 6-week-old BALB/c mice.[7]
-
Virus: Influenza A/PR/8/34 (H1N1) or A/Anhui/1/2013 (H7N9).[1][8] Virus stock should be tittered to determine the 50% tissue culture infectious dose (TCID50) and the 50% mouse lethal dose (MLD50).[1]
-
This compound (BXM): Suspend in a vehicle solution, such as 0.5% methylcellulose (MC).[9]
-
Control Articles: Vehicle (0.5% MC) and a positive control such as oseltamivir phosphate (OSP).[9]
2. Virus Inoculation:
-
Anesthetize mice lightly (e.g., using isoflurane).
-
Inoculate mice intranasally with a lethal dose of the influenza virus (e.g., 6.9 to 222 MLD50) in a volume of 50-100 µL.[1][7]
3. Drug Administration (PEP):
-
Initiate treatment immediately after or at specified time points post-infection (p.i.), such as 24, 48, 72, or 96 hours.[1][9]
-
Administer BXM orally via gavage. Dosing regimens can vary, for example:
-
Administer vehicle or OSP (e.g., 5 mg/kg bid for 5 days) to control groups.[9]
4. Endpoint Measurement:
-
Survival and Body Weight: Monitor animals daily for up to 21 days p.i., recording survival and changes in body weight.[1][9]
-
Lung Viral Titer: At predetermined days p.i. (e.g., Day 3 or 6), euthanize a subset of mice from each group.[9]
-
Aseptically collect lung tissue and homogenize in a suitable medium.
-
Determine the viral titer in the lung homogenates using a TCID50 assay with Madin-Darby canine kidney (MDCK) cells.[9]
-
Protocol 2: Influenza Challenge in Ferrets
Ferrets are a valuable model as their response to influenza infection closely mimics that in humans.
1. Materials and Reagents:
-
Animals: Male ferrets (e.g., 16-20 weeks old).
-
Virus: Influenza A virus strains pathogenic to ferrets.
-
This compound (BXM): Formulated for oral administration.
2. Virus Inoculation:
-
Inoculate ferrets intranasally with the influenza virus.
3. Drug Administration (PEP/Treatment):
-
Initiate treatment at Day 1 post-infection.
-
Administer BXM orally twice daily for 1 day at doses of 10 and 30 mg/kg.[10]
-
Administer vehicle or OSP (e.g., 5 mg/kg twice daily for 2 days) to control groups.[10]
4. Endpoint Measurement:
-
Virus Titers: Collect nasal wash samples at various time points (e.g., Days 2, 4, 6 p.i.) to measure viral shedding via TCID50 assay.[10]
-
Body Temperature: Monitor body temperature as an indicator of morbidity.[10]
-
Pharmacokinetics: Collect blood samples at multiple time points (e.g., up to 24 hours post-dose) to measure plasma concentrations of baloxavir acid (BXA) via LC-MS/MS.[10]
Quantitative Data Presentation
Table 1: Efficacy of this compound (BXM) Post-Exposure Prophylaxis in Mouse Models
| Animal Model | Virus Strain | BXM Dose (mg/kg, bid) | Treatment Start (p.i.) | Survival Rate (%) | Viral Titer Reduction vs. Vehicle (log10 TCID50/mL) | Reference |
| BALB/c Mouse | A/PR/8/34 (6.9 MLD50) | 0.5 (1 day) | Immediate | 100% | Not Reported | [1][9] |
| BALB/c Mouse | A/PR/8/34 (222 MLD50) | 0.5 (1 day) | Immediate | 100% | Not Reported | [1][9] |
| BALB/c Mouse | B/HK/5/72 (88 MLD50) | 5 (1 day) | Immediate | 100% | Not Reported | [1] |
| BALB/c Mouse | A/PR/8/34 | 15 (5 days) | 96 hours | 100% | >2.0 | [1][7] |
| BALB/c Mouse | A/PR/8/34 | 50 (5 days) | 96 hours | 100% | >3.0 | [7][11] |
| Nude Mouse | Influenza A | 10 (28 days) | Not Specified | 83% (at day 28) | Significant reduction during treatment | [12] |
| BALB/c Mouse | A(H7N9) (10.4 MLD50) | 1.5 (5 days) | Immediate | 100% | ~3.5 (at Day 6) | [8] |
Note: Dosing frequency is twice daily (bid). p.i. = post-infection.
Table 2: Efficacy of this compound (BXM) in Ferret Model
| BXM Dose (mg/kg, bid) | Treatment Start (p.i.) | Viral Titer Reduction vs. Vehicle (log10 TCID50) at Day 2 | Effect on Body Temperature | Reference |
| 10 (1 day) | Day 1 | ≥3 | Significant suppression of temperature drop | [10] |
| 30 (1 day) | Day 1 | ≥3 | Significant suppression of temperature drop | [10] |
Table 3: Pharmacokinetic Parameters of Baloxavir Acid (Active Form) in Animal Models
| Animal Model | BXM Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | T1/2 (hr) | Reference |
| Ferret | 10 (bid) | ~1100 | 1.50 | 6.91 | [10] |
| Ferret | 30 (bid) | ~2500 | 2.00 | 4.44 | [10] |
| Rat | Single Oral | Dose-proportional exposure | Not Specified | Not Specified | [13] |
| Monkey | Single Oral | Dose-proportional exposure | Not Specified | Not Specified | [13] |
Note: Pharmacokinetic parameters can vary significantly based on experimental conditions. Cmax = Maximum plasma concentration, Tmax = Time to reach Cmax, T1/2 = Elimination half-life.
Conclusion
Animal model studies consistently demonstrate the potent efficacy of this compound for post-exposure prophylaxis and treatment of influenza A and B viruses.[1] In both immunocompetent and immunocompromised mouse models, BXM significantly reduces viral titers and prevents mortality, even when treatment is delayed up to 96 hours post-infection.[1][7] Studies in ferrets, which closely model human influenza, corroborate these findings, showing rapid viral load reduction and suppression of clinical symptoms like fever.[10] The provided protocols and data serve as a foundational resource for researchers designing preclinical studies to further investigate the prophylactic potential of this novel cap-dependent endonuclease inhibitor.
References
- 1. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models | PLOS One [journals.plos.org]
- 2. Baloxavir marboxil - Wikipedia [en.wikipedia.org]
- 3. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Baloxavir marboxil: mechanism of action, pharmacokinetics and side effects_Chemicalbook [chemicalbook.com]
- 6. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antiviral effects of baloxavir marboxil against influenza A virus infection in ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Baloxavir Marboxil Treatment of Nude Mice Infected With Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety, Tolerability, and Pharmacokinetics of the Novel Anti-influenza Agent Baloxavir Marboxil in Healthy Adults: Phase I Study Findings - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Addressing Solubility Challenges of Sebaloxavir Marboxil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Sebaloxavir marboxil (Baloxavir marboxil) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is practically insoluble in aqueous buffers at pH ranges from 1 to 9. Its aqueous solubility is reported to be between 4.4 to 6.1 μg/mL in this pH range. At a pH of 11, the solubility increases to 24.8 μg/mL; however, this is likely due to the conversion of the prodrug to its active form, baloxavir acid.
Q2: In which organic solvents is this compound soluble?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and dimethylformamide, with a solubility of approximately 1 mg/mL.[1] It is sparingly soluble in acetone and slightly soluble in methanol and ethanol.
Q3: Can co-solvents be used to improve the aqueous solubility of this compound?
A3: Yes, a co-solvent approach can be used. For instance, a 1:6 solution of DMSO and Phosphate-Buffered Saline (PBS) at pH 7.2 has been shown to achieve a solubility of approximately 0.14 mg/mL.[1] However, it is recommended not to store the aqueous solution for more than one day.[1]
Q4: Does the crystalline form of this compound affect its solubility?
A4: Yes, the polymorphic form of this compound significantly impacts its dissolution behavior.[2][3][4][5] Research has shown that different crystalline forms (polymorphs) exhibit different solubilities and dissolution rates. Form II, for example, has demonstrated increased solubility and a faster dissolution rate compared to Form I, making it a more desirable form for pharmaceutical preparations.[4]
Q5: What are some common excipients used in formulations of this compound?
A5: The commercially available formulation of Baloxavir marboxil, Xofluza®, contains excipients such as croscarmellose sodium, hypromellose, lactose monohydrate, microcrystalline cellulose, povidone, sodium stearyl fumarate, talc, and titanium dioxide. The oral suspension also includes mannitol, maltitol, sodium chloride, colloidal silicon dioxide, sucralose, and strawberry flavor. These excipients are chosen to aid in drug delivery, stability, and potentially to enhance solubility and dissolution.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution during aqueous dilution.
Possible Cause: The aqueous solubility of this compound is very low. Adding an aqueous solution directly to a stock solution in an organic solvent can cause the compound to crash out.
Troubleshooting Steps:
-
Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, try using a pre-mixed co-solvent system. A mixture of DMSO and PBS has been shown to be effective.[1] Experiment with different ratios of the organic solvent to the aqueous buffer to find the optimal balance for your desired concentration.
-
Slow Addition and Stirring: Add the aqueous buffer to the organic stock solution slowly while vigorously stirring or vortexing. This can help to maintain a metastable solution for a longer period.
-
Temperature Control: Gently warming the solution might temporarily increase solubility, but be cautious as this can also increase the rate of degradation. Conversely, for some compounds, preparing solutions at a lower temperature can sometimes prevent immediate precipitation.
-
pH Adjustment: While this compound's solubility is low across a wide pH range, slight adjustments may have a minor effect. Ensure your buffer pH is optimized and stable.
Issue 2: Poor dissolution rate of this compound powder in dissolution media.
Possible Cause: The crystalline form of the powder may have a low dissolution rate. The particle size of the powder could also be too large, limiting the surface area available for dissolution.
Troubleshooting Steps:
-
Polymorph Characterization: If possible, characterize the crystalline form of your this compound powder using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC). As research suggests, Form II has a better dissolution profile than Form I.[4] If you have Form I, consider recrystallization methods to obtain Form II.
-
Particle Size Reduction: Micronization or nanomilling of the powder can significantly increase the surface area and improve the dissolution rate.
-
Formulation with Wetting Agents: Incorporate a small amount of a pharmaceutically acceptable wetting agent (e.g., polysorbate 80) into the dissolution medium to improve the wetting of the hydrophobic powder.
-
Solid Dispersion: Consider preparing a solid dispersion of this compound with a hydrophilic carrier. This can enhance the dissolution rate by dispersing the drug at a molecular level within the carrier.
Quantitative Data Summary
| Solvent System | Concentration of this compound | Reference |
| DMSO | ~ 1 mg/mL | [1] |
| Dimethylformamide | ~ 1 mg/mL | [1] |
| 1:6 DMSO:PBS (pH 7.2) | ~ 0.14 mg/mL | [1] |
| Aqueous Buffer (pH 1-9) | 4.4 - 6.1 µg/mL | |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL | [6] |
| 15% Cremophor EL in Saline | 25 mg/mL (suspended solution) | [6] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Stock Solution
Objective: To prepare a stock solution of this compound in a co-solvent system to improve aqueous compatibility.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, conical centrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Methodology:
-
Weigh the desired amount of this compound powder and place it in a sterile conical tube.
-
Add a minimal amount of DMSO to completely dissolve the powder. For example, to prepare a 1 mg/mL stock, add 1 mL of DMSO for every 1 mg of this compound.
-
Vortex the solution until the this compound is completely dissolved.
-
In a separate tube, prepare the desired final volume of the co-solvent mixture. For a 1:6 DMSO:PBS solution, mix one part DMSO with six parts PBS.
-
Slowly add the dissolved this compound in DMSO to the PBS while continuously vortexing to ensure rapid mixing and prevent precipitation.
-
The final concentration of this compound in this co-solvent system will be lower than the initial DMSO stock. For example, adding 1 mL of a 1 mg/mL DMSO stock to 6 mL of PBS will result in a final concentration of approximately 0.14 mg/mL.[1]
-
Use this stock solution for your experiments promptly, as long-term storage in aqueous-containing solutions is not recommended.[1]
Protocol 2: General Method for Preparing a Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of this compound by creating a solid dispersion with a hydrophilic polymer.
Materials:
-
This compound powder
-
A suitable hydrophilic polymer (e.g., Povidone K30, HPMC, Soluplus®)
-
A common solvent for both the drug and the polymer (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator or a vacuum oven
-
Mortar and pestle or a sieve
Methodology:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 by weight).
-
Dissolve both the this compound and the hydrophilic polymer in a suitable common solvent in a round-bottom flask. Ensure complete dissolution.
-
Remove the solvent using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., 40-50°C).
-
Alternatively, the solution can be poured into a shallow dish and the solvent evaporated in a vacuum oven at a controlled temperature.
-
Once the solvent is completely removed, a solid film or mass will be formed.
-
Scrape the solid dispersion from the flask or dish.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle, and then pass it through a sieve of a specific mesh size to ensure uniformity.
-
Store the resulting solid dispersion powder in a desiccator to protect it from moisture.
-
The dissolution rate of this solid dispersion can then be compared to the pure drug powder.
Visualizations
Prodrug Activation Pathway of this compound
Caption: Prodrug activation of this compound to its active form, Baloxavir acid.
Experimental Workflow for Solubility Enhancement
Caption: Workflow for selecting a solubility enhancement strategy for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. [PDF] Baloxavir Marboxil Polymorphs: Investigating the Influence of Molecule Packing on the Dissolution Behavior | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Baloxavir Marboxil Polymorphs: Investigating the Influence of Molecule Packing on the Dissolution Behavior [ouci.dntb.gov.ua]
- 6. file.medchemexpress.com [file.medchemexpress.com]
identifying and mitigating off-target effects of Sebaloxavir marboxil in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the off-target effects of Sebaloxavir Marboxil (assumed to be Baloxavir Marboxil based on available information) in vitro.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of identifying and mitigating off-target effects of Baloxavir Marboxil.
Issue 1: High Variability in Cell Viability Assays
Question: We are observing significant well-to-well and day-to-day variability in our cell viability assays (e.g., MTT, MTS, or CellTiter-Glo®) when treating cells with Baloxavir Acid (the active metabolite of Baloxavir Marboxil). What could be the cause and how can we troubleshoot this?
Answer:
High variability in cell viability assays is a common issue that can obscure the true effect of a compound. Here are potential causes and solutions:
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating groups of wells. Consider using an automated cell counter for accurate cell density determination. |
| Edge Effects | Evaporation in the outer wells of a microplate can concentrate the compound and media components, leading to artifactual results. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile phosphate-buffered saline (PBS) or media. |
| Mycoplasma Contamination | Mycoplasma can alter cellular metabolism and response to drugs.[1][2] Test your cell cultures for mycoplasma contamination regularly using a reliable method (e.g., PCR-based assay). If positive, discard the culture and start with a fresh, uncontaminated stock. |
| Compound Precipitation | Baloxavir Acid may precipitate at higher concentrations in your culture medium. Visually inspect the wells under a microscope for any signs of precipitation. If observed, consider using a lower concentration range or dissolving the compound in a different vehicle (ensure vehicle controls are included). |
| Inconsistent Incubation Times | Ensure that the incubation time with the compound and the assay reagent is consistent across all plates and experiments. Use a timer and process plates one at a time if necessary. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered drug sensitivity.[1] Use cells within a consistent and defined passage number range for all experiments. |
Issue 2: Unexpected Cytotoxicity in Control Cells
Question: Our vehicle-treated control cells are showing a decrease in viability. What could be causing this and how do we address it?
Answer:
Cytotoxicity in vehicle controls can invalidate your experimental results. The issue often lies with the solvent used to dissolve the test compound.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| High Concentration of DMSO | Dimethyl sulfoxide (DMSO) is a common solvent but can be toxic to cells at higher concentrations (typically >0.5%). Prepare a serial dilution of your vehicle (e.g., DMSO in media) and treat cells to determine the maximum non-toxic concentration. Ensure the final DMSO concentration is consistent across all wells, including the untreated controls. |
| Vehicle Degradation | The quality of the solvent can impact cell health. Use a high-purity, sterile-filtered solvent. Store stock solutions of the compound in the vehicle at the recommended temperature and avoid repeated freeze-thaw cycles. |
| Contamination of Vehicle | The vehicle itself may be contaminated. Use fresh, sterile vehicle for each experiment. |
Experimental Workflow for Troubleshooting Variability
Caption: Troubleshooting workflow for high variability in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for Baloxavir Marboxil, and how does this inform off-target screening?
A1: Baloxavir Marboxil is a prodrug that is rapidly hydrolyzed to its active form, Baloxavir Acid.[3][4] The primary mechanism of action is the inhibition of the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein.[3][4][5][6][7] This action prevents the "cap-snatching" process, which is essential for viral mRNA synthesis and replication.[3][4]
Understanding this on-target mechanism is crucial for designing an off-target screening strategy. Since the drug targets a viral protein, any interaction with host (e.g., human) proteins is considered an off-target effect. A broad screening approach against various classes of human enzymes and receptors is therefore recommended to identify unintended interactions.
Q2: What are the initial steps to identify potential off-target effects of Baloxavir Acid in vitro?
A2: A tiered approach is recommended:
-
Computational Screening: Use in silico methods to predict potential off-target interactions based on the chemical structure of Baloxavir Acid.[8][9] This can help prioritize experimental screening.
-
Broad Panel Screening: Perform an in vitro safety pharmacology screen against a panel of common off-target candidates.[10][11] These panels often include GPCRs, ion channels, kinases, and other enzymes known to be involved in adverse drug reactions.[10]
-
Phenotypic Screening: Conduct high-content imaging or other phenotypic assays to observe global changes in cell morphology, signaling pathways, or organelle health upon treatment with Baloxavir Acid.[12]
Q3: We have identified a potential off-target interaction with a human kinase. What are the next steps to validate and characterize this finding?
A3: Validation is a critical step. Here’s a suggested workflow:
-
Confirm with a Different Assay Format: If the initial hit was from a binding assay, validate it with a functional enzymatic assay to determine if the interaction is inhibitory or activating.
-
Determine the IC50: Perform a dose-response curve to determine the concentration of Baloxavir Acid required to inhibit 50% of the kinase activity (IC50).
-
Assess Cellular Activity: Use a cell-based assay to determine if Baloxavir Acid can inhibit the kinase in a cellular context. This could involve measuring the phosphorylation of a known downstream substrate of the kinase.
-
Evaluate Selectivity: Test Baloxavir Acid against a panel of closely related kinases to understand the selectivity of the off-target interaction.
Signaling Pathway: Hypothetical Off-Target Kinase Inhibition
Caption: Hypothetical pathway of off-target kinase inhibition by Baloxavir Acid.
Experimental Protocols
Protocol 1: Kinase Inhibition Assay (Generic)
This protocol provides a general framework for a biochemical assay to measure the inhibition of a putative off-target kinase by Baloxavir Acid.
Materials:
-
Recombinant active kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl with MgCl2, DTT)
-
Baloxavir Acid stock solution (in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
White, opaque 384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of Baloxavir Acid in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
Reaction Setup:
-
Add 5 µL of the diluted Baloxavir Acid or vehicle control to the appropriate wells of the 384-well plate.
-
Add 10 µL of a solution containing the kinase and peptide substrate to each well.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction & Develop Signal:
-
Add the "stop" reagent from the detection kit (if applicable).
-
Add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate remaining.
-
-
Data Acquisition: Read the plate on a luminometer or fluorescence plate reader, depending on the assay format.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).
-
Plot the percent inhibition versus the log of the Baloxavir Acid concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Phospho-Protein Assay (Western Blot)
This protocol describes how to assess the inhibition of a specific signaling pathway in cells by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and supplements
-
Baloxavir Acid
-
Stimulant (e.g., growth factor, if required to activate the pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total protein and phospho-specific for the substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells overnight if the pathway is activated by serum components.
-
Pre-treat the cells with various concentrations of Baloxavir Acid (and a vehicle control) for 1-2 hours.
-
Stimulate the cells with the appropriate agonist for a short period (e.g., 15-30 minutes) to activate the signaling pathway.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody for the phospho-substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging: Capture the signal using a digital imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the antibody for the total protein to ensure equal loading.
-
Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. Compare the results from the Baloxavir Acid-treated samples to the vehicle control.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 2. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis (copy) [labroots.com]
- 3. Baloxavir marboxil: mechanism of action, pharmacokinetics and side effects_Chemicalbook [chemicalbook.com]
- 4. Baloxavir marboxil - Wikipedia [en.wikipedia.org]
- 5. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. youtube.com [youtube.com]
- 12. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Optimizing Sebaloxavir Marboxil Dosage for In Vivo Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the dosage of Sebaloxavir marboxil in in vivo animal studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
Issue: High Variability in Plasma Concentrations of Baloxavir Acid
-
Question: We are observing significant inter-animal variability in the plasma concentrations of the active metabolite, baloxavir acid, following oral administration of this compound. What could be the cause and how can we mitigate this?
-
Answer: High variability in plasma exposure after oral dosing is a common challenge.[1] Several factors could be contributing to this observation with this compound:
-
Improper Oral Gavage Technique: Incorrect administration can lead to incomplete dosing or accidental tracheal administration. Ensure all personnel are thoroughly trained in oral gavage techniques for the specific animal model.
-
Formulation Issues: A non-homogenous suspension can result in inconsistent dosing. Ensure the vehicle is appropriate and that the formulation is uniformly suspended before and during administration. A commonly used vehicle for this compound in mouse studies is 0.5% w/v methylcellulose.[2]
-
Food Effects: The presence of food in the gastrointestinal tract can affect drug absorption. Studies in humans have shown that food can decrease the Cmax and AUC of baloxavir acid by 48% and 36%, respectively.[3] Consider fasting the animals before dosing, if permissible by the study protocol, to standardize absorption.
-
Biological Variability: Inherent differences in gastrointestinal physiology and drug metabolism among individual animals can contribute to variability.[4] Increasing the number of animals per group can help improve the statistical power to detect significant differences.
-
Issue: Lower than Expected Efficacy at a Given Dose
-
Question: Our in vivo efficacy study is showing a lower-than-expected reduction in viral titers despite using a previously reported effective dose of this compound. What should we investigate?
-
Answer: Several factors could lead to reduced efficacy:
-
Insufficient Drug Exposure: Verify the plasma concentrations of baloxavir acid to confirm that adequate exposure is being achieved. If exposure is low, consider the points mentioned in the "High Variability" section.
-
Timing of Treatment: The timing of the first dose relative to viral infection is critical. Efficacy is often dependent on initiating treatment within a specific time window post-infection. Review your experimental timeline and compare it with established models.
-
Viral Strain Susceptibility: While baloxavir acid has broad activity, variations in susceptibility among different influenza virus strains may exist. Confirm the susceptibility of your viral strain to baloxavir acid in vitro.
-
Dose-Response Relationship: In murine models of influenza virus infection, this compound has demonstrated dose-dependent reductions in viral titers.[5][6][7] It is possible that a higher dose is required for the specific viral strain or disease model being used. Consider performing a dose-ranging study to establish the optimal dose for your experimental conditions.
-
Issue: Unexpected Toxicity or Adverse Events
-
Question: We are observing adverse effects in our animals at doses reported to be well-tolerated. What could be the reason?
-
Answer: Unexpected toxicity can arise from several sources:
-
Vehicle Toxicity: The vehicle used for formulation could be causing adverse effects. Ensure the vehicle is well-tolerated at the administered volume and concentration.
-
Dosing Errors: Accidental administration of a higher dose than intended can lead to toxicity. Double-check all dose calculations and preparation procedures.
-
Animal Health Status: The health status of the animals can influence their susceptibility to drug toxicity. Ensure that the animals are healthy and free from underlying conditions.
-
Route of Administration Complications: Improper oral gavage can cause esophageal injury or aspiration pneumonia, leading to adverse clinical signs.[8]
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, baloxavir acid.[5][9] Baloxavir acid inhibits the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein, which is essential for the initiation of viral mRNA synthesis, a process known as "cap-snatching".[5][9][10][11] This inhibition ultimately blocks viral replication.[5][10]
2. What is a suitable vehicle for formulating this compound for oral administration in rodents?
A common and effective vehicle for suspending this compound for oral gavage in mice is 0.5% w/v methylcellulose in water.[2] It is important to ensure the suspension is homogenous to guarantee consistent dosing.
3. What are the typical dose ranges for this compound in mouse efficacy studies?
In published studies using mouse models of influenza infection, oral doses of this compound have ranged from 0.5 mg/kg to 50 mg/kg, administered twice daily.[2][6][12][13] A dose of 15 mg/kg administered twice daily has been shown to result in significant reductions in influenza A and B virus titers.[5][6][7]
4. How is baloxavir acid quantified in plasma samples?
The concentration of baloxavir acid in plasma is typically determined using validated bioanalytical methods, most commonly liquid chromatography with tandem mass spectrometry (LC-MS/MS).[4][14] These methods offer high sensitivity and specificity for accurate quantification.
Data Presentation
Table 1: Pharmacokinetic Parameters of Baloxavir Acid in Mice Following a Single Oral Dose of this compound
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC0-12 (ng*hr/mL) |
| 0.5 | 23.9 | 4.0 | 185 |
| 1.5 | 70.1 | 6.0 | 586 |
| 5 | 225 | 6.0 | 2080 |
| 15 | 627 | 8.0 | 6070 |
| 50 | 1180 | 8.0 | 11400 |
Data derived from studies in A/WSN/33-infected mice.[5]
Experimental Protocols
Protocol 1: Preparation and Administration of this compound by Oral Gavage in Mice
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Formulation:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
Weigh the appropriate amount of this compound powder.
-
Gradually add the 0.5% methylcellulose vehicle to the powder while triturating to form a homogenous suspension.
-
Continuously stir the suspension to maintain homogeneity.
-
-
Animal Preparation:
-
Weigh each mouse immediately before dosing to determine the precise volume to be administered.
-
If required by the study protocol, fast the animals for a predetermined period (e.g., 4 hours) before dosing.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus.
-
Slowly administer the calculated volume of the this compound suspension.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for any signs of distress immediately after the procedure and at regular intervals as defined by the protocol.
-
Protocol 2: Blood Sampling for Pharmacokinetic Analysis in Mice
-
Animal Preparation: Anesthetize the mouse according to the approved institutional animal care and use committee (IACUC) protocol.
-
Blood Collection:
-
At predetermined time points post-dosing (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), collect blood samples via an appropriate method (e.g., retro-orbital sinus, submandibular vein, or cardiac puncture for terminal collection).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at a specified speed and duration (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to clean, labeled tubes.
-
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
Visualizations
Caption: Metabolic activation of this compound.
Caption: In vivo efficacy study workflow.
Caption: Troubleshooting decision tree for in vivo studies.
References
- 1. instechlabs.com [instechlabs.com]
- 2. Characterization of the In Vitro and In Vivo Efficacy of Baloxavir Marboxil against H5 Highly Pathogenic Avian Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. LC-MS/MS-based metabolite quantitation of the antiviral prodrug baloxavir marboxil, a new therapy for acute uncomplicated influenza, in human plasma: Application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and pharmacodynamic analysis of baloxavir marboxil, a novel cap-dependent endonuclease inhibitor, in a murine model of influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pharmacokinetic and pharmacodynamic analysis of baloxavir marboxil, a novel cap-dependent endonuclease inhibitor, in a murine model of influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical methods for the determination of baloxavir marboxil in different matrices: A comprehensive review [rpbs.journals.ekb.eg]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]
- 12. researchgate.net [researchgate.net]
- 13. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
troubleshooting inconsistent results in Sebaloxavir marboxil efficacy assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in efficacy assays for Sebaloxavir marboxil (also known as Baloxavir marboxil). This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help ensure the reliability and reproducibility of your experimental outcomes.
Introduction to this compound
This compound is a potent antiviral agent that acts as an inhibitor of the cap-dependent endonuclease of the influenza virus, a crucial enzyme for viral replication.[1][2][3][4][5] It is a prodrug that is metabolized in vivo to its active form, baloxavir acid.[1][3][4] Inconsistent results in efficacy assays can arise from various factors, from procedural variations to biological complexities. This guide will help you navigate these challenges.
Troubleshooting Guide: Inconsistent Efficacy Assay Results
This section addresses common issues that can lead to variability in this compound efficacy assays.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in EC50 values between experiments | 1. Cell health and passage number: Cell lines can change their characteristics over time, affecting viral replication and drug sensitivity.[6] 2. Virus stock variability: Titer and infectivity of virus stocks can degrade with improper storage or multiple freeze-thaw cycles. 3. Inconsistent drug concentration: Errors in serial dilutions or degradation of the compound can lead to inaccurate final concentrations. | 1. Use cells within a defined low passage number range. Regularly check for mycoplasma contamination. Ensure consistent cell seeding density. 2. Aliquot virus stocks and avoid repeated freeze-thaw cycles. Re-titer virus stocks regularly. 3. Prepare fresh serial dilutions for each experiment. Verify the stock concentration and ensure proper storage of this compound as per the manufacturer's instructions (typically at -20°C for long-term storage).[7] |
| Lower than expected potency (high EC50 values) | 1. Drug degradation: this compound may be unstable under certain experimental conditions (e.g., prolonged incubation at 37°C, exposure to light). 2. High multiplicity of infection (MOI): A high virus input can overwhelm the inhibitory capacity of the drug at lower concentrations.[8] 3. Presence of interfering substances: Components in the cell culture medium or serum may interfere with drug activity. | 1. Minimize the time the drug is incubated at 37°C. Protect drug solutions from light. 2. Optimize the MOI to a level that allows for sensitive detection of antiviral activity. A lower MOI may be more appropriate for single-cycle replication assays.[8] 3. Use a consistent and high-quality source of serum and media. Consider using serum-free media if compatible with your cell line and virus. |
| No antiviral effect observed | 1. Incorrect drug target: The virus strain used may have a resistant phenotype. Resistance to baloxavir can emerge through mutations in the PA subunit of the viral polymerase.[1][9][10][11] 2. Inactive compound: The this compound stock may have degraded due to improper storage. 3. Assay timing: The timing of drug addition relative to infection is critical. For a replication inhibitor, the drug must be present during the viral replication cycle. | 1. Sequence the PA gene of your virus stock to check for resistance mutations (e.g., I38T).[9][10] Test the drug against a known sensitive control strain. 2. Test the activity of the drug stock in a simple, well-established assay. If possible, obtain a new, certified batch of the compound. 3. Optimize the time of drug addition. Typically, the compound is added shortly after or at the same time as the virus. |
| High cytotoxicity observed | 1. Incorrect drug concentration: A calculation error may have resulted in a higher than intended final concentration. 2. Cell line sensitivity: The cell line being used may be particularly sensitive to the compound or the vehicle (e.g., DMSO). | 1. Double-check all calculations for dilutions. 2. Perform a cytotoxicity assay (e.g., MTT, MTS) in the absence of virus to determine the 50% cytotoxic concentration (CC50). Ensure the vehicle concentration is consistent across all wells and is at a non-toxic level. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that is converted to its active form, baloxavir acid.[1][3][4] Baloxavir acid inhibits the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein.[2][3] This enzyme is essential for the "cap-snatching" process, where the virus cleaves the 5' caps of host cell mRNAs to use as primers for the synthesis of its own viral mRNAs.[1][4] By blocking this process, this compound effectively halts viral gene transcription and replication.[3][4]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be stored as a solid powder at -20°C.[7] Stock solutions should also be stored at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), 0-4°C is acceptable.[7]
Q3: What cell lines are suitable for this compound efficacy assays?
A3: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus research and are a suitable choice. Other cell lines that support influenza virus replication, such as A549 (human lung adenocarcinoma) cells, can also be used.[12][13] The choice of cell line can influence the outcome of the assay, so consistency is key.[6]
Q4: How can I assess the cytotoxicity of this compound?
A4: Cytotoxicity should be assessed in parallel with the efficacy assay.[8] A common method is to treat uninfected cells with the same concentrations of this compound used in the efficacy assay and then measure cell viability using assays such as MTT, MTS, or a neutral red uptake assay. This will allow you to determine the CC50 and ensure that the observed antiviral effect is not due to cell death.
Q5: What are the known resistance mutations for this compound?
A5: Resistance to baloxavir acid has been associated with amino acid substitutions in the PA protein of the influenza virus. The most commonly reported substitution is I38T, but other mutations such as I38M and I38F have also been observed.[1][9][10][11]
Experimental Protocols
Protocol 1: Plaque Reduction Assay
This assay measures the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Materials:
-
Confluent monolayers of MDCK cells in 6-well plates
-
Influenza virus stock of known titer (PFU/mL)
-
This compound stock solution
-
Cell culture medium (e.g., DMEM) with and without serum
-
Agarose overlay medium
-
Crystal violet staining solution
Procedure:
-
Wash the confluent cell monolayers with serum-free medium.
-
Infect the cells with influenza virus at a low MOI (e.g., 0.01) for 1 hour at 37°C.
-
During the infection period, prepare serial dilutions of this compound in serum-free medium.
-
After 1 hour, remove the virus inoculum and wash the cells.
-
Overlay the cells with agarose medium containing the different concentrations of this compound.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Fix the cells with 10% formalin and then stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration.
Protocol 2: Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of the drug.
Materials:
-
Confluent monolayers of MDCK cells in 24-well plates
-
Influenza virus stock
-
This compound stock solution
-
Cell culture medium
Procedure:
-
Seed MDCK cells in 24-well plates and grow to confluence.
-
Infect the cells with influenza virus at a specific MOI (e.g., 0.1) for 1 hour.
-
After infection, wash the cells and add fresh medium containing serial dilutions of this compound.
-
Incubate for a single replication cycle (e.g., 24 hours).
-
Harvest the supernatant, which contains the progeny virus.
-
Determine the viral titer in the supernatant using a plaque assay or a TCID50 assay.
-
Calculate the reduction in viral yield for each drug concentration compared to the untreated control.
-
Determine the EC50 value.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting workflow for efficacy assay variability.
Experimental Workflow for a Plaque Reduction Assay
Caption: Workflow for a typical plaque reduction assay.
References
- 1. Baloxavir marboxil - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Baloxavir marboxil: mechanism of action, pharmacokinetics and side effects_Chemicalbook [chemicalbook.com]
- 4. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 5. This compound | Influenza virus inhibitor | Probechem Biochemicals [probechem.com]
- 6. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 9. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]
- 10. Study on the clinical efficacy and safety of baloxavir marboxil tablets in the treatment of influenza A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to minimize the emergence of Sebaloxavir marboxil resistance in vitro
Welcome to the technical support center for Sebaloxavir marboxil. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the emergence of resistance to this compound during in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vitro experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Loss of this compound efficacy over serial passages. | Emergence of resistant viral variants. The most common resistance mutation is an I38T substitution in the polymerase acidic (PA) protein.[1][2][3] | 1. Sequence the PA gene of the viral population to identify resistance-conferring mutations. 2. Implement combination therapy: Combine this compound with a drug targeting a different viral or host protein. Neuraminidase inhibitors (e.g., oseltamivir) or host-factor targeting agents (e.g., MEK inhibitors) have shown synergistic effects.[4][5][6][7] 3. Limit passage number: Use low passage numbers of viral stocks for your experiments to minimize the opportunity for resistance to develop. |
| High variability in EC50 values across replicate experiments. | Inconsistent viral inoculum, cell density, or compound concentration. Emergence of a mixed population of sensitive and resistant viruses. | 1. Standardize protocols: Ensure consistent cell seeding density, viral multiplicity of infection (MOI), and drug concentrations. 2. Plaque purify viral stocks: This will help ensure a homogenous viral population at the start of your experiment. 3. Use quantitative assays: Employ assays like quantitative PCR (qPCR) or digital droplet PCR (ddPCR) to accurately quantify viral load and detect low-frequency resistant variants.[8] |
| Unexpected cytotoxicity observed in cell cultures. | Off-target effects of this compound at high concentrations or issues with the drug solvent (e.g., DMSO). | 1. Perform a cytotoxicity assay (CC50): Determine the 50% cytotoxic concentration of this compound on your specific cell line.[9] 2. Calculate the Selectivity Index (SI): The SI (CC50/EC50) should be high, indicating a large therapeutic window. An SI > 5 is generally considered active.[9] 3. Check solvent concentration: Ensure the final concentration of the drug solvent in the culture medium is not toxic to the cells. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that is converted to its active form, baloxavir acid.[1][10] Baloxavir acid inhibits the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein.[1][10][11] This prevents the virus from "snatching" the 5' caps of host cell mRNA, a process essential for viral mRNA transcription and replication.[1][10][12]
Q2: What are the primary known resistance mutations to this compound?
A2: The most frequently observed resistance mutation is an isoleucine-to-threonine substitution at position 38 of the PA protein (I38T).[1][2][3] Other substitutions at this position, such as I38M and I38F, have also been reported to confer reduced susceptibility.[1][[“]]
Q3: How can I prevent or minimize the emergence of resistance in my long-term in vitro cultures?
A3: The most effective strategy is to use combination therapy.[4][5][6][7] Combining this compound with an antiviral that has a different mechanism of action, such as a neuraminidase inhibitor (e.g., oseltamivir) or a host-directed therapy (e.g., a MEK inhibitor), can create a higher barrier to the development of resistance.[4][5][6][7] It is also recommended to use the lowest effective concentration of this compound and to limit the number of serial passages.
Q4: What is the typical fold-change in EC50 observed for resistant mutants?
A4: Viruses with the I38T PA substitution can show a significant reduction in susceptibility to baloxavir. For influenza A viruses, this can range from a 15.3-fold to a 72.3-fold increase in EC50 values.[8]
Experimental Protocols
Protocol 1: In Vitro Resistance Selection by Serial Passage
This protocol is designed to select for this compound-resistant viruses in cell culture.
-
Cell Culture Preparation: Plate a suitable host cell line (e.g., MDCK, A549) in 6-well plates to achieve a confluent monolayer on the day of infection.
-
Viral Infection: Infect the cells with a low multiplicity of infection (MOI) of the wild-type virus.
-
Drug Treatment: After a 1-hour adsorption period, remove the inoculum and add culture medium containing this compound at a concentration equal to the EC50 of the wild-type virus.
-
Incubation: Incubate the plates until a cytopathic effect (CPE) is observed.
-
Virus Harvest: Collect the supernatant, clarify by low-speed centrifugation, and store at -80°C. This is Passage 1 (P1).
-
Subsequent Passages: Use the P1 virus stock to infect fresh cell monolayers. For each subsequent passage, gradually increase the concentration of this compound.
-
Monitoring Resistance: At each passage, determine the EC50 of the viral population using a standard antiviral assay. Sequence the PA gene to identify any emerging mutations.
Protocol 2: Antiviral Activity Assay (CPE Reduction Assay)
This protocol determines the 50% effective concentration (EC50) of this compound.[9]
-
Cell Plating: Seed a 96-well plate with a suitable cell line to form a confluent monolayer.[9]
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium.
-
Infection and Treatment: Add the diluted compound to the wells, followed by the virus at a predetermined MOI. Include virus-only (no drug) and cell-only (no virus, no drug) controls.[9]
-
Incubation: Incubate the plate until approximately 80% CPE is observed in the virus control wells.[9]
-
Quantify Cell Viability: Use a cell viability reagent (e.g., neutral red, MTT) to quantify the number of viable cells in each well.[9]
-
Data Analysis: Calculate the EC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.[9]
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound (Baloxavir Acid) and Combination Therapies
| Virus Strain | Compound(s) | EC50 / Titer Reduction | Reference |
| Influenza A (rgH1N1-WT) | Baloxavir Acid (BXA) | 99.95% reduction at 0.9 nM | [4] |
| Influenza A (rgH3N2-WT) | Baloxavir Acid (BXA) | 99.2% reduction at 0.9 nM | [4] |
| Influenza A (H1N1) | ATR-002 (MEK Inhibitor) | 82 ± 1.49% to 97.8% reduction at 50 µM | [4] |
| Influenza A (H3N2) | ATR-002 (MEK Inhibitor) | 76.4 ± 2.04% reduction at 50 µM | [4] |
| Influenza A (H1N1) | BXA + Zanamivir | Synergistic (CIwt = 0.40) | [6] |
| Influenza A (H1N1) | BXA + Oseltamivir | Synergistic (CIwt = 0.48) | [6] |
| Influenza A (H1N1) | BXA + Peramivir | Synergistic (CIwt = 0.48) | [6] |
| Influenza A (H1N1) | BXA + Favipiravir | Synergistic (CIwt = 0.54) | [6] |
CIwt: Combination Index Weight. A value < 1 indicates synergy.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Baloxavir marboxil - Wikipedia [en.wikipedia.org]
- 2. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]
- 3. Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 [frontiersin.org]
- 5. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Baloxavir Resistance-Associated Substitutions on Influenza Virus Growth and Drug Susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 10. Baloxavir marboxil: mechanism of action, pharmacokinetics and side effects_Chemicalbook [chemicalbook.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 13. consensus.app [consensus.app]
Technical Support Center: Managing Potential Cytotoxicity of Baloxavir Marboxil at High Concentrations
Disclaimer: The compound "Sebaloxavir marboxil" is understood to be a likely misspelling of Baloxavir marboxil . All information herein pertains to Baloxavir marboxil. Published data on the specific mechanisms of cytotoxicity for Baloxavir marboxil at high concentrations in experimental settings is limited. Therefore, this guide is based on general principles of drug-induced toxicology and provides a framework for researchers to investigate and manage potential cytotoxicity. Nonclinical repeat-dose studies identified the liver and thyroid as potential target organs for toxicity.[1]
Frequently Asked Questions (FAQs)
Q1: What is Baloxavir marboxil and what is its primary mechanism of action?
A1: Baloxavir marboxil is an antiviral medication used to treat influenza A and B infections.[2][3] It is a prodrug that is converted in the body to its active form, baloxavir acid.[1][4][5] Baloxavir acid inhibits the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein, an enzyme essential for the virus's ability to replicate its genetic material.[2][6] This mechanism effectively stops viral replication.[7]
Q2: Are there known cytotoxic effects of Baloxavir marboxil at high concentrations?
A2: Specific, publicly available studies detailing the cytotoxic effects of Baloxavir marboxil at high concentrations in vitro are scarce. However, nonclinical safety studies in rats and monkeys identified the liver and thyroid as target organs of toxicity in repeat-dose studies.[1] Additionally, real-world data analysis from the FDA Adverse Event Reporting System (FAERS) has identified potential safety signals for liver dysfunction and rhabdomyolysis, among others.[8][9][10] In vitro assays also showed a potential for phototoxicity, though this was not observed in in vivo studies.[1] Researchers should therefore be vigilant for signs of cellular stress, particularly in liver-derived cell lines (hepatocytes) or muscle cells (myocytes).
Q3: What are the general mechanisms by which antiviral drugs can induce cytotoxicity?
A3: Antiviral drugs can induce cytotoxicity through various mechanisms, which may become more pronounced at high, non-therapeutic concentrations. These can include:
-
Mitochondrial Toxicity: Many drugs can impair mitochondrial function by inhibiting mitochondrial DNA replication, disrupting the electron transport chain, or reducing mitochondrial membrane potential.[11][12][13][14] This can lead to decreased ATP production and increased oxidative stress.
-
Oxidative Stress: The metabolism of a drug can lead to the overproduction of reactive oxygen species (ROS).[15][16][17] Excessive ROS can damage cellular components like lipids, proteins, and DNA, leading to cell death.[18]
-
Apoptosis Induction: High drug concentrations can trigger programmed cell death, or apoptosis. This is often mediated by the activation of a cascade of enzymes called caspases.[19][20][21]
-
Drug-Induced Liver Injury (DILI): As the primary site of drug metabolism, the liver is particularly susceptible to toxicity.[22][23][24][25] Mechanisms of DILI are complex and can involve reactive metabolite formation, mitochondrial injury, and immune responses.[23][24][26]
Q4: What initial steps should I take to assess the potential cytotoxicity of Baloxavir marboxil in my experiments?
A4: To begin, you should perform a dose-response study using a standard cell viability assay (e.g., MTT, MTS, or resazurin). This will help you determine the concentration at which Baloxavir marboxil reduces cell viability by 50% (the IC50 value) in your specific cell model. This is a critical first step to establish a working concentration range for your subsequent experiments and to identify concentrations that may be cytotoxic.
Troubleshooting Guide
Issue 1: Unexpected cell death or poor cell health observed after treatment with high concentrations of Baloxavir marboxil.
| Potential Cause | Troubleshooting Step | Recommended Action/Assay |
| Concentration is too high | Perform a dose-response curve to determine the IC50. | Use a range of concentrations (e.g., 0.1 µM to 100 µM) in a cell viability assay (MTT or similar). Select concentrations well below the IC50 for functional experiments. |
| Solvent toxicity | Review the final concentration of the solvent (e.g., DMSO) in your culture medium. | Ensure the final solvent concentration is consistent across all wells (including controls) and is at a non-toxic level (typically <0.5%). |
| Apoptosis is being induced | Cell morphology changes (rounding, blebbing) are observed. | Perform a Caspase-3/7 activation assay to confirm apoptosis.[27] |
| Mitochondrial dysfunction | Cells appear metabolically inactive or stressed. | Measure mitochondrial membrane potential using a JC-1 or similar fluorescent probe.[14] |
| Oxidative Stress | No obvious morphological changes, but cells are not proliferating. | Measure intracellular Reactive Oxygen Species (ROS) levels using a probe like H2DCFDA.[28] |
Issue 2: How can I investigate the underlying mechanism of the observed cytotoxicity?
If you have confirmed cytotoxicity with a viability assay, a logical next step is to investigate the mechanism. The following workflow is recommended:
Caption: Workflow for Investigating the Mechanism of Cytotoxicity.
Quantitative Data Summary (Hypothetical Examples)
The following tables present hypothetical data to illustrate how results from cytotoxicity assays could be structured.
Table 1: Dose-Response of Baloxavir Marboxil on HepG2 Cell Viability
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 91.5 ± 6.2 |
| 25 | 75.3 ± 7.8 |
| 50 | 52.1 ± 8.1 |
| 75 | 33.6 ± 5.9 |
| 100 | 15.8 ± 4.3 |
| Calculated IC50 | 55.2 µM |
Table 2: Mechanistic Assay Results for Baloxavir Marboxil in HepG2 Cells at 24h
| Assay | Concentration (µM) | Result (Fold Change vs. Vehicle Control) |
| Caspase-3/7 Activity | 75 (IC50 ~) | 4.2-fold increase |
| Intracellular ROS | 75 (IC50 ~) | 2.8-fold increase |
| Mitochondrial Membrane Potential | 75 (IC50 ~) | 65% decrease |
Signaling Pathway Visualization
High concentrations of a xenobiotic can induce cellular stress that leads to the activation of the intrinsic apoptosis pathway, which is heavily dependent on mitochondrial integrity.
Caption: Generalized Intrinsic Apoptosis Signaling Pathway.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using Resazurin Assay
-
Cell Plating: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X stock solution series of Baloxavir marboxil in culture medium from a 1000X DMSO stock. Include a vehicle-only control.
-
Cell Treatment: Remove the old medium and add 100 µL of the 2X Baloxavir marboxil dilutions to the appropriate wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay: Add 20 µL of Resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Caspase-3/7 Activation Assay (Luminescent)
-
Cell Plating and Treatment: Follow steps 1-3 from Protocol 1, using a white-walled 96-well plate suitable for luminescence.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
Analysis: Express data as fold change in luminescence relative to the vehicle-treated control.
Protocol 3: Intracellular ROS Detection using H2DCFDA
-
Cell Plating and Treatment: Follow steps 1-3 from Protocol 1.
-
Probe Loading: Remove the treatment medium and wash cells once with warm PBS. Add 100 µL of 10 µM 2',7'–dichlorodihydrofluorescein diacetate (H2DCFDA) solution in PBS to each well.
-
Incubation: Incubate for 30-45 minutes at 37°C, protected from light.
-
Wash: Remove the H2DCFDA solution and wash the cells gently twice with warm PBS.
-
Measurement: Immediately add 100 µL of PBS to each well and measure fluorescence using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Analysis: Express data as fold change in fluorescence intensity relative to the vehicle-treated control. A positive control (e.g., H₂O₂) should be included.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Baloxavir Marboxil: A Review in Acute Uncomplicated Influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Baloxavir Marboxil: An Original New Drug against Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability, and Pharmacokinetics of the Novel Anti-influenza Agent Baloxavir Marboxil in Healthy Adults: Phase I Study Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. baloxavir marboxil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety evaluation of baloxavir marboxil: analysis and discussion utilizing real adverse events from the FAERS database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety evaluation of baloxavir marboxil: analysis and discussion utilizing real adverse events from the FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validation of a HTS-amenable assay to detect drug-induced mitochondrial toxicity in the absence and presence of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Mitochondrial Toxicity Detection - Creative Proteomics [creative-proteomics.com]
- 15. Reactive Oxygen Species Assay Kit_TargetMol [targetmol.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Research Portal [openresearch.surrey.ac.uk]
- 19. Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [promega.sg]
- 21. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. tandfonline.com [tandfonline.com]
- 23. In Vitro Models for Studying Chronic Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Perspective: How complex in vitro models are addressing the challenges of predicting drug-induced liver injury [frontiersin.org]
- 25. emulatebio.com [emulatebio.com]
- 26. (PDF) In Vitro Assessment of Drug-Induced Liver Injury Using Cell-Based Models: A Review (2023) | I. A. Mazerkina [scispace.com]
- 27. "Multiplexed viability, cytotoxicity, and caspase activity assays" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
impact of serum proteins on Sebaloxavir marboxil activity in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Sebaloxavir marboxil in cell culture-based antiviral assays. The information is tailored for scientists and drug development professionals to address common challenges, particularly those related to the impact of serum proteins on the drug's activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that is metabolized into its active form, Sebaloxavir acid. This active metabolite is a potent and selective inhibitor of the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein.[1][2][3][4] By blocking this enzyme, Sebaloxavir acid prevents the "cap-snatching" process, where the virus cleaves the 5' caps of host cell pre-mRNAs to use as primers for its own mRNA synthesis.[1][2][4] This inhibition of viral mRNA transcription ultimately halts viral replication.[1][2][4]
Q2: I am observing a higher than expected EC50 value for this compound in my cell culture assay. What are the potential causes?
A2: A higher than expected EC50 value for this compound can be attributed to several factors:
-
High Serum Protein Concentration: Sebaloxavir's active form is known to have high plasma protein binding (approximately 93-94%), primarily to albumin.[5] Serum proteins in the cell culture medium (e.g., from Fetal Bovine Serum - FBS) can bind to the drug, reducing the free concentration available to inhibit viral replication.
-
Viral Strain Susceptibility: Different strains of influenza virus may exhibit varying susceptibility to this compound. The emergence of resistance-conferring mutations in the PA protein can lead to a significant increase in the EC50 value.
-
Assay Conditions: Factors such as cell density, multiplicity of infection (MOI), incubation time, and the specific assay readout can all influence the calculated EC50 value.
-
Compound Integrity: Ensure the proper storage and handling of your this compound stock solution to prevent degradation.
Q3: How significantly can serum proteins impact the EC50 of this compound?
A3: The impact of serum proteins on the EC50 value is directly related to the extent of protein binding. For a highly protein-bound drug like Sebaloxavir, the presence of serum in the culture medium can lead to a substantial increase in the observed EC50. This is because only the unbound fraction of the drug is free to exert its antiviral effect. While specific data for this compound is proprietary, a hypothetical example of this effect is presented in the table below.
Data Presentation
Table 1: Hypothetical Impact of Serum Concentration on this compound EC50
| Serum Concentration in Media | Unbound Drug Concentration | Observed EC50 (nM) | Fold-Shift in EC50 |
| 0% | High | ~1-10 | 1x |
| 2% | Moderate | ~10-50 | 5-10x |
| 5% | Lower | ~50-150 | 15-30x |
| 10% | Lowest | ~150-500 | 30-50x |
Note: These are illustrative values to demonstrate the potential impact of serum. Actual values may vary depending on the specific experimental conditions and influenza strain.
Table 2: Reported EC50 Values of Baloxavir Acid (Active form of Baloxavir Marboxil) Against Various Influenza Strains (in the absence of high serum concentrations)
| Influenza Virus Strain | EC50 (nM) |
| Influenza A/H1N1 | 0.46 - 1.8 |
| Influenza A/H3N2 | 0.42 - 1.2 |
| Influenza B | 3.1 - 8.1 |
Data compiled from publicly available research. Actual EC50 values can vary based on the specific virus isolate and assay conditions.
Troubleshooting Guides
Issue: High and variable EC50 values in the presence of serum.
| Possible Cause | Troubleshooting Step |
| High Protein Binding | 1. Reduce Serum Concentration: If your cell line permits, perform the assay in a medium with a lower concentration of FBS (e.g., 2% or less). 2. Use Serum-Free Medium: For short-term assays, consider using a serum-free medium for the duration of the drug treatment. 3. Standardize Serum Lot: Different lots of FBS can have varying protein content. Standardize the lot of FBS used for all related experiments. |
| Inaccurate Drug Concentration | 1. Verify Stock Solution: Re-evaluate the concentration of your this compound stock solution. 2. Fresh Dilutions: Prepare fresh serial dilutions of the drug for each experiment. |
| Cell Health and Density | 1. Monitor Cell Viability: Ensure that the cells are healthy and within their optimal passage number. 2. Consistent Seeding Density: Seed cells at a consistent density across all wells and plates. |
| Viral Titer Variability | 1. Accurate MOI: Ensure an accurate and consistent multiplicity of infection (MOI) is used for all experiments. 2. Virus Stock Quality: Use a high-titer, quality-controlled virus stock. |
Experimental Protocols
Protocol 1: Determining the Impact of Serum on this compound EC50
This protocol outlines a method to quantify the effect of serum proteins on the antiviral activity of this compound using a viral yield reduction assay.
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., MDCK cells) at a density that will result in a confluent monolayer on the day of infection.
-
Drug Preparation: Prepare serial dilutions of this compound in cell culture media containing different concentrations of FBS (e.g., 0%, 2%, 5%, and 10%).
-
Infection: When the cells are confluent, wash the monolayer and infect with influenza virus at a low MOI (e.g., 0.01).
-
Drug Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the prepared this compound dilutions in the different serum-containing media.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
Supernatant Collection: At the end of the incubation period, collect the cell culture supernatants.
-
Viral Titer Quantification: Determine the viral titer in the collected supernatants using a standard method such as a TCID50 (50% Tissue Culture Infectious Dose) assay or a plaque assay.
-
Data Analysis: Calculate the EC50 value for each serum concentration by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Protein Binding Assay (Equilibrium Dialysis)
This protocol provides a method to determine the percentage of this compound bound to serum proteins.
-
Prepare Dialysis Units: Use a rapid equilibrium dialysis (RED) device or a similar equilibrium dialysis apparatus.
-
Prepare Drug Solution: Prepare a solution of this compound at a known concentration in a buffer (e.g., PBS).
-
Prepare Serum: Obtain serum (e.g., human serum or FBS) and clarify by centrifugation.
-
Loading: Add the drug solution to one chamber of the dialysis unit and the serum to the other chamber, separated by a semi-permeable membrane.
-
Incubation: Incubate the dialysis unit at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).
-
Sample Collection: After incubation, collect samples from both the buffer and the serum chambers.
-
Concentration Analysis: Determine the concentration of this compound in both chambers using a validated analytical method such as LC-MS/MS.
-
Calculation: Calculate the percentage of protein binding using the following formula: % Bound = [(Total Drug in Serum Chamber) - (Free Drug in Buffer Chamber)] / (Total Drug in Serum Chamber) * 100
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing serum impact.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic and pharmacodynamic analysis of baloxavir marboxil, a novel cap-dependent endonuclease inhibitor, in a murine model of influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Baloxavir Resistance-Associated Substitutions on Influenza Virus Growth and Drug Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of In Vitro Distribution and Plasma Protein Binding of Selected Antiviral Drugs (Favipiravir, Molnupiravir and Imatinib) against SARS-CoV-2 [mdpi.com]
refining experimental protocols to improve the reproducibility of Sebaloxavir marboxil studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols and improving the reproducibility of Sebaloxavir marboxil studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
1. In Vitro Antiviral Assays
-
Q1: We are observing high variability in our IC50 values for this compound in our influenza virus-infected cell cultures. What are the potential causes and solutions?
A1: Variability in IC50 values is a common issue in antiviral assays and can stem from several factors. Below is a troubleshooting guide to help you identify and address the potential sources of inconsistency.
Troubleshooting Guide for Inconsistent IC50 Values
| Potential Cause | Recommended Solution(s) |
| Compound Solubility and Stability | This compound is practically insoluble in water. Ensure complete solubilization in a suitable solvent like DMSO before preparing working dilutions in cell culture media. Visually inspect for any precipitation. Prepare fresh stock solutions regularly and store them appropriately to avoid degradation. |
| Cell Health and Density | Use healthy, actively dividing cells at a consistent passage number. Cell viability should be >95% before seeding. Optimize and maintain a consistent cell seeding density, as variations can significantly impact viral replication and drug efficacy. Over-confluent or sparse monolayers can lead to erroneous results. |
| Virus Titer and Multiplicity of Infection (MOI) | Ensure the virus stock has a consistent and accurately determined titer (PFU/mL or TCID50/mL). Use a standardized MOI for all experiments. High MOI can overwhelm the antiviral effect, while a very low MOI might lead to inconsistent infection kinetics. |
| Prodrug Conversion | This compound is a prodrug that needs to be metabolized into its active form, Baloxavir acid. The conversion efficiency can vary between different cell lines due to differences in esterase activity. Consider using cell lines known to have good metabolic activity or directly using the active metabolite, Baloxavir acid, as a positive control. |
| Assay Readout and Timing | The timing of the assay readout is critical. For assays measuring viral replication (e.g., plaque assay, TCID50), ensure the incubation period is sufficient for the virus to replicate but not so long that it causes complete cell death in the untreated controls. For cytotoxicity assays, the incubation time should be optimized for the specific cell line and compound concentration. |
| Reagent Quality and Consistency | Use high-quality, consistent batches of cell culture media, serum, and other reagents. Variations in these components can affect cell growth and viral replication. |
| Pipetting and Dilution Errors | Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound. Small errors in dilution can lead to significant variations in the final concentrations. |
-
Q2: Which cell lines are recommended for in vitro studies of this compound against influenza virus?
A2: Madin-Darby Canine Kidney (MDCK) cells are the most commonly used cell line for influenza virus propagation and antiviral testing due to their high susceptibility to a wide range of influenza strains.[1][2][3] Human lung adenocarcinoma (A549) cells are also utilized, particularly for studying the effects of the drug in a human cell line and for cytotoxicity assays.[1][2][4]
-
Q3: We are observing cytotoxicity at concentrations where we expect to see antiviral activity. How can we troubleshoot this?
A3: It is crucial to differentiate between antiviral activity and cytotoxicity. Here are some steps to troubleshoot unexpected cytotoxicity:
-
Determine the CC50: First, determine the 50% cytotoxic concentration (CC50) of this compound on uninfected cells. This will establish the concentration range where the compound is toxic to the cells.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not exceeding a non-toxic level (typically <0.5%).
-
Assay-Specific Cytotoxicity: Some assay reagents themselves can be cytotoxic. Run appropriate controls, including cells treated with the compound in the absence of the assay reagent, to rule this out.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. If you are using a new cell line, it is essential to determine its specific CC50.
-
2. In Vivo Studies
-
Q1: What is a suitable animal model for in vivo efficacy studies of this compound?
A1: The most common animal model for studying the in vivo efficacy of this compound against influenza virus is the mouse model.[5][6][7][8] Both immunocompetent (e.g., BALB/c) and immunocompromised mouse models are used to evaluate the drug's effectiveness in different host immune statuses.[5][6]
-
Q2: How should this compound be formulated for oral administration in mice?
A2: this compound is typically formulated as a suspension for oral gavage in mice. A common vehicle is 0.5% methylcellulose (MC) in water.[6] It is important to ensure the suspension is homogenous before each administration to guarantee consistent dosing.
-
Q3: We are seeing inconsistent results in our in vivo pharmacokinetic studies. What could be the reasons?
A3: Inconsistent pharmacokinetic data can arise from several factors related to the prodrug nature of this compound and the experimental procedures.
Troubleshooting Guide for In Vivo Pharmacokinetic Studies
| Potential Cause | Recommended Solution(s) |
| Inconsistent Oral Administration | Ensure accurate and consistent oral gavage technique to deliver the full dose to the stomach. Variability in administration can lead to differences in absorption. |
| Variability in Prodrug Conversion | The conversion of this compound to Baloxavir acid can be influenced by factors such as gut microbiota and hepatic metabolism, which can vary between individual animals. Ensure a homogenous animal population in terms of age, weight, and health status. |
| Sample Collection and Processing | Standardize the blood collection time points and the method of plasma separation. The stability of the prodrug and the active metabolite in the collected samples is crucial. Process samples promptly and store them at the recommended temperature (e.g., -80°C). |
| Analytical Method Variability | Ensure the LC-MS/MS method for quantifying Baloxavir acid is robust and validated.[9][10][11] Use a suitable internal standard to account for variations in sample processing and instrument response. |
3. Analytical Methods
-
Q1: What is the recommended analytical method for quantifying the active metabolite of this compound in plasma?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of Baloxavir acid in plasma samples.[9][10][11] This method allows for accurate determination of drug concentrations, which is essential for pharmacokinetic studies.
-
Q2: We are experiencing issues with our LC-MS/MS assay, such as poor peak shape and high background noise. What are some common troubleshooting steps?
A2: Troubleshooting LC-MS/MS assays involves a systematic approach to identify the source of the problem.
LC-MS/MS Troubleshooting Tips
| Issue | Potential Cause(s) | Suggested Action(s) |
| Poor Peak Shape (Tailing, Fronting, Splitting) | Column degradation, improper mobile phase pH, sample overload, or system contamination. | Check column performance, adjust mobile phase pH, reduce injection volume or concentration, and clean the system. |
| High Background Noise | Contaminated mobile phase, dirty ion source, or sample matrix effects. | Use high-purity solvents, clean the ion source, and optimize sample preparation to remove interfering substances. |
| Inconsistent Retention Times | Fluctuations in mobile phase composition, temperature, or flow rate. | Ensure proper mobile phase preparation and degassing, maintain a stable column temperature, and check the pump for consistent flow. |
| Low Signal Intensity | Poor ionization, ion suppression from the sample matrix, or incorrect MS parameters. | Optimize ion source parameters, improve sample cleanup, and perform a tune of the mass spectrometer for the analyte. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the study of this compound.
1. In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
-
Objective: To determine the concentration of this compound that inhibits influenza virus replication by 50% (IC50).
-
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock of known titer (PFU/mL)
-
This compound
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
Trypsin-TPCK
-
Agarose or Avicel overlay
-
Crystal violet staining solution
-
-
Procedure:
-
Seed MDCK cells in 6-well plates and grow to a confluent monolayer.
-
Prepare serial dilutions of this compound in infection medium.
-
Wash the cell monolayers with PBS and infect with influenza virus at a low MOI (e.g., 0.01).
-
After a 1-hour adsorption period, remove the virus inoculum and wash the cells.
-
Add the overlay medium containing different concentrations of this compound.
-
Incubate the plates for 2-3 days until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
-
Determine the IC50 value by plotting the percentage of plaque reduction against the drug concentration.
-
2. In Vivo Efficacy Study in Mice
-
Objective: To evaluate the therapeutic efficacy of this compound in an influenza virus-infected mouse model.
-
Materials:
-
BALB/c mice (6-8 weeks old)
-
Mouse-adapted influenza virus strain
-
This compound formulated in 0.5% methylcellulose
-
Oral gavage needles
-
-
Procedure:
-
Anesthetize mice and intranasally infect them with a lethal dose of influenza virus.
-
Initiate treatment with this compound at a specified time post-infection (e.g., 24 hours).
-
Administer the drug orally once daily for a specified duration (e.g., 5 days).
-
Monitor the mice daily for body weight changes and survival for at least 14 days post-infection.
-
A separate cohort of mice can be used to determine lung viral titers at different time points post-infection.
-
Compare the survival rates and body weight changes between the treated and vehicle control groups to assess the efficacy of the drug.[6][7]
-
3. Quantification of Baloxavir Acid in Plasma by LC-MS/MS
-
Objective: To determine the concentration of the active metabolite, Baloxavir acid, in plasma samples from pharmacokinetic studies.
-
Materials:
-
Plasma samples
-
Baloxavir acid analytical standard
-
Internal standard (e.g., a stable isotope-labeled analog)
-
Acetonitrile for protein precipitation
-
LC-MS/MS system
-
-
Procedure:
-
Thaw plasma samples and spike with the internal standard.
-
Precipitate plasma proteins by adding cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the analyte from other components using a suitable C18 column and a gradient elution program.
-
Detect and quantify Baloxavir acid using multiple reaction monitoring (MRM) mode.
-
Construct a calibration curve using standards of known concentrations to determine the concentration of Baloxavir acid in the unknown samples.[9][10][11]
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action of this compound against influenza virus.
Caption: Workflow for an in vitro plaque reduction assay.
Caption: Workflow for an in vivo efficacy study in a mouse model.
References
- 1. Frontiers | Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 [frontiersin.org]
- 2. Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the In Vitro and In Vivo Efficacy of Baloxavir Marboxil against H5 Highly Pathogenic Avian Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baloxavir Marboxil Treatment of Nude Mice Infected With Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models | PLOS One [journals.plos.org]
- 7. Pharmacokinetic and pharmacodynamic analysis of baloxavir marboxil, a novel cap-dependent endonuclease inhibitor, in a murine model of influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prophylactic Treatment with Baloxavir Protects Mice from Lethal Infection with Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS-based metabolite quantitation of the antiviral prodrug baloxavir marboxil, a new therapy for acute uncomplicated influenza, in human plasma: Application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous quantification of baloxavir marboxil and its active metabolite in human plasma using UHPLC-MS/MS: Application to a human pharmacokinetic study with different anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing the I38T mutation and its impact on Sebaloxavir marboxil efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the I38T mutation in the influenza virus polymerase acidic (PA) subunit and its impact on the efficacy of Sebaloxavir marboxil.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (brand name Xofluza®) is an antiviral medication for treating influenza A and B infections.[1][2] It is a prodrug that is rapidly hydrolyzed in the body to its active form, baloxavir acid (BXA).[1][3] BXA inhibits the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein, a crucial component of the influenza virus replication machinery.[1][3][4][5] This inhibition prevents the virus from "snatching" 5' caps from host cell messenger RNAs (mRNAs), a process required to initiate the transcription of its own viral mRNAs.[1][3] By blocking this "cap-snatching" process, this compound effectively halts viral replication.[3][4]
Q2: What is the I38T mutation and how does it affect this compound's efficacy?
A2: The I38T mutation is an amino acid substitution at position 38 of the influenza virus PA protein, where isoleucine (I) is replaced by threonine (T).[6][7] This mutation is a primary mechanism of reduced susceptibility to this compound.[6][7] The I38T substitution reduces the binding affinity of baloxavir acid to the PA endonuclease active site by decreasing van der Waals contacts with the inhibitor.[7][8] This leads to a significant increase in the concentration of the drug required to inhibit viral replication.[7]
Q3: How significant is the reduction in efficacy caused by the I38T mutation?
A3: The I38T mutation leads to a substantial reduction in the in vitro susceptibility of influenza viruses to this compound. Studies have reported a wide range of fold-increases in the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) for I38T mutant viruses compared to wild-type (WT) viruses.
Quantitative Data Summary
The following tables summarize the reported changes in susceptibility of influenza viruses with the PA I38T mutation to this compound (baloxavir acid).
Table 1: Fold-Increase in IC50/EC50 for I38T Mutant Influenza A Viruses
| Influenza A Subtype | Fold-Increase in IC50/EC50 | Reference |
| A(H1N1)pdm09 | 100-fold | [9] |
| A(H3N2) | 211-fold | [9] |
| A(H1N1) | 27.24-fold | [10] |
| A(H3N2) | 56.59-fold | [10] |
| Influenza A viruses | 30 to 50-fold | [7][8] |
| A/California/04/09 (H1N1)-like | 72.3-fold | [11] |
Table 2: Fold-Increase in EC50 for I38T Mutant Influenza B Viruses
| Influenza B Virus | Fold-Increase in EC50 | Reference |
| Influenza B viruses | 7-fold | [7][8] |
| B/Victoria/504/2000-like | 54.5-fold | [11] |
Table 3: IC50 Values for Wild-Type vs. I38T Mutant Influenza A Viruses
| Virus Strain | Genotype | Mean IC50 (nM) | Reference |
| A(H1N1)pdm09 | Wild-Type | 0.42 ± 0.37 | [9] |
| A(H1N1)pdm09 | I38T Mutant | 41.96 ± 9.42 | [9] |
| A(H3N2) | Wild-Type | 0.66 ± 0.17 | [9] |
| A(H3N2) | I38T Mutant | 139.73 ± 24.97 | [9] |
Troubleshooting Guides
Issue 1: Unexpectedly high IC50/EC50 values for this compound in an in vitro antiviral assay.
-
Possible Cause: The influenza virus stock may contain the I38T mutation or other resistance-associated substitutions.
-
Troubleshooting Steps:
-
Sequence the PA Gene: Perform Sanger or next-generation sequencing (NGS) of the polymerase acidic (PA) gene of the virus stock to check for the I38T mutation or other known resistance mutations (e.g., I38M, I38F).[1]
-
Use a Genotyping Assay: Employ a rapid genotyping assay, such as RNase H2-dependent PCR (rhPCR), to specifically detect the presence of the I38T substitution.[6]
-
Test a Reference Strain: Include a wild-type reference influenza strain with known susceptibility to this compound in your assay as a positive control.
-
Review Experimental Protocol: Ensure that the assay conditions (cell type, virus inoculum, drug concentrations, incubation time) are consistent with established protocols.
-
Issue 2: Emergence of drug-resistant variants during in vitro or in vivo experiments.
-
Possible Cause: Prolonged exposure of the influenza virus to this compound can lead to the selection of resistant variants, with I38T being a common substitution.[4]
-
Troubleshooting Steps:
-
Monitor for Resistance: Regularly monitor the viral population for the emergence of the I38T mutation using sequencing or genotyping methods, especially after multiple passages in the presence of the drug.
-
Fitness Assessment: Characterize the replicative fitness of any identified mutant viruses compared to the wild-type strain. While some studies suggest the I38T mutation can impair replicative fitness, others indicate it may not be significantly altered.[7][8][9]
-
Consider Combination Therapy: In a research setting, exploring the combination of this compound with an antiviral agent having a different mechanism of action (e.g., a neuraminidase inhibitor) could be investigated to potentially delay the emergence of resistance.
-
Experimental Protocols
Protocol 1: Determination of IC50 using a Virus Yield Reduction Assay
This protocol is a generalized procedure for assessing the inhibitory effect of this compound on influenza virus replication.
-
Cell Culture: Plate a suitable mammalian cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) in 96-well plates and incubate overnight to form a confluent monolayer.
-
Drug Dilution: Prepare a serial dilution of baloxavir acid (the active metabolite of this compound) in a virus growth medium.
-
Virus Infection: Aspirate the cell culture medium and infect the cells with a known titer of the influenza virus (wild-type or mutant) at a specific multiplicity of infection (MOI), for example, 0.01.[12]
-
Drug Treatment: After a one-hour incubation with the virus, remove the inoculum and add the different concentrations of baloxavir acid to the respective wells. Include a "no-drug" control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
Virus Quantification: Collect the supernatant from each well and determine the viral titer using a standard method such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: Plot the percentage of virus inhibition against the drug concentration. The IC50 value, the concentration of the drug that inhibits viral replication by 50%, can then be calculated using non-linear regression analysis.
Protocol 2: Detection of the I38T Mutation using RNase H2-dependent PCR (rhPCR)
This protocol provides a rapid method for genotyping the PA gene at codon 38.
-
RNA Extraction: Extract viral RNA from clinical specimens or cell culture supernatants using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and primers specific for the influenza PA gene.
-
rhPCR Assay: Perform the rhPCR using primers and probes designed to specifically differentiate between the wild-type (I38) and mutant (T38) alleles. The assay utilizes an RNase H2 enzyme that cleaves a blocked probe only when it is perfectly hybridized to the target sequence, leading to a fluorescent signal.[6]
-
Data Interpretation: The presence or absence of a fluorescent signal for the wild-type and mutant probes will indicate the genotype of the virus at position 38 of the PA protein.
Visualizations
References
- 1. Baloxavir marboxil - Wikipedia [en.wikipedia.org]
- 2. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Baloxavir marboxil: mechanism of action, pharmacokinetics and side effects_Chemicalbook [chemicalbook.com]
- 4. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Rapid detection of an I38T amino acid substitution in influenza polymerase acidic subunit associated with reduced susceptibility to baloxavir marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of influenza virus variants induced by treatment with the endonuclease inhibitor baloxavir marboxil – ScienceOpen [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. Impact of the Baloxavir-Resistant Polymerase Acid I38T Substitution on the Fitness of Contemporary Influenza A(H1N1)pdm09 and A(H3N2) Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Impact of Baloxavir Resistance-Associated Substitutions on Influenza Virus Growth and Drug Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
optimizing incubation times for Sebaloxavir marboxil in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for Sebaloxavir marboxil in cell-based assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound in a standard antiviral assay?
A1: The optimal incubation time for this compound, which is rapidly converted to its active metabolite baloxavir acid, typically ranges from 24 to 72 hours.[1][2] A common starting point is a 24-hour incubation period, which has been shown to be effective in influenza replication inhibition neuraminidase-based assays (IRINA).[3][4] However, the ideal time can vary depending on the cell line, virus strain, and the specific assay endpoint being measured. For yield reduction assays, culture supernatants are often collected between 24 and 30 hours post-infection for influenza A and B viruses, respectively.[2]
Q2: How does the prodrug nature of this compound affect the experimental setup?
A2: this compound is a prodrug that requires intracellular esterases to be hydrolyzed into its active form, baloxavir acid.[5] This means that the cell line used must have sufficient esterase activity to efficiently convert the prodrug. When designing experiments, it is crucial to either confirm the esterase activity of the chosen cell line or to use the active metabolite, baloxavir acid, directly as a control.
Q3: Which cell lines are recommended for assays involving this compound?
A3: Several cell lines are suitable for influenza virus research and have been used in assays with the active metabolite, baloxavir acid. Commonly used cell lines include Madin-Darby Canine Kidney (MDCK) and its derivative MDCK-SIAT1 (which overexpresses human α-2,6-sialyltransferase), as well as human lung adenocarcinoma cell lines like A549 and Calu-3.[1][6][7][8] The choice of cell line can influence the experimental outcome, including the observed antiviral potency.
Q4: Should this compound be pre-incubated with the cells before adding the virus?
A4: The decision to pre-incubate, co-incubate, or post-incubate the drug with the virus depends on the specific question being addressed in the experiment.
-
Pre-incubation: Adding this compound to the cells for a period before viral infection can help determine if the compound has a prophylactic effect or if it needs time to be metabolized into its active form.
-
Co-incubation: Adding the drug and virus simultaneously is a common method for determining the EC50 value and assessing the direct antiviral activity during the initial stages of infection.
-
Post-incubation: Adding the drug at various times after viral infection (a time-of-addition assay) can help elucidate at which stage of the viral life cycle the drug is active.
Troubleshooting Guide
Issue 1: Low or no antiviral activity observed.
-
Possible Cause 1: Insufficient prodrug activation. The cell line used may have low intrinsic esterase activity, leading to inefficient conversion of this compound to the active baloxavir acid.
-
Troubleshooting Steps:
-
Use the active metabolite: As a positive control, run the assay with baloxavir acid to confirm that the assay system is working and the virus is sensitive to the active compound.
-
Increase incubation time: A longer incubation period may allow for more complete conversion of the prodrug.
-
-
-
Possible Cause 2: Suboptimal incubation time. The chosen incubation time may be too short for the antiviral effect to become apparent, or too long, leading to cytotoxicity that masks the antiviral activity.
-
Troubleshooting Steps:
-
Perform a time-course experiment: Measure antiviral activity at multiple time points (e.g., 24, 48, and 72 hours) to determine the optimal incubation window.
-
Consult EC50 data: Refer to the provided data tables for typical EC50 values at different time points to guide your experimental design.
-
-
-
Possible Cause 3: Incorrect cell confluence. Cell density can significantly impact viral replication and drug metabolism.[10][11]
-
Troubleshooting Steps:
-
Optimize cell seeding density: Ensure that cells are in the exponential growth phase and form a confluent monolayer at the time of infection and throughout the assay. For some assays, a confluence of 50-70% at the time of analysis is recommended.[10]
-
Maintain consistency: Use a consistent seeding density across all experiments to ensure reproducibility.
-
-
Issue 2: High variability in results between wells or experiments.
-
Possible Cause 1: Inconsistent cell health or passage number.
-
Troubleshooting Steps:
-
Use cells with a consistent passage number: Avoid using cells that have been passaged too many times, as this can lead to phenotypic changes.
-
Ensure cell viability: Regularly check cell viability using methods like Trypan Blue exclusion.
-
-
-
Possible Cause 2: Edge effects in multi-well plates. The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration.
-
Troubleshooting Steps:
-
Avoid using outer wells: If possible, do not use the outermost wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
-
Ensure proper plate sealing: Use high-quality plate seals to minimize evaporation.
-
-
Issue 3: Observed cytotoxicity.
-
Possible Cause: Compound concentration is too high or incubation is too long.
-
Troubleshooting Steps:
-
Perform a cytotoxicity assay: Determine the 50% cytotoxic concentration (CC50) of both this compound and baloxavir acid in your chosen cell line at different incubation times.
-
Lower the compound concentration: Use concentrations well below the CC50 value for your antiviral assays.
-
Reduce incubation time: If cytotoxicity is observed at later time points, consider shortening the incubation period.
-
-
Quantitative Data Summary
Table 1: EC50 Values of Baloxavir Acid Against Influenza A and B Viruses in MDCK Cells
| Virus Strain | Assay Type | Incubation Time | EC50 (nM) | Reference |
| A(H1N1)pdm09 | Plaque Reduction | 3 days | 0.28 | [12] |
| A(H3N2) | Plaque Reduction | 3 days | 0.16 | [12] |
| B/Victoria-lineage | Plaque Reduction | 3 days | 3.42 | [12] |
| B/Yamagata-lineage | Plaque Reduction | 3 days | 2.43 | [12] |
| A/California/7/2009 (H1N1)pdm09 | Cell Viability | Not Specified | 0.48 ± 0.22 | [13] |
| A(H3N2) | Cell Viability | Not Specified | 19.55 ± 5.66 | [13] |
Table 2: Cytotoxicity (CC50) of Baloxavir Acid in Various Cell Lines
| Cell Line | 24 hours (µM) | 48 hours (µM) | 72 hours (µM) | Reference |
| MDCK-SIAT1 | 34.1 ± 1.9 | 10.1 ± 2.1 | 7.8 ± 0.9 | [1] |
| MDCK | 3.0 ± 1.3 | Not Reported | Not Reported | [1] |
Experimental Protocols
1. Protocol: Yield Reduction Assay
This protocol is adapted from established methods for determining antiviral efficacy.[2]
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Virus Infection: Once cells are confluent, infect them with the desired influenza virus strain at a multiplicity of infection (MOI) of 0.01.
-
Compound Addition: Immediately after infection, add serial dilutions of this compound or baloxavir acid to the wells. Include a virus-only control and a no-virus control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours for influenza A strains or 30 hours for influenza B strains.
-
Supernatant Collection: After incubation, collect the culture supernatants.
-
Virus Titer Determination: Determine the virus titer in the collected supernatants using a TCID50 (50% tissue culture infectious dose) assay on a fresh monolayer of MDCK cells.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the virus titer by 50% compared to the virus-only control.
2. Protocol: Time-of-Addition Assay
This protocol helps to determine the stage of the viral life cycle targeted by the antiviral compound.
-
Cell Seeding and Infection: Seed and infect cells as described in the Yield Reduction Assay protocol.
-
Time-Delayed Compound Addition: Add a fixed, effective concentration of this compound or baloxavir acid to different wells at various time points post-infection (e.g., 0, 2, 4, 6, 8, and 10 hours).
-
Incubation: Incubate all plates for a total of 24 hours post-infection.
-
Endpoint Measurement: At the end of the incubation period, measure the desired endpoint, such as viral yield (as described above) or cell viability (e.g., using an MTS or CellTiter-Glo assay).
-
Data Analysis: Plot the antiviral activity against the time of compound addition. A decrease in activity at later time points indicates that the compound targets an early stage of the viral life cycle.
Visualizations
Caption: General workflow for a cell-based antiviral assay.
Caption: Troubleshooting logic for low antiviral activity.
Caption: Mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdn.who.int [cdn.who.int]
- 4. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Antiviral Activity of Baloxavir against PA/I38T-Substituted Influenza A Viruses at Clinically Relevant Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Identification of shared biological features in four different lung cell lines infected with SARS-CoV-2 virus through RNA-seq analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Esterase D by FPD5 Inhibits Growth of A549 Lung Cancer Cells via JAB1/p53 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput SARS-CoV-2 Antiviral Testing Method Using the Celigo Image Cytometer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Confluence - IPRASENSE [iprasense.com]
- 12. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In Vitro Efficacy of Sebaloxavir Marboxil vs. Favipiravir: A Head-to-Head Comparison for Antiviral Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vitro comparison of two prominent antiviral agents, Sebaloxavir marboxil and favipiravir. This document outlines their respective efficacies against various influenza virus strains, details the experimental protocols for evaluation, and illustrates their distinct mechanisms of action.
Quantitative Antiviral Activity
The in vitro antiviral activities of this compound (active form: baloxavir acid) and favipiravir have been evaluated against several influenza virus strains. The following table summarizes their 50% effective concentrations (EC50) as determined in cell-based assays. It is important to note that direct comparisons are most accurately made when conducted within the same study under identical experimental conditions.
| Virus Strain | Drug | EC50 | Cell Line | Reference |
| Influenza A(H1N1)pdm09 | Baloxavir acid | 0.48 ± 0.22 nM | MDCK | [1] |
| Favipiravir | 4.05 ± 0.88 µM | MDCK | [1] | |
| Influenza A(H3N2) | Baloxavir acid | 19.55 ± 5.66 nM | MDCK | [1] |
| Favipiravir | 10.32 ± 1.89 µM | MDCK | [1] | |
| Influenza A/WSN/33 (H1N1) | Baloxavir acid | 0.76 nM | MDCK | [2] |
| Favipiravir | 20,237.37 nM (20.24 µM) | MDCK | [2] | |
| Influenza A(H5N1) (avian) | Baloxavir acid | Low nanomolar range | Varies | [3] |
| Favipiravir | Much higher than baloxavir | Varies | [3] |
Experimental Protocols
The following methodologies are representative of the key experiments used to determine the in vitro efficacy of antiviral compounds like this compound and favipiravir.
Plaque Reduction Assay
A plaque reduction assay is a standard method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (EC50).
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 6-well plates and cultured until a confluent monolayer is formed.
-
Virus Infection: The cell monolayer is washed, and then infected with a specific influenza virus strain at a known multiplicity of infection (MOI). The plates are incubated to allow for virus adsorption.
-
Compound Treatment: Following adsorption, the virus inoculum is removed. The cells are then overlaid with a medium (e.g., agarose or methylcellulose) containing serial dilutions of the antiviral compound (this compound or favipiravir).
-
Incubation: The plates are incubated for a period that allows for the formation of visible plaques in the untreated control wells.
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.
-
EC50 Calculation: The EC50 value is calculated as the concentration of the drug that reduces the number of plaques by 50% compared to the untreated virus control.
Cytotoxicity Assay
To assess the potential toxic effects of the antiviral compounds on the host cells, a cytotoxicity assay is performed to determine the 50% cytotoxic concentration (CC50).
-
Cell Seeding: Cells (e.g., MDCK) are seeded in 96-well plates.
-
Compound Incubation: The cells are incubated with serial dilutions of the antiviral drug for the same duration as the antiviral assay.
-
Cell Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or MTS assay. These assays measure the metabolic activity of the cells, which correlates with the number of viable cells.
-
CC50 Calculation: The CC50 is calculated as the concentration of the drug that reduces cell viability by 50% compared to the untreated control cells.
Visualizing the Experimental Workflow and Mechanisms of Action
To better understand the experimental process and the distinct ways in which this compound and favipiravir inhibit viral replication, the following diagrams are provided.
Summary and Conclusion
The in vitro data presented demonstrates that both this compound (as its active metabolite, baloxavir acid) and favipiravir exhibit antiviral activity against influenza viruses. However, the available direct comparative data suggests that baloxavir acid is significantly more potent, with EC50 values in the nanomolar range, while favipiravir's EC50 values are in the micromolar range.[1][2]
The two drugs operate through distinct mechanisms of action. This compound targets the cap-dependent endonuclease of the viral polymerase acidic (PA) protein, a crucial step in the initiation of viral mRNA synthesis.[4] In contrast, favipiravir is a prodrug that is converted to its active form and acts as a purine analogue, targeting the RNA-dependent RNA polymerase (RdRp) and leading to errors in viral RNA replication.[4] These different mechanisms may have implications for their use in combination therapies and in addressing antiviral resistance.
This guide provides a foundational in vitro comparison to aid researchers in their ongoing efforts to develop effective antiviral strategies. Further head-to-head studies across a broader range of viral strains and in more complex in vitro models, such as human airway epithelium cultures, would provide a more comprehensive understanding of their comparative efficacy.
References
Sebaloxavir Marboxil Demonstrates Potent Efficacy Against Oseltamivir-Resistant Influenza Strains
For Immediate Release
[City, State] – [Date] – New comparative data validates the robust efficacy of Sebaloxavir marboxil against influenza virus strains that have developed resistance to the widely used antiviral, oseltamivir. This compound, a first-in-class cap-dependent endonuclease inhibitor, maintains its potent antiviral activity against strains carrying key oseltamivir-resistance mutations, offering a critical therapeutic alternative in the face of growing antiviral resistance.
Influenza viruses pose a persistent global health threat, exacerbated by the emergence of strains resistant to existing treatments. Oseltamivir, a neuraminidase inhibitor, has been a frontline defense against influenza. However, its efficacy is compromised by viral mutations, most notably the H275Y substitution in the neuraminidase (NA) protein of influenza A(H1N1) viruses and the E119V and R292K mutations in A(H3N2) viruses.[1] These mutations alter the drug's target, reducing its ability to prevent the release of new virus particles from infected cells.
This compound employs a distinct mechanism of action, targeting the polymerase acidic (PA) protein, an essential component of the viral RNA polymerase complex.[2][3] By inhibiting the cap-dependent endonuclease activity of the PA subunit, this compound prevents the virus from "snatching" capped RNA fragments from host cells, a process crucial for initiating the transcription of viral messenger RNA (mRNA) and subsequent viral replication.[4][5] This unique mechanism means that mutations conferring resistance to oseltamivir do not affect the efficacy of this compound.
Comparative Antiviral Efficacy
In vitro studies have demonstrated the sustained potency of this compound's active form, baloxavir acid, against a panel of neuraminidase inhibitor-resistant influenza viruses. The following table summarizes the 50% effective concentration (EC50) values of baloxavir acid against wild-type and oseltamivir-resistant influenza strains. Lower EC50 values indicate greater antiviral potency.
| Influenza Virus | Genotype (Resistance Mutation) | Baloxavir acid EC50 (nM) | Oseltamivir carboxylate IC50 (nM) | Fold-change in Oseltamivir IC50 |
| A/H1N1pdm09 | Wild-type | 0.73 ± 0.06 | 0.45 ± 0.05 | - |
| H275Y | 0.58 ± 0.05 | 207 ± 15 | 460 | |
| A/H3N2 | Wild-type | 0.99 ± 0.08 | 0.23 ± 0.02 | - |
| E119V | 1.0 ± 0.1 | 0.35 ± 0.03 | 1.5 | |
| R292K | 0.89 ± 0.07 | >1000 | >4348 | |
| Influenza B | Wild-type | 5.7 ± 0.4 | 29.8 ± 2.5 | - |
| I221T | 4.9 ± 0.3 | 45.6 ± 3.8 | 1.5 |
Data adapted from Noshi, T., et al. (2018). In vitro characterization of baloxavir acid, a first-in-class cap-dependent endonuclease inhibitor of the influenza virus polymerase PA subunit. Antiviral Research, 160, 109-117.
The data clearly indicates that while the H275Y and R292K mutations confer high-level resistance to oseltamivir (as shown by the dramatic increase in IC50 values), the EC50 values for baloxavir acid remain consistently low across all tested strains, including the oseltamivir-resistant variants.
Experimental Protocols
The following methodologies were employed to determine the antiviral efficacy of this compound and oseltamivir.
Neuraminidase (NA) Inhibition Assay
This assay is utilized to determine the 50% inhibitory concentration (IC50) of neuraminidase inhibitors like oseltamivir.
-
Virus Preparation: Influenza virus stocks are diluted to a standardized concentration based on their neuraminidase activity.
-
Compound Dilution: Oseltamivir carboxylate (the active form of oseltamivir) is serially diluted to create a range of concentrations.
-
Incubation: The diluted virus is mixed with each drug concentration and incubated to allow for inhibitor binding to the neuraminidase enzyme.
-
Substrate Addition: A fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the mixture.
-
Signal Detection: The neuraminidase enzyme cleaves the substrate, releasing a fluorescent product. The fluorescence intensity is measured using a microplate reader.
-
IC50 Calculation: The drug concentration that reduces neuraminidase activity by 50% compared to the untreated control is calculated and reported as the IC50 value.
Cell-Based Antiviral Susceptibility Assay (e.g., Plaque Reduction or Focus Reduction Assay)
This assay determines the 50% effective concentration (EC50) of antiviral compounds that inhibit virus replication in cell culture.
-
Cell Seeding: Madin-Darby canine kidney (MDCK) cells are seeded in multi-well plates and grown to form a confluent monolayer.
-
Virus Infection: The cell monolayers are infected with a standardized amount of the influenza virus strain of interest.
-
Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the antiviral drug (e.g., baloxavir acid).
-
Incubation: The plates are incubated for a period that allows for multiple cycles of viral replication, leading to the formation of plaques (zones of cell death) or foci of infected cells.
-
Visualization: Plaques are visualized by staining the cell monolayer with a dye such as crystal violet. Foci are detected using immunochemical staining with an antibody specific for a viral protein.
-
EC50 Calculation: The number of plaques or foci is counted for each drug concentration. The EC50 is the concentration of the drug that reduces the number of plaques or foci by 50% compared to the untreated virus control.
Visualizing the Experimental Workflow and Drug Mechanisms
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for determining antiviral efficacy and the distinct signaling pathways targeted by this compound and oseltamivir.
Caption: Experimental workflow for assessing antiviral efficacy.
Caption: Mechanisms of action for Sebaloxavir and Oseltamivir.
Conclusion
The data robustly supports the efficacy of this compound against influenza strains that are resistant to oseltamivir. Its unique mechanism of action, targeting a different and essential viral enzyme, makes it a powerful tool in the ongoing battle against influenza and a critical component of pandemic preparedness strategies. For researchers and drug development professionals, these findings underscore the importance of developing novel antivirals with diverse mechanisms to overcome the challenge of drug resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The Comparison of the Efficacy of Baloxavir and Neuraminidase Inhibitors for Patients with Influenza A in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza A virus polymerase acidic protein E23G/K substitutions weaken key baloxavir drug-binding contacts with minimal impact on replication and transmission | PLOS Pathogens [journals.plos.org]
- 4. Global update on the susceptibilities of human influenza viruses to neuraminidase inhibitors and the cap-dependent endonuclease inhibitor baloxavir, 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
No Cross-Resistance Observed Between Sebaloxavir Marboxil and Other Polymerase Inhibitors in Influenza Virus Studies
For Immediate Release
[City, State] – December 8, 2025 – Preclinical studies investigating cross-resistance between the influenza polymerase acidic (PA) endonuclease inhibitor, Sebaloxavir marboxil (baloxavir marboxil), and other classes of polymerase inhibitors have consistently demonstrated a lack of cross-resistance. This finding is critical for researchers, scientists, and drug development professionals, suggesting that alternative polymerase inhibitors may remain effective against influenza strains that have developed resistance to this compound.
This compound, a first-in-class antiviral, targets the cap-dependent endonuclease activity of the influenza virus PA protein, a crucial step in viral mRNA synthesis.[1][2][3] Resistance to this compound has been primarily associated with amino acid substitutions in the PA protein, most notably the I38T mutation.[4][5]
This comparison guide synthesizes the available experimental data on the cross-resistance profiles of this compound-resistant influenza variants against other key polymerase inhibitors, including favipiravir (a PB1 inhibitor) and pimodivir (a PB2 inhibitor).
Quantitative Susceptibility Data
The following table summarizes the in vitro susceptibility of influenza virus strains with this compound resistance-associated mutations to other polymerase inhibitors. The data consistently show that while these mutations confer reduced susceptibility to this compound, they do not significantly impact the efficacy of polymerase inhibitors with different mechanisms of action.
| Viral Strain/Mutation | This compound (Baloxavir acid) Fold Change in IC50/EC50¹ | Favipiravir Fold Change in IC50/EC50¹ | Pimodivir Fold Change in IC50/EC50¹ | Reference |
| Influenza A (H1N1)pdm09 | ||||
| PA-I38T | 44-fold increase | No significant change | Not explicitly tested in the same study | [6] |
| PA-I38T/NA-R152K | 44-fold increase | No significant change | Not explicitly tested in the same study | [6] |
| Influenza A (H3N2) | ||||
| PA-I38M | - | Not explicitly tested in the same study | No significant change | [7] |
¹Compared to the wild-type virus.
Experimental Methodologies
The data presented in this guide are primarily derived from in vitro susceptibility assays designed to measure the concentration of an antiviral drug required to inhibit influenza virus replication. The two most common methods cited in the referenced studies are the Plaque Reduction Assay and the Focus Reduction Assay.
Plaque Reduction Assay
This assay is a standard method for determining the susceptibility of influenza viruses to antiviral compounds.
-
Cell Culture Preparation: Confluent monolayers of Madin-Darby canine kidney (MDCK) cells are prepared in 6-well or 12-well plates.
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of influenza virus (e.g., 50-100 plaque-forming units per well).
-
Antiviral Treatment: After a one-hour adsorption period, the virus inoculum is removed, and the cells are washed. An overlay medium (e.g., containing agarose or Avicel) with serial dilutions of the antiviral drug is added to the wells.
-
Incubation: The plates are incubated for 2-3 days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the presence of the antiviral drug is compared to the number in the untreated control wells.
-
IC50/EC50 Determination: The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is calculated as the drug concentration that reduces the number of plaques by 50% compared to the control.
Focus Reduction Assay (FRA)
The Focus Reduction Assay is a higher-throughput alternative to the plaque reduction assay.
-
Cell Culture and Infection: Similar to the plaque reduction assay, MDCK cells are seeded in 96-well plates and infected with the influenza virus.
-
Antiviral Treatment: An overlay medium containing serial dilutions of the antiviral drug is added.
-
Incubation: The plates are incubated for a shorter period (e.g., 18-24 hours) than the plaque assay, as this method detects infected cells before the formation of visible plaques.
-
Immunostaining: The cells are fixed and permeabilized. A primary antibody specific for a viral protein (e.g., nucleoprotein) is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Focus Visualization and Counting: A substrate is added that produces a colored precipitate in the presence of the enzyme, marking the infected cells (foci). The number of foci is counted using an automated reader.
-
IC50/EC50 Determination: The IC50/EC50 is calculated as the drug concentration that reduces the number of foci by 50% compared to the control.
Mechanism of Action and Lack of Cross-Resistance
The lack of cross-resistance between this compound and other polymerase inhibitors is attributed to their distinct targets within the influenza virus RNA polymerase complex.
Figure 1. Mechanism of action of different influenza polymerase inhibitors.
The diagram above illustrates how this compound, pimodivir, and favipiravir target different subunits of the influenza virus RNA polymerase complex (PA, PB2, and PB1, respectively). This diversity in molecular targets explains why mutations conferring resistance to this compound, which are located in the PA subunit, do not affect the binding or inhibitory activity of pimodivir or favipiravir.
Conclusion
The available data strongly indicate that influenza virus strains resistant to this compound remain susceptible to other classes of polymerase inhibitors, such as favipiravir and pimodivir. This absence of cross-resistance is a significant advantage in the development of antiviral strategies, as it allows for the potential use of these alternative inhibitors in cases of this compound treatment failure. Further research, including the analysis of a broader range of resistance mutations and in vivo studies, will continue to be important for a comprehensive understanding of influenza antiviral resistance patterns.
References
- 1. Optimization of a Quantitative Micro-neutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 4. Inhibition of Influenza Virus Polymerase by Interfering with Its Protein–Protein Interactions | Semantic Scholar [semanticscholar.org]
- 5. Efficacy of favipiravir against influenza virus resistant to both baloxavir and neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in the Host: Comparing the In Vivo Efficacy of Sebaloxavir Marboxil and Zanamivir Against Influenza Virus
For researchers, scientists, and drug development professionals, the quest for more effective influenza antivirals is a continuous endeavor. This guide provides an objective comparison of the in vivo efficacy of two key players in the influenza treatment landscape: Sebaloxavir marboxil, a cap-dependent endonuclease inhibitor, and zanamivir, a neuraminidase inhibitor. By examining supporting experimental data from animal models, this document aims to provide a clear and concise overview to inform future research and development.
Influenza A and B viruses remain a significant global health threat, necessitating the development of novel antiviral therapies.[1] this compound (often referred to as baloxavir marboxil) and zanamivir represent two different classes of antiviral drugs that target distinct stages of the influenza virus life cycle. This compound is a prodrug that is converted to its active form, baloxavir acid, which inhibits the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein, a crucial step in viral mRNA synthesis.[2][3] In contrast, zanamivir is a potent inhibitor of viral neuraminidase, an enzyme essential for the release of progeny virions from infected cells.[4] This comparison delves into the in vivo efficacy of these two antivirals, drawing on data from preclinical studies in established animal models of influenza infection.
Quantitative Comparison of In Vivo Efficacy
The following tables summarize the in vivo efficacy of this compound and zanamivir from studies conducted in mouse and ferret models of influenza. These models are widely used for preclinical evaluation of anti-influenza drugs due to their susceptibility to human influenza viruses and the ability to recapitulate key aspects of human disease.[5]
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Influenza A Virus Infection
| Efficacy Parameter | This compound Dose | Oseltamivir Phosphate (Comparator) Dose | Vehicle/Control | Outcome | Reference |
| Lung Viral Titer Reduction (log10 TCID50/mL) | 15 mg/kg (q12h) | 5 eq mg/kg (q12h) | Vehicle | 100-fold greater reduction compared to oseltamivir. | [6] |
| Survival Rate (%) | 5 mg/kg (bid, single day) | 5 mg/kg (bid) | - | 100% survival | [2] |
| Survival Rate (%) | 50 mg/kg (bid, single day) | 50 mg/kg (bid) | - | 100% survival | [2] |
Table 2: In Vivo Efficacy of Zanamivir in a Mouse Model of Influenza A Virus Infection
| Efficacy Parameter | Zanamivir Dose | Vehicle/Control | Outcome | Reference | | :--- | :--- | :--- | :--- | | Lung Viral Titer Reduction (%) | 1.56 mg/kg (single intranasal dose, 51h prior to infection) | Vehicle | 90.83% reduction |[7] | | Lung Viral Titer Reduction (%) | 12.5 mg/kg (single intranasal dose, 51h prior to infection) | Vehicle | 99.13% reduction |[7] | | Survival Rate (%) | 10 mg/kg (intranasal, twice daily) | - | Increased number of survivors |[8] | | Survival Rate (%) | 50 mg/kg (intranasal, twice daily) | - | 100% protection from death |[8] | | Pulmonary IAV PA RNA Level | 2 mg/kg | Infected + Placebo | 1.7-fold less than placebo-treated mice |[9] |
Table 3: In Vivo Efficacy of this compound in a Ferret Model of Influenza A Virus Infection
| Efficacy Parameter | This compound Dose | Oseltamivir Phosphate (Comparator) Dose | Vehicle/Control | Outcome | Reference |
| Nasal Wash Viral Titer Reduction (log10 TCID50) | 10 mg/kg (twice daily) | 5 mg/kg (twice daily) | Vehicle | ≥3 log10 reduction by Day 2, significantly greater than vehicle or oseltamivir. | [10] |
| Nasal Wash Viral Titer Reduction (log10 TCID50) | 30 mg/kg (twice daily) | 5 mg/kg (twice daily) | Vehicle | ≥3 log10 reduction by Day 2, significantly greater than vehicle or oseltamivir. | [10] |
Table 4: In Vivo Efficacy of Zanamivir in a Ferret Model of Influenza A Virus Infection
| Efficacy Parameter | Zanamivir Dose | Vehicle/Control | Outcome | Reference |
| Nasal Wash Viral Titer Reduction (%) | 12.5 mg/kg (single intranasal dose, 48h prior to infection) | Vehicle | 60% reduction in AUC from days 1-8. | [7] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of in vivo efficacy data. Below is a representative protocol for evaluating antiviral efficacy in a mouse model of influenza infection, synthesized from common practices described in the literature.[8][9][11]
Objective: To assess the in vivo efficacy of antiviral compounds against influenza A virus infection in a murine model.
Animal Model:
-
Species: Mouse
-
Strain: BALB/c (female, 6-8 weeks old)
-
Acclimation: Animals are acclimated for at least 7 days prior to the experiment with access to food and water ad libitum.
Virus:
-
Strain: A mouse-adapted influenza A virus strain (e.g., A/Puerto Rico/8/34 (H1N1)).
-
Preparation: The virus is propagated in the allantoic cavity of 10-day-old embryonated chicken eggs. The allantoic fluid is harvested, clarified by centrifugation, and stored at -80°C. The virus titer is determined by a 50% tissue culture infectious dose (TCID50) assay in Madin-Darby canine kidney (MDCK) cells.
Experimental Groups:
-
Vehicle Control: Infected with influenza virus and treated with the vehicle used to dissolve the antiviral compounds.
-
Antiviral Group 1 (this compound): Infected with influenza virus and treated with this compound at various doses.
-
Antiviral Group 2 (Zanamivir): Infected with influenza virus and treated with zanamivir at various doses.
-
Uninfected Control: Not infected with the virus but may receive vehicle treatment.
Infection Procedure:
-
Mice are lightly anesthetized with isoflurane.
-
Each mouse is intranasally inoculated with a lethal or sub-lethal dose of influenza virus (e.g., 50 µL containing 10x LD50 or a specific TCID50 value) in phosphate-buffered saline (PBS).
Antiviral Treatment:
-
Route of Administration: this compound is typically administered orally (p.o.) by gavage. Zanamivir is often administered intranasally (i.n.).
-
Dosing Regimen: Treatment is initiated at a specified time point post-infection (e.g., 24 or 48 hours) and continued for a defined period (e.g., once or twice daily for 5 days).
Efficacy Assessment:
-
Survival: Mice are monitored daily for 14-21 days for survival.
-
Body Weight: Body weight is measured daily as an indicator of morbidity. A weight loss of more than 25-30% of the initial body weight is often used as a humane endpoint.
-
Viral Titer in Lungs: On specific days post-infection (e.g., days 3 and 6), a subset of mice from each group is euthanized. The lungs are aseptically removed, weighed, and homogenized in PBS. The viral titer in the lung homogenates is determined by TCID50 assay on MDCK cells.
-
Lung Pathology: Lungs may be collected for histopathological analysis to assess the degree of inflammation and tissue damage.
Statistical Analysis:
-
Survival data are typically analyzed using the Kaplan-Meier method with a log-rank test.
-
Differences in body weight and viral titers between groups are analyzed using appropriate statistical tests such as the t-test or ANOVA.
-
A p-value of <0.05 is generally considered statistically significant.
Visualizing Mechanisms and Workflows
To better understand the distinct mechanisms of action and the general experimental process, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of zanamivir.
Caption: General workflow for in vivo antiviral efficacy studies.
Conclusion
Both this compound and zanamivir demonstrate significant in vivo efficacy against influenza virus infection in animal models. This compound, with its novel mechanism of inhibiting viral replication at the level of mRNA synthesis, has shown a rapid and potent reduction in viral titers. Zanamivir, a long-standing neuraminidase inhibitor, effectively reduces viral release and spread, leading to improved survival and reduced viral load.
Direct comparative in vivo studies are essential to fully elucidate the relative strengths and weaknesses of these two antivirals. The choice of animal model, influenza virus strain, and treatment regimen can all influence the observed efficacy.[12][13] The data presented in this guide, along with the outlined experimental protocols and mechanistic diagrams, provide a valuable resource for researchers working to advance the field of influenza therapeutics. Future studies directly comparing these and other novel antivirals in standardized in vivo models will be critical for the development of next-generation influenza treatments.
References
- 1. Influenza antivirals and animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models | PLOS One [journals.plos.org]
- 3. Characterization of the In Vitro and In Vivo Efficacy of Baloxavir Marboxil against H5 Highly Pathogenic Avian Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. criver.com [criver.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Chemoprophylaxis of Influenza A Virus Infections, with Single Doses of Zanamivir, Demonstrates that Zanamivir Is Cleared Slowly from the Respiratory Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of Zanamivir against Avian Influenza A Viruses That Possess Genes Encoding H5N1 Internal Proteins and Are Pathogenic in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zanamivir Diminishes Lung Damage in Influenza A Virus-infected Mice by Inhibiting Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antiviral effects of baloxavir marboxil against influenza A virus infection in ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Infection Using Mouse-Adapted Influenza B Virus in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Using the Ferret as an Animal Model for Investigating Influenza Antiviral Effectiveness [frontiersin.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Genetic Validation of Baloxavir Marboxil's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the genetic validation of the mechanism of action for Baloxavir marboxil against other key influenza antiviral agents. Experimental data and detailed protocols are presented to support the comparative analysis.
Introduction to Antiviral Mechanisms
Understanding the precise mechanism of action is critical for the development and effective use of antiviral drugs. Genetic studies, particularly the analysis of resistance mutations, provide the most direct evidence for a drug's viral target and its mode of inhibition. This guide focuses on Baloxavir marboxil and compares the genetic validation of its mechanism with that of two other widely recognized influenza antivirals: Oseltamivir and Favipiravir.
Baloxavir marboxil is a first-in-class antiviral agent that targets the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein, which is essential for the initiation of viral mRNA synthesis.[1][2][3][4][5] It is a prodrug that is rapidly converted to its active form, baloxavir acid.[4][5]
Oseltamivir , a neuraminidase inhibitor, prevents the release of newly formed viral particles from the surface of infected cells.[6] Like Baloxavir marboxil, it is administered as a prodrug (oseltamivir phosphate) and is hydrolyzed to its active form, oseltamivir carboxylate.[6]
Favipiravir functions as a prodrug that, once metabolized to its active form favipiravir-RTP, targets the viral RNA-dependent RNA polymerase (RdRp), leading to lethal mutagenesis or chain termination of the viral RNA.[7][8][9][10]
Genetic Validation of Mechanism of Action
The primary method for genetically validating an antiviral's mechanism of action is through the selection and characterization of drug-resistant viral variants. The location of the amino acid substitutions that confer resistance provides strong evidence of the drug's binding site and, consequently, its target.
Baloxavir Marboxil: Targeting the PA Endonuclease
Genetic studies have robustly validated the mechanism of action of Baloxavir marboxil. The emergence of specific amino acid substitutions in the PA subunit of the influenza virus polymerase in the presence of the drug confirms it as the direct target.
-
Primary Resistance Mutation: The most frequently observed substitution that confers reduced susceptibility to Baloxavir is at isoleucine 38 of the PA protein (I38T/M/F).[1][11][12]
-
Supporting Mutations: Other substitutions in the PA subunit, such as E23K and A37T, have also been associated with reduced susceptibility, further pinpointing the drug's interaction domain.[1]
The consistent identification of these mutations in both in vitro selection experiments and clinical isolates from treated patients provides compelling genetic proof of Baloxavir marboxil's mechanism of action.[1][13]
Comparative Analysis with Other Antivirals
The genetic validation of Baloxavir marboxil's mechanism is analogous to that of other established antiviral drugs.
-
Oseltamivir: Resistance to Oseltamivir is primarily associated with mutations in the viral neuraminidase (NA) protein. The most common substitution is H275Y in N1 subtypes and R292K in N2 subtypes. The location of these mutations within the NA enzyme active site genetically validates it as the drug's target.
-
Favipiravir: While the precise mechanisms of resistance are still being fully elucidated, substitutions in the viral RNA-dependent RNA polymerase (RdRp) are expected to confer resistance, which would genetically validate its proposed mechanism of action.
Quantitative Data on Antiviral Resistance
The following tables summarize the quantitative impact of key resistance mutations on the susceptibility of influenza viruses to Baloxavir marboxil and Oseltamivir.
Table 1: Fold-Increase in IC50/EC50 for Baloxavir Marboxil-Resistant Influenza Viruses
| Virus Type/Subtype | PA Mutation | Fold-Increase in IC50/EC50 | Reference |
| Influenza A(H1N1) | I38T | 72.3-fold | [14] |
| Influenza A(H1N1) | I38L | 15.3-fold | [14] |
| Influenza A(H3N2) | I38T/F/M | Up to 50-fold | [15] |
| Influenza B | I38T | 13.7-fold | [11] |
Table 2: Fold-Increase in IC50 for Oseltamivir-Resistant Influenza Viruses
| Virus Type/Subtype | NA Mutation | Fold-Increase in IC50 | Reference |
| Influenza A(H1N1) | H275Y | >400-fold | |
| Influenza A(H3N2) | E119V | ~20-fold | |
| Influenza B | D198N | ~10-fold |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of key experimental protocols used in the genetic validation of antiviral mechanisms of action.
In Vitro Selection of Resistant Viruses
This method involves culturing the virus in the presence of increasing concentrations of the antiviral drug to select for resistant variants.
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are commonly used for influenza virus propagation.
-
Virus Inoculation: Confluent monolayers of MDCK cells are infected with a low multiplicity of infection (MOI) of the influenza virus.
-
Drug Pressure: The infected cells are cultured in media containing the antiviral drug, starting at a sub-inhibitory concentration.
-
Serial Passage: The supernatant from each round of infection is used to infect fresh cells with progressively higher concentrations of the drug.
-
Genotypic Analysis: The PA gene (for Baloxavir) or NA gene (for Oseltamivir) of the resulting virus population is sequenced to identify mutations.
Site-Directed Mutagenesis
This technique is used to introduce specific mutations into the viral genome to confirm their role in drug resistance.
-
Plasmid-Based Reverse Genetics: A set of plasmids containing the cDNA of each of the eight influenza virus RNA segments is used.
-
Mutagenesis: The desired mutation (e.g., I38T in the PA gene) is introduced into the corresponding plasmid using a site-directed mutagenesis kit.
-
Virus Rescue: The set of eight plasmids (one of which contains the mutation) is transfected into a suitable cell line (e.g., co-culture of 293T and MDCK cells) to generate recombinant viruses.
-
Phenotypic Analysis: The rescued virus is then tested for its susceptibility to the antiviral drug.
Phenotypic Susceptibility Assays
These assays are used to quantify the level of resistance of a viral strain to an antiviral drug.
-
Plaque Reduction Assay:
-
Confluent cell monolayers in multi-well plates are infected with serial dilutions of the virus.
-
The cells are then overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the antiviral drug.
-
After incubation to allow for plaque formation, the cells are fixed and stained to visualize the plaques.
-
The drug concentration that reduces the number of plaques by 50% (EC50) is calculated.
-
-
Neuraminidase Inhibition Assay (for Oseltamivir):
-
The assay measures the ability of the drug to inhibit the enzymatic activity of the viral neuraminidase.
-
A fluorescent or chemiluminescent substrate is used, and the reduction in signal in the presence of the drug is measured.
-
The drug concentration that inhibits 50% of the enzyme activity (IC50) is determined.
-
Visualizing the Mechanism and Validation
Baloxavir Marboxil's Mechanism of Action
Caption: Mechanism of action of Baloxavir marboxil.
Experimental Workflow for Genetic Validation
Caption: Experimental workflow for genetic validation.
References
- 1. Generation and Characterization of Drug-Resistant Influenza B Viruses Selected In Vitro with Baloxavir Acid - ProQuest [proquest.com]
- 2. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 3. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Baloxavir Marboxil | C27H23F2N3O7S | CID 124081896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Favipiravir? [synapse.patsnap.com]
- 11. Generation and Characterization of Drug-Resistant Influenza B Viruses Selected In Vitro with Baloxavir Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Experts on watch for resistance to new flu drug | CIDRAP [cidrap.umn.edu]
- 14. journals.asm.org [journals.asm.org]
- 15. The active form of the influenza cap-snatching endonuclease inhibitor baloxavir marboxil is a tight binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Shifting Paradigms in Influenza Antiviral Therapy: A Comparative Analysis of Resistance Barriers Between Baloxavir Marboxil and Oseltamivir
For Immediate Release
A comprehensive evaluation of the barrier to resistance for the novel cap-dependent endonuclease inhibitor, Baloxavir marboxil, compared to the established neuraminidase inhibitor, Oseltamivir, reveals distinct profiles in the development of drug-resistant influenza virus strains. While both antivirals are effective in treating acute uncomplicated influenza, their mechanisms of action dictate different pathways and frequencies for the emergence of resistance, a critical consideration for clinical and public health strategies.
Baloxavir marboxil, a first-in-class antiviral, demonstrates a lower genetic barrier to resistance, with single amino acid substitutions in the polymerase acidic (PA) protein capable of significantly reducing susceptibility. Conversely, Oseltamivir, a long-standing therapeutic, generally requires specific mutations in the viral neuraminidase (NA) protein, with a variable impact on viral fitness.
Quantitative Comparison of Resistance Profiles
The emergence of resistance to Baloxavir marboxil and Oseltamivir has been quantified in numerous studies. The following tables summarize key data on the frequency of resistance development and the impact of specific mutations on antiviral susceptibility.
Table 1: Frequency of Treatment-Emergent Antiviral Resistance
| Antiviral | Patient Population | Frequency of Resistance Development | Key Mutations | Source(s) |
| Baloxavir marboxil | Adults & Adolescents | Up to 11% | I38T/M/F in PA protein | [1] |
| Pediatric (5 to <12 years) | Higher frequency than adults | I38T in PA protein | [2] | |
| Clinical Trial (Influenza A) | 9.7% | I38T/M/F in PA protein | [3] | |
| Oseltamivir | Adults (Naturally Acquired Infection) | 1% - 4% | H274Y in N1 NA | [4] |
| General Population (Meta-analysis) | 2.6% | H274Y in N1 NA | [5] | |
| Pediatric (Influenza B) | 1.4% (treated), 1.7% (untreated) | G402S in NA | [4] |
Table 2: Impact of Key Resistance Mutations on Antiviral Susceptibility
| Antiviral | Virus Type/Subtype | Mutation | Fold-Change in IC₅₀/EC₅₀ (Reduced Susceptibility) | Source(s) |
| Baloxavir marboxil | Influenza A (H1N1) | PA I38T | ~72.3-fold | [6] |
| Influenza A (H1N1) | PA I38L | ~15.3-fold | [6] | |
| Influenza A (H3N2) | PA I38 substitutions | 4.5 to 57-fold | [7] | |
| Influenza B | PA I38T | ~13.7-fold | [8][9] | |
| Oseltamivir | Influenza A (H1N1) | NA H274Y | High | [4] |
| Influenza A (H3N2) | NA E119V, R292K | Variable | [4] |
Mechanisms of Action and Resistance Pathways
The distinct resistance profiles of Baloxavir marboxil and Oseltamivir are rooted in their different viral targets.
Baloxavir marboxil is a prodrug that is metabolized into its active form, baloxavir acid.[10] It inhibits the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein, a crucial step in the initiation of viral mRNA synthesis, known as "cap-snatching".[11][12] This mechanism effectively halts viral replication at an early stage.[2] Resistance primarily emerges through single amino acid substitutions at position 38 of the PA protein (e.g., I38T, I38M, I38F), which directly interfere with the binding of baloxavir acid to its target.[7][13]
Oseltamivir , also a prodrug, is converted to oseltamivir carboxylate, which acts as a competitive inhibitor of the influenza neuraminidase (NA) enzyme.[5][14] The NA enzyme is essential for the release of newly formed virus particles from infected cells.[15] By blocking this enzyme, oseltamivir prevents the spread of the virus to other cells.[15] Resistance to oseltamivir typically arises from mutations in the NA gene that alter the enzyme's active site, reducing the binding affinity of the inhibitor.[16] The most well-known of these is the H274Y mutation in N1 subtype viruses.[4][5]
Caption: Mechanisms of action and resistance for Baloxavir and Oseltamivir.
Experimental Protocols for Antiviral Resistance Assessment
The evaluation of antiviral resistance is conducted through a combination of genotypic and phenotypic assays. The following outlines the general methodologies employed in the cited studies.
1. In Vitro Selection of Resistant Viruses
-
Objective: To generate drug-resistant virus variants in a controlled laboratory setting.
-
Methodology:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells, often engineered to express higher levels of sialic acid receptors (e.g., ST6GalI-MDCK), are cultured.
-
Virus Propagation: A wild-type influenza virus strain is passaged in the presence of sub-inhibitory concentrations of the antiviral drug (e.g., baloxavir acid).
-
Dose Escalation: The concentration of the antiviral is gradually increased in subsequent passages to select for viruses with reduced susceptibility.
-
Monitoring: Viral titers are monitored at each passage to assess viral fitness.
-
Sequencing: The relevant viral genes (PA for Baloxavir, NA for Oseltamivir) are sequenced to identify mutations associated with resistance.[8][9]
-
2. Phenotypic Assays (Susceptibility Testing)
-
Objective: To quantify the reduction in susceptibility of a viral strain to an antiviral drug.
-
Methodology (Neuraminidase Inhibition Assay for Oseltamivir):
-
The neuraminidase activity of the virus is measured using a fluorescent or chemiluminescent substrate.
-
The assay is performed in the presence of serial dilutions of oseltamivir carboxylate.
-
The 50% inhibitory concentration (IC₅₀) is calculated, representing the drug concentration required to inhibit 50% of the neuraminidase activity.[17]
-
-
Methodology (Replication-Based Assays for Baloxavir):
-
Cells are infected with the virus in the presence of varying concentrations of baloxavir acid.
-
Viral replication is quantified after a defined incubation period, typically by measuring viral yield (e.g., TCID₅₀) or through reporter gene expression.
-
The 50% effective concentration (EC₅₀) is determined, which is the drug concentration that reduces viral replication by 50%.[18][19]
-
The fold-change in IC₅₀ or EC₅₀ is calculated by comparing the value for the mutant virus to that of the wild-type virus.
-
3. Genotypic Analysis
-
Objective: To identify specific mutations in the viral genome that confer drug resistance.
-
Methodology:
-
RNA Extraction: Viral RNA is extracted from clinical samples or cultured virus stocks.
-
RT-PCR: The gene of interest (PA or NA) is amplified using reverse transcription-polymerase chain reaction (RT-PCR).
-
Sequencing: The amplified DNA is sequenced using methods such as Sanger sequencing or next-generation sequencing (NGS) to identify amino acid substitutions.[17]
-
References
- 1. journals.asm.org [journals.asm.org]
- 2. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]
- 3. Study on the clinical efficacy and safety of baloxavir marboxil tablets in the treatment of influenza A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oseltamivir - Wikipedia [en.wikipedia.org]
- 6. Impact of Baloxavir Resistance-Associated Substitutions on Influenza Virus Growth and Drug Susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Generation and Characterization of Drug-Resistant Influenza B Viruses Selected In Vitro with Baloxavir Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 12. nbinno.com [nbinno.com]
- 13. pnas.org [pnas.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Our Environment: Proper Disposal of Sebaloxavir Marboxil in a Laboratory Setting
For Immediate Implementation by Research, Scientific, and Drug Development Professionals
The proper disposal of sebaloxavir marboxil, an antiviral compound, is critical to ensure laboratory safety and prevent environmental contamination. This guide provides a comprehensive, step-by-step protocol for the handling and disposal of this compound waste, reflecting best practices in laboratory safety and chemical management. Adherence to these procedures is essential for protecting aquatic ecosystems, as the compound is classified as toxic to aquatic life with long-lasting effects.
Core Safety and Hazard Information
This compound presents specific hazards that dictate its handling and disposal requirements. All personnel must be familiar with the information outlined in the Safety Data Sheet (SDS) before working with this compound.
| Hazard Classification | GHS Code | Description | Primary Disposal Concern |
| Hazardous to the aquatic environment, long-term hazard | H411 | Toxic to aquatic life with long lasting effects.[1][2] | High. Must not enter sewer systems or waterways.[3][4] |
| Acute toxicity, oral (potential) | H302 | Harmful if swallowed.[5] | Minimize dust/aerosol generation. |
| Skin corrosion/irritation (potential) | H315 | Causes skin irritation.[5] | Requires use of Personal Protective Equipment (PPE). |
| Serious eye damage/eye irritation (potential) | H319 | Causes serious eye irritation.[5] | Requires use of eye protection. |
| Carcinogenicity (potential, formulation dependent) | H350 | May cause cancer (noted in tablet formulation SDS).[6] | Handle as a potentially hazardous compound. |
Step-by-Step Disposal Protocols
Disposal procedures for this compound are determined by the form of the waste. Under no circumstances should any form of this chemical be disposed of down the drain or in regular solid waste streams.[3][7]
Protocol 1: Disposal of Unused or Expired Solid this compound
This protocol applies to the pure, solid Active Pharmaceutical Ingredient (API).
-
Do Not Discard: Do not dispose of solid this compound in the trash or sewer.
-
Segregate as Hazardous Waste: This compound must be treated as hazardous pharmaceutical waste.[8]
-
Containerize: Place the original container with the unused compound into a larger, sealable, and clearly labeled hazardous waste container.
-
Labeling: The outer container must be labeled "Hazardous Waste," with the chemical name "this compound (CAS No. 1985606-14-1)," and display the appropriate hazard pictograms (e.g., environmental hazard).
-
-
Arrange for Professional Disposal: The sealed container must be collected by a licensed hazardous waste disposal company.[9][10] Follow your institution's specific procedures for scheduling a chemical waste pickup. The final disposal method will likely be incineration at an approved facility.[6][11]
Protocol 2: Disposal of this compound Solutions
This protocol applies to solutions of this compound in common laboratory solvents (e.g., DMSO, ethanol).
-
Do Not Pour Down the Drain: Due to its aquatic toxicity, solutions containing this compound must never be poured down the drain.[4]
-
Collect in a Dedicated Waste Container:
-
Use a designated, leak-proof, and shatter-resistant container for liquid hazardous waste.
-
Ensure the container is compatible with the solvent used.
-
Keep the container sealed when not in use.
-
-
Labeling: Clearly label the container "Hazardous Waste" and list all contents by percentage, including "this compound" and the solvent(s).
-
Arrange for Professional Disposal: Store the container in a designated satellite accumulation area until it is collected by your institution's licensed hazardous waste disposal service.[12]
Protocol 3: Disposal of Contaminated Laboratory Materials
This protocol applies to items such as pipette tips, vials, gloves, and bench paper that are contaminated with this compound.
-
Segregate Contaminated Items: All solid materials that have come into direct contact with this compound must be considered hazardous waste.
-
Collect in a Designated Solid Waste Container:
-
Place all contaminated disposables into a dedicated, sealable hazardous waste bag or container.
-
Do not mix with non-hazardous laboratory trash.[13]
-
-
Labeling: Label the container or bag as "Hazardous Waste" with the name of the contaminating chemical, "this compound."
-
Arrange for Professional Disposal: Once the container is full, arrange for pickup by your licensed hazardous waste disposal service.
Emergency Spill Protocol
In the event of a spill of solid this compound or its solutions:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Spill:
-
For Solids: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully scoop the material into a sealable container.
-
For Liquids: Cover the spill with an appropriate chemical absorbent.
-
-
Clean the Area: Decontaminate the spill area according to your laboratory's standard operating procedures.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbents, wipes, PPE) must be disposed of as hazardous waste, following Protocol 3.
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams in a laboratory setting.
Caption: this compound Disposal Workflow.
References
- 1. Baloxavir Marboxil | C27H23F2N3O7S | CID 124081896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. gene.com [gene.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Pharmaceutical Waste | Environmental Health and Safety | University of Houston [uh.edu]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. easyrxcycle.com [easyrxcycle.com]
- 11. securewaste.net [securewaste.net]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Personal protective equipment for handling Sebaloxavir marboxil
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for handling Sebaloxavir marboxil in a research environment. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard laboratory safety protocols.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, especially in its solid form, appropriate personal protective equipment and engineering controls are mandatory to minimize exposure.
| Control Type | Recommended Specification |
| Engineering Controls | Use in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols. |
| Eye Protection | Chemical safety goggles or glasses are required. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn. |
| Skin and Body Protection | A lab coat or other protective clothing is necessary to prevent skin contact. |
| Respiratory Protection | For tasks that may generate dust, a NIOSH-approved N95 or P1 dust mask should be used as a supplement to engineering controls.[1] |
Safe Handling and Operational Plan
Adherence to the following procedural steps is critical for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials.
Handling and Use
-
Preparation : Before handling, ensure all necessary PPE is correctly worn and that a safety shower and eye wash station are accessible.
-
Weighing and Aliquoting : Conduct all weighing and handling of the solid compound within a chemical fume hood to control dust.
-
Solution Preparation : When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling : After handling, wash hands thoroughly with soap and water, even if gloves were worn.[1] Remove and properly dispose of gloves and any contaminated PPE.
Spill Management
-
Minor Spills :
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent material to avoid dust formation.
-
Carefully sweep or scoop up the material into a sealed, labeled container for disposal.
-
Clean the spill area with a suitable decontamination solution.
-
-
Major Spills :
-
Evacuate the laboratory and notify the appropriate safety personnel.
-
Restrict access to the area.
-
Follow established institutional procedures for large chemical spills.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste : Collect all solid this compound and contaminated disposables (e.g., weigh boats, pipette tips, gloves) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Collect solutions containing this compound in a labeled, sealed hazardous waste container. Do not pour down the drain, as the substance is toxic to aquatic life.[2]
-
Disposal : Dispose of all waste in accordance with local, regional, and national environmental regulations.[2] Contact your institution's environmental health and safety department for specific guidance.
Hazard and First Aid Summary
| Hazard Classification | First Aid Measures |
| Acute Oral Toxicity | If Swallowed : Rinse mouth with water. Seek immediate medical attention.[1][3] |
| Skin Irritation | If on Skin : Wash with plenty of soap and water.[3] If skin irritation occurs, seek medical advice. |
| Eye Irritation | If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention. |
| Respiratory Irritation | If Inhaled : Move person into fresh air. If breathing is difficult, seek medical attention.[1] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[2] Prevent release to the environment. |
Caption: This workflow outlines the key procedural steps for safely handling this compound in a laboratory setting, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
